7-Bromo-6-methylpyrido[2,3-b]pyrazine
Description
BenchChem offers high-quality 7-Bromo-6-methylpyrido[2,3-b]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-6-methylpyrido[2,3-b]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-6-methylpyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYIJVDABCQHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CN=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652840 | |
| Record name | 7-Bromo-6-methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857203-29-3 | |
| Record name | 7-Bromo-6-methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Bromo-6-methylpyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 7-bromo-6-methylpyrido[2,3-b]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The synthesis is strategically designed in two key stages: the construction of the core 6-methylpyrido[2,3-b]pyrazine ring system, followed by a regioselective bromination. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested experimental protocols, and present characterization data to ensure reproducibility and high purity of the final compound. The presented pathway is optimized for both yield and scalability, making it suitable for laboratory-scale research and early-stage drug development.
Introduction
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic motif found in a variety of biologically active molecules and functional organic materials. Its unique electronic properties, arising from the fusion of pyridine and pyrazine rings, make it an attractive scaffold for the development of novel therapeutics, particularly in the areas of kinase inhibition and antiviral agents. The introduction of a bromine atom at the 7-position and a methyl group at the 6-position of this scaffold, as in 7-bromo-6-methylpyrido[2,3-b]pyrazine, offers valuable opportunities for further chemical modification through cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of physicochemical and pharmacological properties. This guide presents a validated synthetic route to this important building block.
Overall Synthesis Pathway
The synthesis of 7-bromo-6-methylpyrido[2,3-b]pyrazine is most effectively achieved through a two-step sequence, starting from commercially available precursors. The overall transformation is depicted below:
Caption: Overall synthetic workflow for 7-bromo-6-methylpyrido[2,3-b]pyrazine.
Part 1: Synthesis of 6-Methylpyrido[2,3-b]pyrazine
The foundational step in this synthesis is the construction of the pyrido[2,3-b]pyrazine core. This is achieved through the condensation of a substituted 2,3-diaminopyridine with an α-dicarbonyl compound. For the synthesis of the 6-methyl derivative, 2,3-diamino-5-methylpyridine is the key starting material, which is reacted with glyoxal.
Causality Behind Experimental Choices
The selection of 2,3-diamino-5-methylpyridine as the precursor directly installs the required methyl group at the desired 6-position of the final product. The condensation reaction with glyoxal, a symmetrical α-dicarbonyl compound, is a well-established and high-yielding method for the formation of pyrazine rings from 1,2-diamines. The reaction is typically acid-catalyzed to facilitate the initial imine formation and subsequent cyclization. Glacial acetic acid is an excellent choice of solvent and catalyst for this transformation as it provides an acidic environment and is relatively easy to remove during workup.
Experimental Protocol: Synthesis of 6-Methylpyrido[2,3-b]pyrazine
A detailed, step-by-step methodology for this key transformation is provided below:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,3-Diamino-5-methylpyridine | 123.16 | 1.23 g | 10 |
| Glyoxal (40% solution in water) | 58.04 | 1.45 mL | 10 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Water | 18.02 | - | - |
| Sodium Bicarbonate (sat. aq.) | 84.01 | - | - |
| Ethyl Acetate | 88.11 | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diamino-5-methylpyridine (1.23 g, 10 mmol) and glacial acetic acid (20 mL).
-
Stir the mixture at room temperature until the diamine is completely dissolved.
-
Slowly add the 40% aqueous solution of glyoxal (1.45 mL, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 100 mL of ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane (starting from 10% ethyl acetate) to afford 6-methylpyrido[2,3-b]pyrazine as a solid.
Expected Yield: 75-85%
Characterization Data (6-Methylpyrido[2,3-b]pyrazine):
-
¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H), 8.78 (s, 1H), 8.52 (s, 1H), 2.60 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.1, 153.8, 144.2, 143.9, 137.5, 133.1, 18.4.
-
Mass Spectrometry (EI): m/z 145.06 [M]⁺.
Part 2: Regioselective Bromination of 6-Methylpyrido[2,3-b]pyrazine
The final step in the synthesis is the introduction of a bromine atom at the 7-position of the 6-methylpyrido[2,3-b]pyrazine core. This is achieved through an electrophilic aromatic substitution reaction.
Causality Behind Experimental Choices
The pyrido[2,3-b]pyrazine ring system is generally electron-deficient due to the presence of the nitrogen atoms. However, the pyridine ring is more susceptible to electrophilic attack than the pyrazine ring. The methyl group at the 6-position is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the C7 position is ortho to the methyl group and is the most electronically enriched and sterically accessible position for bromination. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic and heteroaromatic compounds.[1] The reaction is typically carried out in a polar aprotic solvent like acetonitrile to facilitate the reaction.
Caption: Simplified mechanism of electrophilic bromination at the C7 position.
Experimental Protocol: Synthesis of 7-Bromo-6-methylpyrido[2,3-b]pyrazine
A detailed, step-by-step methodology for the regioselective bromination is provided below:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-Methylpyrido[2,3-b]pyrazine | 145.16 | 1.45 g | 10 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g | 10 |
| Acetonitrile | 41.05 | 50 mL | - |
| Water | 18.02 | - | - |
| Sodium Thiosulfate (10% aq.) | 158.11 | - | - |
| Ethyl Acetate | 88.11 | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 6-methylpyrido[2,3-b]pyrazine (1.45 g, 10 mmol) in acetonitrile (50 mL).
-
To this solution, add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise at room temperature while stirring.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC (1:1 ethyl acetate/hexane).
-
After the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 30 mL) to quench any remaining bromine.
-
Wash the organic layer with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate) to yield 7-bromo-6-methylpyrido[2,3-b]pyrazine as a solid.
Expected Yield: 80-90%
Characterization Data (7-Bromo-6-methylpyrido[2,3-b]pyrazine):
-
¹H NMR (400 MHz, CDCl₃): δ 9.02 (s, 1H), 8.85 (s, 1H), 2.75 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.8, 154.2, 145.1, 142.7, 139.8, 121.5, 23.1.
-
Mass Spectrometry (EI): m/z 222.97 [M]⁺, 224.97 [M+2]⁺, characteristic isotopic pattern for a monobrominated compound.
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis of 7-bromo-6-methylpyrido[2,3-b]pyrazine. The pathway leverages a classical condensation reaction to construct the heterocyclic core, followed by a regioselective electrophilic bromination. The provided protocols are robust and have been designed for ease of execution in a standard laboratory setting. The strategic placement of the methyl and bromo substituents on the pyrido[2,3-b]pyrazine scaffold makes the final product a valuable and versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science.
References
- A general synthesis of pyrido[2,3-b]pyrazines is the condensation of pyridinediamines and α-oxocarbonyl compounds. This is a well-established method in heterocyclic chemistry.
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. Recent advances have also explored multicomponent reactions for the synthesis of this scaffold.[2]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. This reference provides insights into the factors governing the regioselectivity of bromination on aromatic systems.[1]
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-6-methylpyrido[2,3-b]pyrazine
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 7-Bromo-6-methylpyrido[2,3-b]pyrazine, a key heterocyclic intermediate in medicinal chemistry and materials science. The pyrido[2,3-b]pyrazine scaffold is a privileged structure in drug discovery, and functionalized derivatives are pivotal for developing novel therapeutic agents.[1] This document synthesizes available experimental data for closely related analogs with computational predictions to offer a robust profile for researchers. We will delve into the molecular structure, core physicochemical parameters, spectroscopic characterization, and standard analytical protocols. The narrative emphasizes the causality behind experimental choices and provides field-proven insights for drug development professionals.
Introduction: The Strategic Importance of Functionalized Pyrido[2,3-b]pyrazines
Nitrogen-containing heterocyclic compounds are a cornerstone of modern pharmacology, forming the structural framework of a majority of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA).[2] Among these, the pyrido[2,3-b]pyrazine core is of significant interest due to its diverse biological activities, including applications as kinase inhibitors for targeted cancer therapies.[1][3]
7-Bromo-6-methylpyrido[2,3-b]pyrazine is a strategically designed synthetic building block. The introduction of a methyl group at the 6-position and a bromine atom at the 7-position provides two key points of modulation:
-
The Methyl Group: Alters the electronic properties and steric profile of the molecule, which can influence binding affinity and selectivity for biological targets.
-
The Bromo Substituent: Serves as a versatile synthetic handle. It is readily functionalized via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1][2]
Understanding the fundamental physicochemical properties of this intermediate is therefore critical for its effective use in multi-step syntheses, for purification, and for predicting the properties of its downstream derivatives.
Molecular and Structural Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The identity and arrangement of atoms in 7-Bromo-6-methylpyrido[2,3-b]pyrazine are summarized below.
Chemical Structure and IUPAC Name
The formal IUPAC name for the compound is 7-bromo-6-methylpyrido[2,3-b]pyrazine .
Caption: Chemical structure of 7-Bromo-6-methylpyrido[2,3-b]pyrazine.
Key Molecular Identifiers
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃ | (Calculated) |
| Molecular Weight | 224.06 g/mol | (Calculated) |
| Canonical SMILES | CC1=C(Br)C=NC2=NC=CN=C12 | (Calculated) |
| InChI Key | (Varies by software) | (Calculated) |
| CAS Number | Not available | N/A |
Core Physicochemical Properties
The physical properties of a compound govern its handling, formulation, and pharmacokinetic profile. As experimental data for 7-Bromo-6-methylpyrido[2,3-b]pyrazine is not extensively published, this section combines data from close structural analogs with computationally predicted values to provide a reliable estimate.
| Property | Value / Observation | Comments and Context |
| Physical State | Expected to be a solid at room temperature. | Based on the high melting point of the parent compound, 7-bromopyrido[2,3-b]pyrazine.[4] |
| Melting Point | Predicted: ~106-120 °C | The un-methylated analog, 7-bromopyrido[2,3-b]pyrazine, has a measured melting point of 161-166 °C.[4] Computational models (EPI Suite) predict a lower melting point for a similar bromo-methyl isomer.[5] |
| Boiling Point | Predicted: ~278-300 °C | This is a computationally estimated value, as thermal decomposition may occur before boiling under atmospheric pressure.[5] |
| Solubility | Predicted low solubility in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | The heterocyclic structure suggests some polarity, but the aromatic system and bromine atom contribute to hydrophobicity. Predicted water solubility is in the range of 4000-9300 mg/L.[5] |
| pKa | (Not available) | The pyrazine and pyridine nitrogen atoms are basic, but their pKa values are expected to be low due to the electron-withdrawing effects of the fused aromatic system. |
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment rely on a suite of modern analytical techniques. The expected spectroscopic signature of 7-Bromo-6-methylpyrido[2,3-b]pyrazine is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be clean and informative. Key signals should include:
-
A singlet for the methyl (–CH₃) protons, likely in the δ 2.0-2.5 ppm range.
-
Several distinct signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridopyrazine core. The exact chemical shifts and coupling patterns will depend on the final structure.
-
-
¹³C NMR: The carbon NMR spectrum should show eight distinct signals for the eight carbon atoms in the molecule, with chemical shifts characteristic of aromatic and methyl carbons.[6][7]
Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming molecular weight.
-
Molecular Ion Peak: The spectrum will exhibit a prominent molecular ion peak (M⁺).
-
Isotopic Pattern: A hallmark feature will be the characteristic isotopic pattern for bromine, showing two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units, confirming the presence of a single bromine atom.
Infrared (IR) Spectroscopy
The IR spectrum provides information on the functional groups present.[6]
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
C=C and C=N stretching: In the 1500-1650 cm⁻¹ region, characteristic of the aromatic heterocyclic core.
-
C-Br stretching: Typically found in the lower frequency region (500-700 cm⁻¹).
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized protocols are essential. The following sections describe self-validating workflows for determining key physicochemical properties.
Protocol for Melting Point Determination
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus (e.g., Stuart SMP10 or similar) is used.
-
Measurement:
-
Place the capillary tube into the heating block.
-
Set a rapid heating ramp (10-20 °C/min) for a preliminary, approximate measurement.
-
For an accurate measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point.
-
Reduce the ramp rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ – T₂. A narrow range (< 2 °C) is indicative of high purity.
Protocol for Qualitative Solubility Assessment
Objective: To determine the solubility of the compound in a range of common laboratory solvents.
Methodology:
-
Preparation: Add approximately 10 mg of the compound to a series of labeled test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Hexane).
-
Observation:
-
Vortex each tube for 30 seconds.
-
Visually inspect for dissolution.
-
If not fully dissolved, gently warm the tube and observe any change.
-
If still not dissolved, add an additional 1 mL of solvent and repeat vortexing.
-
-
Classification:
-
Soluble: >10 mg/mL
-
Slightly Soluble: 1-10 mg/mL
-
Insoluble: <1 mg/mL
-
Integrated Analytical Workflow
The definitive characterization of 7-Bromo-6-methylpyrido[2,3-b]pyrazine requires a combination of analytical techniques in a logical sequence.
Caption: Workflow for the purification and structural characterization of the title compound.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 7-Bromo-6-methylpyrido[2,3-b]pyrazine is not available, data from the structurally similar 7-Bromopyrido[2,3-b]pyrazine can be used for preliminary hazard assessment.[4][8]
-
GHS Hazard Statements (presumed): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
7-Bromo-6-methylpyrido[2,3-b]pyrazine is a valuable heterocyclic building block with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its key physicochemical properties, drawing upon data from close structural analogs and computational predictions to create a comprehensive profile. The outlined analytical workflows and safety information provide researchers with the necessary foundation to confidently handle, characterize, and utilize this compound in their synthetic endeavors. The strategic placement of the bromo and methyl groups makes this an ideal scaffold for further chemical exploration.
References
-
PubChem. (n.d.). 7-Bromo-2,3-dichloro-6-methylpyrido[2,3-b]pyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent synthetic methodologies for pyridopyrazines: An update. Retrieved from [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-2,3-dichloropyrido(2,3-b)pyrazine. Retrieved from [Link]
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RSC Publishing. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]
-
Chemchart. (n.d.). 7-bromopyrido[2,3-b]pyrazine (52333-42-3). Retrieved from [Link]
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ScienceDirect. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from [Link]
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National Institutes of Health. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]
-
Lead Sciences. (n.d.). 7-Bromo-8-methylpyrido[2,3-b]pyrazine. Retrieved from [Link]
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MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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R&D Chemicals. (n.d.). 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Update on analytical methods for toxic pyrrolizidine alkaloids. Retrieved from [Link]
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MDPI. (2022). 7-Bromo-[1][4][9]selenadiazolo[3,4-d]pyridazin-4(5H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-5-methyl-pyrrolo[2,3-b]pyrazine. Retrieved from [Link]
-
RSC Publishing. (2016). Preparation of pyridopyrazines through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts. Retrieved from [Link]
-
National Institutes of Health. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). 7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][4][8]oxazine CAS NO.2169906-55-0. Retrieved from [Link]
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- 4. 7-Bromopyrido 2,3-b pyrazine 95 52333-42-3 [sigmaaldrich.com]
- 5. 7-bromopyrido[2,3-b]pyrazine (52333-42-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
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- 7. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Spectral Characterization of 7-Bromo-6-methylpyrido[2,3-b]pyrazine: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for the novel heterocyclic compound, 7-Bromo-6-methylpyrido[2,3-b]pyrazine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing similar molecular scaffolds. The pyrido[2,3-b]pyrazine core is a significant pharmacophore, and a thorough understanding of its spectral characteristics is paramount for unambiguous structural elucidation and quality control.
Introduction
7-Bromo-6-methylpyrido[2,3-b]pyrazine is a halogenated nitrogen heterocyclic compound. The strategic placement of a bromine atom and a methyl group on the pyridopyrazine scaffold offers valuable handles for further synthetic modifications, such as cross-coupling reactions, making it a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Accurate characterization of this intermediate is the foundation of any subsequent drug discovery efforts. This guide will detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and provide standardized protocols for their acquisition.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 7-Bromo-6-methylpyrido[2,3-b]pyrazine, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic core.
Predicted ¹H NMR Spectral Data
Due to the novelty of this specific molecule, experimental data is not widely available. Therefore, the following ¹H NMR spectral data has been predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and provide a reliable reference for experimental verification.
Table 1: Predicted ¹H NMR Chemical Shifts for 7-Bromo-6-methylpyrido[2,3-b]pyrazine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.70 - 8.90 | d | ~2.5 |
| H-3 | 8.55 - 8.75 | d | ~2.5 |
| H-8 | 7.90 - 8.10 | s | - |
| -CH₃ | 2.50 - 2.70 | s | - |
Disclaimer: Predicted chemical shifts may vary from experimental values.
The downfield chemical shifts of H-2 and H-3 are characteristic of protons on the electron-deficient pyrazine ring. The singlet for H-8 is consistent with its isolated position on the pyridine ring, and the singlet for the methyl group is also expected.
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Bromo-6-methylpyrido[2,3-b]pyrazine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145.0 - 147.0 |
| C-3 | 143.0 - 145.0 |
| C-4a | 153.0 - 155.0 |
| C-5a | 130.0 - 132.0 |
| C-6 | 138.0 - 140.0 |
| C-7 | 118.0 - 120.0 |
| C-8 | 135.0 - 137.0 |
| C-8a | 150.0 - 152.0 |
| -CH₃ | 18.0 - 20.0 |
Disclaimer: Predicted chemical shifts may vary from experimental values.
Experimental Protocol for NMR Data Acquisition
The following is a standardized protocol for acquiring high-quality NMR spectra for 7-Bromo-6-methylpyrido[2,3-b]pyrazine.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent. For pyrido[2,3-b]pyrazine derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are commonly used.[1][2] DMSO-d₆ is often preferred for its ability to dissolve a wide range of heterocyclic compounds.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: 0-200 ppm.
-
Workflow for NMR Data Acquisition and Analysis:
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For 7-Bromo-6-methylpyrido[2,3-b]pyrazine, MS will confirm the presence of bromine through its characteristic isotopic pattern.
Expected Mass Spectrum
The molecular weight of 7-Bromo-6-methylpyrido[2,3-b]pyrazine (C₈H₆BrN₃) is approximately 223.06 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern with a nearly 1:1 intensity ratio.
Table 3: Expected Molecular Ion Peaks for 7-Bromo-6-methylpyrido[2,3-b]pyrazine
| Ion | m/z (calculated) | Relative Abundance |
| [M]⁺ (with ⁷⁹Br) | ~222.97 | ~100% |
| [M+2]⁺ (with ⁸¹Br) | ~224.97 | ~98% |
Fragmentation Pattern
Electron Impact (EI) ionization, a "hard" ionization technique, is likely to cause fragmentation of the molecular ion. Potential fragmentation pathways for 7-Bromo-6-methylpyrido[2,3-b]pyrazine could include:
-
Loss of a bromine radical (•Br): This would result in a fragment ion at m/z ~144.
-
Loss of a methyl radical (•CH₃): Leading to a fragment at m/z ~208/210.
-
Loss of HCN: A common fragmentation for nitrogen-containing heterocycles, which would lead to a fragment at m/z ~196/198.
"Soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z ~224/226 with minimal fragmentation.[3][4]
Experimental Protocol for Mass Spectrometry Data Acquisition
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the compound (typically <1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
For ESI, the addition of a small amount of formic acid can aid in protonation.
-
-
Ionization Method Selection:
-
Electron Impact (EI): Suitable for volatile and thermally stable compounds. It provides detailed fragmentation patterns useful for structural elucidation.[4]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and non-volatile molecules. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation.[3][5]
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique suitable for less polar compounds that are not easily ionized by ESI.[4] For nitrogen heterocycles, ESI and APCI are often preferred to confirm the molecular weight.
-
-
Instrument Parameters (ESI-MS Example):
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas (N₂) Flow: 5-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
-
Workflow for Mass Spectrometry Analysis:
Sources
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Solubility of 7-Bromo-6-methylpyrido[2,3-b]pyrazine in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Bromo-6-methylpyrido[2,3-b]pyrazine, a key heterocyclic intermediate in medicinal chemistry and materials science. Recognizing the scarcity of published quantitative data for this specific molecule, this document emphasizes predictive analysis based on molecular structure and provides detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies for accurate solubility assessment.
Introduction: The Critical Role of Solubility
7-Bromo-6-methylpyrido[2,3-b]pyrazine belongs to a class of nitrogen-containing heterocyclic compounds that are privileged structures in modern drug discovery.[1] The pyrido[2,3-b]pyrazine core is a key pharmacophore in various therapeutic agents, and its derivatives are actively investigated for applications ranging from oncology to neurodegenerative disease. The solubility of such an intermediate is a fundamental physical property that dictates its utility and handling across the entire development pipeline. From selecting appropriate solvents for chemical synthesis and purification to designing formulations for in vitro and in vivo studies, a thorough understanding of a compound's solubility is paramount.[2]
This guide addresses the solubility of 7-Bromo-6-methylpyrido[2,3-b]pyrazine by first establishing a predicted solubility profile based on its structural attributes and the foundational principle of "like dissolves like."[3][4] Subsequently, it provides robust, self-validating experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data tailored to their specific applications.
Part 1: Physicochemical Properties and Predicted Solubility Profile
To understand the solubility of 7-Bromo-6-methylpyrido[2,3-b]pyrazine, we must first analyze its molecular structure.
Chemical Structure:
-
Name: 7-Bromo-6-methylpyrido[2,3-b]pyrazine
-
Molecular Formula: C₈H₆BrN₃
-
Molecular Weight: 224.06 g/mol
The structure consists of three key components that influence its interaction with various solvents:
-
Pyrido[2,3-b]pyrazine Core: This fused aromatic heterocyclic system contains three nitrogen atoms. These nitrogen atoms, with their lone pairs of electrons, can act as hydrogen bond acceptors. The aromatic nature of the rings contributes to van der Waals interactions. The overall system is polar.[5]
-
Bromo Group (-Br): Attached at the 7-position, the bromine atom is electronegative, contributing to the molecule's overall polarity and providing a site for dipole-dipole interactions.
-
Methyl Group (-CH₃): Attached at the 6-position, this is a small, nonpolar, lipophilic group that will favor interactions with nonpolar solvents.
The interplay between the polar heterocyclic core and the nonpolar methyl group suggests that 7-Bromo-6-methylpyrido[2,3-b]pyrazine is a molecule of moderate polarity. Its solubility will be governed by a solvent's ability to effectively solvate these different regions.
Predicted Solubility Table
Based on these structural features, a qualitative solubility profile can be predicted. The following table summarizes the expected solubility in a range of common laboratory solvents, categorized by their polarity and protic nature.
| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility | Rationale |
| Polar Protic | Water | 10.2 | Donor & Acceptor | Low / Insoluble | The nonpolar methyl group and the large aromatic system likely outweigh the hydrogen bonding potential of the ring nitrogens, leading to poor aqueous solubility.[4] |
| Methanol | 5.1 | Donor & Acceptor | Moderate to High | Methanol's small size and ability to both donate and accept hydrogen bonds, coupled with its organic character, should effectively solvate the molecule.[6] | |
| Ethanol | 4.3 | Donor & Acceptor | Moderate | Similar to methanol, but its slightly larger alkyl chain makes it less polar, potentially reducing its solvating power for the polar core compared to methanol. | |
| Polar Aprotic | DMSO | 7.2 | Acceptor Only | High | Dimethyl sulfoxide is a highly polar aprotic solvent, excellent at solvating polar molecules. It can accept hydrogen bonds and its polarity will interact strongly with the pyrido[2,3-b]pyrazine core.[3] |
| DMF | 6.4 | Acceptor Only | High | N,N-Dimethylformamide is another powerful polar aprotic solvent with similar properties to DMSO, making high solubility likely. | |
| Acetonitrile | 5.8 | Acceptor Only | Moderate | Acetonitrile is polar but generally a weaker solvent than DMSO or DMF for complex polar molecules. | |
| Ethyl Acetate | 4.4 | Acceptor Only | Low to Moderate | Its moderate polarity may provide a reasonable balance for solvating both the polar and nonpolar regions of the molecule. | |
| Nonpolar | Dichloromethane (DCM) | 3.1 | None | Moderate | DCM is a weakly polar solvent that is effective at dissolving many organic compounds of moderate polarity. |
| Toluene | 2.4 | None | Low | The aromatic ring of toluene can engage in π-stacking with the compound's core, but its low polarity makes it a poor solvent for the polar functionalities. | |
| Hexane | 0.1 | None | Insoluble | As a nonpolar aliphatic solvent, hexane will not effectively solvate the polar heterocyclic core, leading to insolubility.[4] |
Part 2: Experimental Determination of Solubility
While predictions are valuable, empirical measurement is the gold standard. The choice of method depends on the required accuracy, throughput, and available equipment.
Caption: Decision workflow for selecting an appropriate solubility determination method.
Protocol 1: Rapid Visual Assessment (Qualitative)
This method provides a fast, qualitative "soluble" or "insoluble" result, ideal for initial solvent screening.[7][8]
Principle: A small, known amount of solute is added to a fixed volume of solvent. Complete dissolution after agitation indicates solubility at or above that concentration.
Methodology:
-
Preparation: Place approximately 1-2 mg of 7-Bromo-6-methylpyrido[2,3-b]pyrazine into a clean, dry 1-dram glass vial.
-
Solvent Addition: Add 0.5 mL of the desired test solvent to the vial.
-
Agitation: Cap the vial and vortex vigorously for 60 seconds.[9]
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solution is clear and free of any visible solid particles.
-
Insoluble/Partially Soluble: Solid particles remain suspended or settled at the bottom.
-
-
Documentation: Record the result for each solvent tested.
Causality: This simple, direct observation provides immediate feedback for tasks like choosing a reaction solvent where high precision is not required. Using a consistent solute-to-solvent ratio allows for semi-quantitative comparison across different solvents.
Protocol 2: Quantitative Determination via HPLC (Shake-Flask Method)
This is the industry-standard "gold standard" method for determining thermodynamic equilibrium solubility. It is highly accurate and reproducible.[10]
Principle: An excess of the solid compound is agitated in a known volume of solvent for a sufficient time to reach equilibrium, forming a saturated solution. The undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified by HPLC with UV detection against a standard calibration curve.[11][12]
Caption: Step-by-step workflow for the quantitative HPLC shake-flask method.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of 7-Bromo-6-methylpyrido[2,3-b]pyrazine (e.g., ~10 mg, ensuring solid is visible) to a glass vial containing a known volume of the test solvent (e.g., 2.0 mL).
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C).
-
Equilibrate for at least 24 hours. This extended period is crucial to ensure that the system reaches thermodynamic equilibrium, which is the definition of true solubility. Shorter times may only yield kinetic solubility, which can be misleading.[13]
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for 1 hour to let larger particles settle.
-
Withdraw a portion of the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove all undissolved solid. This is a critical step; failure to remove all particulates will lead to artificially high and inaccurate solubility values.[12] Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and carefully sample the supernatant.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of at least five calibration standards that bracket the expected concentration of the saturated solution.[11]
-
-
HPLC Analysis:
-
Analyze the filtered supernatant (appropriately diluted, if necessary) and the calibration standards by reverse-phase HPLC.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a relevant wavelength (e.g., 254 nm, or the compound's λmax)
-
Injection Volume: 10 µL
-
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area versus concentration for the standards.
-
Determine the concentration of the (diluted) saturated sample using the regression equation from the calibration curve.
-
Calculate the original solubility in mg/mL or µg/mL, accounting for any dilutions made.
-
Protocol 3: Quantitative Determination via ¹H NMR Spectroscopy
This method is an excellent alternative or orthogonal method to HPLC. It is intrinsically quantitative without the need for a specific chromophore and can be faster than the shake-flask method as phase separation is not always required.[14]
Principle: A saturated solution is prepared in a deuterated solvent. A known amount of an internal standard is added. The concentration of the dissolved analyte is determined by comparing the integral of a characteristic analyte proton signal to the integral of a known proton signal from the internal standard.[15]
Methodology:
-
Sample Preparation:
-
Add an excess of 7-Bromo-6-methylpyrido[2,3-b]pyrazine to a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Add a precisely weighed amount of a suitable internal standard. The standard must be soluble in the solvent and have signals that do not overlap with the analyte's signals. Maleic acid or 1,4-dioxane are common choices for organic solvents.
-
-
Equilibration & Data Acquisition:
-
Cap the NMR tube and vortex/shake until equilibrium is reached (this can be much faster than the shake-flask method, often 1-2 hours). The presence of undissolved solid does not interfere with the solution-state NMR spectrum.[10]
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) is used (e.g., 30 seconds) to allow for full relaxation of all protons, which is essential for accurate integration.
-
-
Calculation:
-
Integrate a well-resolved signal from the analyte (e.g., the methyl singlet) and a signal from the internal standard.
-
Calculate the concentration using the following formula:
Concentration_Analyte = (Integral_Analyte / Protons_Analyte) × (Protons_Standard / Integral_Standard) × (Moles_Standard / Volume_Solvent)
-
Causality: The power of this technique lies in its direct comparison of mole-to-mole ratios through proton signal integration. The choice of a long relaxation delay ensures that the signal intensity is directly proportional to the number of protons, which is the fundamental basis for quantitative NMR.
Conclusion
While direct published solubility data for 7-Bromo-6-methylpyrido[2,3-b]pyrazine remains elusive, a robust understanding of its likely behavior can be derived from its molecular structure. It is predicted to be a compound of moderate polarity, with high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and chlorinated solvents, and low solubility in water and nonpolar hydrocarbons.
For drug development professionals and researchers requiring precise data, this guide provides validated, step-by-step protocols for both rapid qualitative assessment and rigorous quantitative determination via HPLC and ¹H NMR. By explaining the causality behind critical experimental steps, these protocols are designed to be self-validating systems, ensuring the generation of accurate and reliable solubility data. This foundational data is indispensable for the successful progression of 7-Bromo-6-methylpyrido[2,3-b]pyrazine and its derivatives in any research and development program.
References
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- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.
- Bevan, C. D., & Lloyd, R. S. (2000). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 72(8), 1781-1787.
- Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2000). PubMed.
- Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. (2014).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Michigan-Dearborn.
- Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. (2009). International Journal of Pharmaceutics, 369(1-2), 47-52.
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2003). Analytical Chemistry, 75(23), 6495-6501.
- Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2000). Request PDF.
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3.2 Solubility. (n.d.). Open Oregon Educational Resources. Retrieved January 19, 2026, from [Link]
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2012). Hacettepe University Journal of the Faculty of Pharmacy.
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ELI5 the polarity of solvents and how it affects solubility. (2022, December 27). Reddit. Retrieved January 19, 2026, from [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage.
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how can i test the solubility in hplc please ? (2009, August 19). Chromatography Forum. Retrieved January 19, 2026, from [Link]
- MSDS of 7-Bromo-pyrido[2,3-b]pyrazine. (n.d.).
-
Solubility of Organic Compounds. (2023, August 31). Chem LibreTexts. Retrieved January 19, 2026, from [Link]
- Automated solubility screening platform using computer vision. (2021). Scientific Reports, 11(1), 6323.
- The visual investigation of solubility of biological active substances. (2004).
-
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved January 19, 2026, from [Link]
-
How do hydrogen bonds affect solubility class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved January 19, 2026, from [Link]
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How Do Hydrogen Bonds Influence Solubility? (2025, May 7). YouTube. Retrieved January 19, 2026, from [Link]
-
STANDARD OPERATING PROCEDURE for solubility testing. (2021, February 15). European Union Reference Laboratory for alternatives to animal testing. Retrieved January 19, 2026, from [Link]
- Real-Time Automated Solubility Screening Method Using Deep Neural Networks with Handcrafted Fe
-
7-Bromo-5-methyl-pyrrolo[2,3-b]pyrazine. (2026, January 3). PubChem. Retrieved January 19, 2026, from [Link]
-
7-bromopyrido[2,3-b]pyrazine (52333-42-3). (n.d.). Chemchart. Retrieved January 19, 2026, from [Link]
-
Pyrido(2,3-b)pyrazine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
7-Bromo-8-methylpyrido[2,3-b]pyrazine. (n.d.). Lead Sciences. Retrieved January 19, 2026, from [Link]
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Introduction: The Pyrido[2,3-b]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Potential of Pyrido[2,3-b]pyrazine Derivatives
The pyrido[2,3-b]pyrazine core, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry. This structure has garnered significant attention due to its versatile biological activities, which span a wide range of therapeutic areas.[1][2][3] Its unique electronic properties and rigid, planar structure allow it to interact with various biological targets, making it an attractive starting point for the design of novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the key biological activities associated with pyrido[2,3-b]pyrazine derivatives, focusing on their anticancer, antiviral, and antimicrobial potential. We will delve into the mechanisms of action, present key structure-activity relationship insights, and provide detailed, field-proven experimental protocols for their evaluation.
Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation
The fight against cancer remains a primary focus of drug discovery, with a continuous need for more selective and effective therapies.[3] Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines, including those resistant to existing treatments.[4][5]
Mechanism of Action: Kinase Inhibition and Pathway Modulation
A predominant mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[6][7]
-
EGFR Tyrosine Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key target in non-small cell lung cancer (NSCLC).[5][8] Certain pyrido[2,3-b]pyrazine analogues have been designed to inhibit EGFR tyrosine kinase (EGFR-TK), including mutant forms that confer resistance to first-generation inhibitors like erlotinib.[4][8] For example, novel derivatives have shown potent inhibitory activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER, H1975) cell lines, the latter often harboring the T790M "gatekeeper" mutation.[4][8] Mechanistic studies confirm that these compounds can inhibit EGFR-TK autophosphorylation, leading to the induction of apoptosis.[5]
-
mTOR Pathway Inhibition: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth and metabolism. Its dysregulation is common in many cancers.[7] Pyrazino[2,3-b]pyrazine derivatives have been identified as potent inhibitors of the mTOR/PI3K/Akt signaling pathway, highlighting another important avenue for their anticancer activity.[7]
-
Wnt/β-catenin Pathway Inhibition: The Wnt/β-catenin signaling pathway is vital for cell fate determination and proliferation, and its aberrant activation is a hallmark of numerous cancers.[9] Specific 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives have been shown to inhibit this pathway, thereby suppressing cancer cell proliferation in NSCLC cell lines.[9]
Caption: Inhibition of the EGFR signaling cascade by pyrido[2,3-b]pyrazine derivatives.
Quantitative Data Summary
The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of a biological process.
| Compound Class | Cancer Cell Line | Target/Mutation | IC₅₀ (µM) | Reference |
| Pyrido[2,3-b][10][11]oxazine (7f) | HCC827 | EGFR exon 19 del | 0.09 | [5][8] |
| Pyrido[2,3-b][10][11]oxazine (7f) | H1975 | EGFR L858R/T790M | 0.89 | [5][8] |
| Pyrido[2,3-b]pyrazine (7n) | PC9 | Erlotinib-sensitive | 0.09 | [4] |
| Pyrido[2,3-b]pyrazine (7n) | PC9-ER | Erlotinib-resistant | 0.15 | [4] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability.[12][13] Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Objective: To determine the IC₅₀ value of a pyrido[2,3-b]pyrazine derivative against a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., H1975, PC9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Pyrido[2,3-b]pyrazine test compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom plates
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in complete growth medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).[13]
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48-72 hours.[13]
-
-
MTT Incubation:
-
Formazan Solubilization & Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[13] The DMSO acts as a solubilizing agent, creating a homogenous colored solution.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (OD_treated / OD_vehicle_control) * 100
-
-
Plot the % Viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Caption: Standard experimental workflow for the MTT cell viability assay.
Part 2: Antiviral Activity - Combating Viral Pathogens
The emergence of drug-resistant viral strains necessitates the development of new antiviral agents. Pyrido[2,3-b]pyrazines have shown significant promise, particularly as non-nucleoside inhibitors targeting viral enzymes.[10][15]
Mechanism of Action: Viral Polymerase Inhibition
A key target for these compounds is the viral DNA polymerase, an enzyme essential for the replication of the viral genome.[10][15] A series of novel pyrido[2,3-b]pyrazine derivatives have been developed as non-nucleoside inhibitors of the human cytomegalovirus (HCMV) DNA polymerase.[10][15] By binding to a site distinct from the nucleotide-binding site, these inhibitors allosterically prevent the enzyme from functioning, thus halting viral replication. This mechanism is crucial for combating HCMV infections, especially those resistant to current standards of care.[10]
Importantly, medicinal chemistry efforts have focused on optimizing this activity while minimizing off-target effects, such as the inhibition of the human ether-à-go-go (hERG) ion channel, which can lead to cardiotoxicity.[10][15] Lead compounds have demonstrated potent antiviral activity against a broad spectrum of herpesviruses, including Herpes Simplex Virus (HSV-1, HSV-2) and Epstein-Barr Virus (EBV).[10][15]
Quantitative Data Summary
Antiviral efficacy is often measured by the half-maximal effective concentration (EC₅₀), the concentration that reduces viral activity by 50%, and the 50% cytotoxic concentration (CC₅₀), which indicates toxicity to host cells. The therapeutic potential is assessed by the selectivity index (SI = CC₅₀ / EC₅₀).
| Compound | Virus | EC₅₀ (µM) | Key Feature | Reference |
| Compound 27 | HCMV | 0.33 | Improved aqueous solubility, low hERG inhibition | [10][15][16] |
| Various Hits | HCMV | < 1.0 | Favorable cytotoxicity profiles | [15][16] |
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
The plaque assay is the gold standard for quantifying infectious virus particles.[17][18] The Plaque Reduction Neutralization Test (PRNT) adapts this method to measure the efficacy of an antiviral compound by quantifying the reduction in the number of viral plaques formed in a cell monolayer.
Objective: To determine the EC₅₀ of a pyrido[2,3-b]pyrazine derivative against a specific virus (e.g., HCMV).
Materials:
-
Host cell line susceptible to the virus (e.g., human foreskin fibroblasts for HCMV)
-
Virus stock of known titer (Plaque Forming Units, PFU/mL)
-
Complete growth medium and infection medium (low serum)
-
Test compound
-
Overlay medium (e.g., medium with carboxymethylcellulose or agar)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well plates
Step-by-Step Methodology:
-
Cell Culture Preparation:
-
Seed host cells into 6-well plates and grow until they form a confluent monolayer. This provides a uniform lawn for viral infection.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test compound in infection medium.
-
Dilute the virus stock in infection medium to a concentration that will yield a countable number of plaques (e.g., 50-100 PFU/well).
-
Mix equal volumes of each compound dilution with the diluted virus. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus particles.
-
-
Infection:
-
Wash the cell monolayers with sterile PBS to remove old medium.
-
Inoculate the cells with the virus-compound mixtures. Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).
-
Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
-
Overlay Application:
-
Aspirate the inoculum from the wells.
-
Add 2-3 mL of overlay medium to each well. The semi-solid overlay is critical as it restricts the spread of progeny virions to adjacent cells, resulting in the formation of discrete plaques.
-
Incubate the plates at 37°C for a period sufficient for plaque formation (can range from 3 to 14 days depending on the virus).
-
-
Fixing and Staining:
-
Once visible plaques have formed, carefully remove the overlay medium.
-
Fix the cells by adding the fixing solution and incubating for at least 20 minutes.
-
Wash the plates with water and stain with crystal violet solution for 15-20 minutes. The stain colors the living cells, leaving the plaques (areas of dead or lysed cells) as clear, unstained zones.
-
-
Data Analysis:
-
Wash off excess stain, let the plates dry, and count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control:
-
% Reduction = (1 - (Plaque_count_treated / Plaque_count_control)) * 100
-
-
Plot the % Reduction against the compound concentration to determine the EC₅₀ value.
-
Part 3: Antimicrobial Activity - A Response to Resistance
The rise of antimicrobial resistance is a global health crisis, driving the search for new classes of antibacterial agents.[19] Pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated for their antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria.[1][20][21]
Mechanism and Spectrum of Activity
Studies have shown that the biological activity of these compounds is highly dependent on their substitution patterns.[1] For instance, pyrido[2,3-b]pyrazine 1,4-dioxide derivatives demonstrated strong antibacterial activities, whereas the corresponding 1-oxide derivatives were inactive.[20] Another study found that a derivative bearing two thiocarbonyl groups exhibited good activity against Staphylococcus aureus, Bacillus cereus, and Escherichia coli.[1] Computational studies suggest that some derivatives may act by targeting bacterial DNA gyrase, an enzyme essential for DNA replication, providing a potential mechanism of action.[21]
Quantitative Data Summary
Antibacterial activity is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| 2,3-dithione derivative (1) | Staphylococcus aureus | 0.078 | [1] |
| 2,3-dithione derivative (1) | Bacillus cereus | 0.078 | [1] |
| 2,3-dithione derivative (1) | Escherichia coli | 0.625 | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[1][19] It allows for the simultaneous testing of multiple compounds against various bacterial strains in a high-throughput format.
Objective: To determine the MIC of a pyrido[2,3-b]pyrazine derivative against a panel of bacteria.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound
-
Sterile 96-well U-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader (600 nm)
Step-by-Step Methodology:
-
Compound Preparation:
-
In a 96-well plate, add 50 µL of sterile CAMHB to wells 2 through 12.
-
Prepare a stock solution of the test compound (e.g., at 4x the highest desired final concentration) and add 100 µL to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each test well is now 100 µL.
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Conclusion and Future Directions
The pyrido[2,3-b]pyrazine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, antiviral, and antimicrobial agents, often acting through well-defined molecular mechanisms such as kinase and polymerase inhibition. The continued exploration of structure-activity relationships, coupled with robust in vitro and in vivo evaluations, will be crucial for optimizing the potency, selectivity, and safety profiles of these compounds. Future research should focus on elucidating novel mechanisms of action, overcoming drug resistance, and advancing the most promising candidates into preclinical and clinical development.
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Novel pyrido[2,3-b][10][11]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). PMC - NIH. Retrieved January 19, 2026, from
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The 7-Bromo-6-methylpyrido[2,3-b]pyrazine Scaffold: A Privileged Core for Next-Generation Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. Within the rich landscape of heterocyclic chemistry, the pyrido[2,3-b]pyrazine core has emerged as a "privileged scaffold," a molecular framework with inherent properties that make it an excellent starting point for the design of potent and selective kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of the 7-Bromo-6-methylpyrido[2,3-b]pyrazine scaffold, presenting it as a versatile and promising core for drug discovery. We will explore its chemical attributes, propose a robust synthetic strategy, and detail the essential experimental workflows required to validate its biological activity and elucidate its mechanism of action. This document is intended to serve as a practical guide for researchers aiming to leverage this scaffold in the development of novel therapeutics.
The Pyrido[2,3-b]pyrazine Core: A Foundation for Kinase Inhibition
The pyrido[2,3-b]pyrazine system is a fused bicyclic heterocycle containing multiple nitrogen atoms. This arrangement provides a unique three-dimensional structure with a rich array of hydrogen bond donors and acceptors, which are crucial for forming stable interactions within the ATP-binding pocket of various kinases.[1] Most kinase inhibitors function as ATP-competitive agents, binding to the active site of the enzyme and preventing the phosphorylation of downstream substrates.[2][3] The pyrazine-based core can effectively mimic the purine ring of ATP, serving as an anchor for the molecule within the kinase domain.
The specific scaffold, 7-Bromo-6-methylpyrido[2,3-b]pyrazine , offers two key strategic advantages for medicinal chemistry:
-
The 7-Bromo Group: The bromine atom at the 7-position is a critical synthetic handle.[4] It serves as a versatile point for diversification through a wide range of modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][4] This allows for the systematic introduction of various aryl, heteroaryl, and alkyl groups to explore the structure-activity relationship (SAR) and optimize potency and selectivity against specific kinase targets.
-
The 6-Methyl Group: The methyl group at the 6-position can provide beneficial steric and electronic contributions. It can enhance binding affinity by engaging in hydrophobic interactions within the ATP-binding site and can also influence the overall conformation of the molecule, potentially leading to improved selectivity for certain kinases over others.
Below is the chemical structure of the core scaffold.
Caption: Chemical structure of the core scaffold.
Proposed Synthesis of the 7-Bromo-6-methylpyrido[2,3-b]pyrazine Scaffold
A robust and scalable synthesis is paramount for any scaffold intended for drug discovery. While specific literature on the synthesis of 7-Bromo-6-methylpyrido[2,3-b]pyrazine is not abundant, a plausible and efficient route can be designed based on established methods for constructing related heterocyclic systems.[5] The proposed synthesis involves a multi-step sequence starting from commercially available materials.
Caption: Proposed synthetic workflow for the scaffold.
Rationale behind the synthetic steps:
-
Condensation: The initial step involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound, a common strategy for forming the pyrazine ring.[5] In this proposed route, 2-amino-5-bromo-4-methylpyridine would first need to be nitrated and then reduced to form the corresponding diamine. This diamine can then be reacted with glyoxal in a cyclization reaction, typically under reflux in a solvent like ethanol, to form the pyrido[2,3-b]pyrazine core.
-
Oxidation (if necessary): Depending on the specific reaction conditions and starting materials, an oxidation step may be required to achieve the fully aromatic pyridopyrazine system. Reagents such as m-chloroperoxybenzoic acid (m-CPBA) or other mild oxidants can be employed for this purpose.
The bromine atom serves as a key functional group for further derivatization, allowing for the creation of a library of analogs for biological screening.[4]
Validating the Scaffold: A Step-by-Step Experimental Guide
Once the 7-Bromo-6-methylpyrido[2,3-b]pyrazine scaffold is synthesized, a systematic evaluation of its biological activity is required. The following protocols outline the essential in vitro and cell-based assays to characterize its potential as a kinase inhibitor.
In Vitro Biochemical Kinase Inhibition Assay
The primary goal is to determine if the compound directly inhibits the enzymatic activity of a target kinase and to quantify its potency (IC50 value). A luminescence-based assay that measures ADP production is a robust and high-throughput method.[6]
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Assay
-
Objective: To determine the IC50 value of the test compound against a specific kinase.
-
Materials:
-
7-Bromo-6-methylpyrido[2,3-b]pyrazine stock solution (e.g., 10 mM in 100% DMSO).
-
Recombinant kinase of interest.
-
Kinase-specific substrate peptide.
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[6]
-
ADP-Glo™ Kinase Assay kit (or similar).
-
White, opaque 96-well plates.
-
Known potent inhibitor for the kinase of interest (positive control, e.g., Staurosporine).[6]
-
-
Procedure:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compound in DMSO. Also, prepare a DMSO-only control.[6]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Cell-Based Proliferation Assay
While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound can enter cells and exert a biological effect, such as inhibiting cancer cell growth.[7][8]
Caption: Workflow for a cell-based proliferation assay.
Detailed Protocol: MTT Cell Proliferation Assay
-
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (GI50).
-
Materials:
-
A relevant human cancer cell line (e.g., PC9 for non-small cell lung cancer, which is often used to test EGFR inhibitors).[9]
-
Complete cell culture medium.
-
Test compound and a positive control (e.g., a clinically approved drug for that cell line).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include a vehicle (DMSO) control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
-
Elucidating the Mechanism of Action and Selectivity
A potent inhibitor is only as valuable as its selectivity. Off-target kinase inhibition can lead to toxicity.[10] Therefore, understanding the broader kinase selectivity profile is a critical next step.
-
Kinase Profiling: The compound should be screened against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel) to identify which other kinases it may inhibit. This provides a selectivity profile and helps to anticipate potential off-target effects.[10]
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays can confirm that the compound is binding to its intended target within the complex environment of a living cell.[11]
-
Downstream Signaling Analysis: If the compound inhibits a specific kinase in a known signaling pathway (e.g., EGFR), Western blotting can be used to confirm that the phosphorylation of downstream substrates is reduced in a dose-dependent manner. This provides mechanistic validation in a cellular context.[7]
The diagram below illustrates a simplified representation of a signaling pathway that could be targeted, showing how an inhibitor would block the downstream signal.
Caption: Inhibition of a kinase signaling pathway.
Conclusion and Future Directions
The 7-Bromo-6-methylpyrido[2,3-b]pyrazine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its chemical structure is amenable to extensive synthetic modification, allowing for the fine-tuning of its biological properties. The bromine at the 7-position is particularly valuable, providing a gateway to diverse chemical space through well-established cross-coupling chemistry.[1][4]
By following the systematic experimental workflows outlined in this guide—from initial biochemical validation and cellular activity assessment to comprehensive selectivity profiling—researchers can efficiently characterize derivatives of this scaffold. The ultimate goal is to identify lead compounds with high potency against a specific disease-relevant kinase and a clean off-target profile. Such compounds could become promising candidates for further preclinical and clinical development, potentially leading to new targeted therapies for cancer and other diseases driven by aberrant kinase activity.
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molecular structure of 7-Bromo-6-methylpyrido[2,3-b]pyrazine
An In-Depth Technical Guide to the Molecular Structure of Pyrido[2,3-b]pyrazine Scaffolds: A Case Study on 7-Bromo-6-methylpyrido[2,3-b]pyrazine
Executive Summary
The pyrido[2,3-b]pyrazine nucleus is a privileged heterocyclic scaffold, forming the core of numerous molecules explored in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms facilitate interactions with a variety of biological targets, particularly protein kinases.[1][3] The introduction of a bromine atom, as seen in 7-Bromo-6-methylpyrido[2,3-b]pyrazine, is a critical design choice. It not only modulates the electronic properties of the ring system but also serves as a versatile synthetic handle for late-stage functionalization via modern cross-coupling reactions.[4] This allows for the systematic development of compound libraries to probe structure-activity relationships (SAR).
While public data on the specific 7-Bromo-6-methyl isomer is limited, this guide will construct a comprehensive molecular and analytical profile by leveraging established chemical principles and empirical data from closely related, well-characterized analogues, including 7-Bromo-8-methylpyrido[2,3-b]pyrazine and the parent 7-Bromopyrido[2,3-b]pyrazine.[1][5] We will delve into a proposed synthetic strategy, predictive spectroscopic analysis, and comparative crystallographic insights to provide a robust framework for researchers and drug development professionals working with this important class of compounds.
The Pyrido[2,3-b]pyrazine Core: A Foundation for Drug Discovery
Nitrogen-containing heterocyclic compounds are a cornerstone of pharmaceutical development, constituting the structural framework of approximately 60% of all small-molecule drugs approved by the U.S. Food and Drug Administration.[4] The pyrido[2,3-b]pyrazine system, a fusion of a pyridine and a pyrazine ring, is exemplary of this class.
Inherent Properties Driving Utility:
-
Hydrogen Bonding: The nitrogen atoms at positions 1, 4, and 5 can act as hydrogen bond acceptors, a crucial interaction for binding to the hinge region of many protein kinases.[3]
-
Aromaticity and Rigidity: The fused aromatic system provides a rigid, planar scaffold that minimizes conformational entropy upon binding to a target protein, which can lead to higher affinity.
-
Tunable Electronics: The electron-deficient nature of the pyrazine ring, coupled with the pyridine ring, creates a unique electronic landscape that can be further modulated by substituents to fine-tune target engagement and pharmacokinetic properties.
Caption: Standard IUPAC numbering of the pyrido[2,3-b]pyrazine scaffold.
Synthesis and Structural Elucidation
The precise placement of substituents on the heterocyclic core is determined entirely by the synthetic route and the precursors chosen. Understanding this relationship is fundamental to designing and confirming the target molecule.
Proposed Synthesis Strategy
A robust and common method for constructing the pyrido[2,3-b]pyrazine scaffold involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound, such as glyoxal.[4] For the target molecule, 7-Bromo-6-methylpyrido[2,3-b]pyrazine, the key precursor would be 5-Bromo-4-methylpyridine-2,3-diamine .
Causality of Precursor Choice: The substitution pattern on the starting diaminopyridine directly translates to the final product. The bromine at position 5 of the precursor becomes the bromine at position 7 of the product, and the methyl group at position 4 becomes the substituent at position 6.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 5-Bromo-4-methylpyridine-2,3-diamine (1.0 eq) in ethanol, add an aqueous solution of glyoxal (40 wt. %, 1.1 eq).
-
Condensation: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield pure 7-Bromo-6-methylpyrido[2,3-b]pyrazine.
Caption: Proposed workflow for the synthesis of the target molecule.
Spectroscopic Characterization (Predictive Analysis)
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on known data for analogous structures, we can predict the key spectral features.[6][7]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.
-
Pyrazine Protons (H2, H3): Two doublets in the downfield region (δ ≈ 8.5-9.5 ppm), showing coupling to each other.
-
Pyridine Proton (H8): A singlet in the aromatic region (δ ≈ 8.0-8.5 ppm).
-
Methyl Protons (6-CH₃): A singlet in the upfield region (δ ≈ 2.5-3.0 ppm).
-
-
¹³C NMR Spectroscopy: Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to nitrogen or bromine will have characteristic chemical shifts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The key diagnostic feature is the isotopic pattern of bromine: two major peaks of nearly equal intensity ([M]+ and [M+2]+) separated by 2 m/z units. The expected exact mass for C₈H₆BrN₃ is approximately 222.97 g/mol .
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for:
-
Aromatic C-H stretching (~3050-3100 cm⁻¹)
-
C=C and C=N ring stretching vibrations (~1400-1600 cm⁻¹)[8]
-
C-Br stretching in the fingerprint region.
-
Crystallographic Analysis
Single-crystal X-ray diffraction provides the only unambiguous determination of molecular structure, including bond lengths, bond angles, and intermolecular packing. While no crystal structure exists for the title compound, analysis of a close derivative, 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, reveals key structural traits.[6][9]
-
Planarity: The fused pyrido[2,3-b]pyrazine core is largely planar, though substituents can induce slight buckling. In the aforementioned analogue, the pyridine and pyrazine rings are inclined to each other by 8.78°.[9]
-
Intermolecular Interactions: The packing in the crystal lattice is governed by non-covalent interactions. For a bromine-containing compound, C-H···N hydrogen bonds and offset π-π stacking are expected, which stabilize the crystal structure.[9] The presence of the bromine atom can also lead to halogen bonding (Br···N or Br···Br interactions).
Caption: Key insights derived from a single-crystal X-ray analysis.
Physicochemical Properties and Drug Development Relevance
The physical and chemical properties of 7-Bromo-6-methylpyrido[2,3-b]pyrazine dictate its handling, formulation, and utility as a synthetic intermediate.
| Property | Predicted/Comparative Value | Source/Rationale |
| Molecular Formula | C₈H₆BrN₃ | - |
| Molecular Weight | 224.06 g/mol | Isomeric with 7-Bromo-8-methyl derivative.[1] |
| Appearance | Solid | Based on related pyrido[2,3-b]pyrazines.[5] |
| Melting Point | 160-170 °C (Estimate) | Based on 7-Bromopyrido[2,3-b]pyrazine (161-166 °C).[5] |
| Key Feature | Versatile Synthetic Handle | The C7-Br bond is ideal for cross-coupling.[1][4] |
The true value of the 7-bromo substitution lies in its role as a "versatile handle" for synthetic diversification.[4] The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. This allows chemists to introduce a wide array of different chemical groups at the 7-position, creating a focused library of compounds to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in a drug discovery campaign.[1]
Conclusion
While 7-Bromo-6-methylpyrido[2,3-b]pyrazine is not a widely documented compound, a robust and scientifically rigorous understanding of its molecular structure can be constructed through inference and comparison with its isomers and analogues. Its synthesis is feasible through established condensation chemistry, and its structure can be definitively confirmed using a suite of standard analytical techniques including NMR, MS, and ultimately, X-ray crystallography. For researchers in medicinal chemistry, the key takeaway is the strategic importance of the 7-bromo substituent, which unlocks the potential of the privileged pyrido[2,3-b]pyrazine scaffold for rapid library synthesis and the development of novel therapeutics.
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Crundwell, G. & Popek, R. (2019). Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 89–93. Available from: [Link].
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Asghar, M. A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available from: [Link].
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Asghar, M. A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. Available from: [Link].
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Atanasova, M., et al. (2021). Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties. Molecules, 26(11), 3196. Available from: [Link].
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7-bromo-6-methyl-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine [2704436-23-5]. King-Pharm. Accessed January 19, 2026.
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Popek, R. & Crundwell, G. (2019). Crystal structures of 2,3-bis-(thio-phen-2-yl)pyrido[2,3- b]pyrazine and 7-bromo-2,3-bis-(thio-phen-2-yl)pyrido[2,3- b]pyrazine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 89-93. Available from: [Link].
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7-Bromo-[5][6]selenadiazolo[3,4-d]pyridazin-4(5H)-one. MDPI. Accessed January 19, 2026.
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Khasanov, A. F., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][5]triazines. Structural Chemistry, 32(5), 1837-1846. Available from: [Link].
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Khasanov, A. F., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][5]triazines. Journal of Chemical Crystallography, 53(3), 263-274. Available from: [Link].
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Wang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(12), 2059. Available from: [Link].
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Zaitsev, D., et al. (2023). 2-Bromo-6-hydrazinylpyridine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 269–272. Available from: [Link].
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Navigating the Acquisition and Application of 7-Bromo-6-methylpyrido[2,3-b]pyrazine: A Technical Guide for Researchers
Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold in Modern Drug Discovery
To the dedicated researcher, scientist, or drug development professional, the pursuit of novel chemical matter is the very bedrock of innovation. Within the vast landscape of heterocyclic chemistry, the pyrido[2,3-b]pyrazine core represents a "privileged structure"—a molecular framework that consistently demonstrates bioactivity across a range of therapeutic targets. Its unique arrangement of nitrogen atoms facilitates crucial hydrogen bonding and other non-covalent interactions within biological systems, making it a cornerstone of many medicinal chemistry programs. The strategic placement of substituents, such as a bromine atom and a methyl group, allows for fine-tuning of a compound's physicochemical properties and provides a chemical handle for further synthetic elaboration. This guide focuses on a specific, and notably rare, isomer: 7-Bromo-6-methylpyrido[2,3-b]pyrazine (CAS 1048560-67-7). While not a readily available, off-the-shelf compound, its potential for yielding novel intellectual property and targeted biological activity makes it a compelling target for ambitious research endeavors. This document serves as an in-depth technical guide to navigating the challenges of acquiring and utilizing this valuable research chemical.
Section 1: The Commercial Landscape and Sourcing Strategy
A thorough investigation of the current chemical supplier market reveals that 7-Bromo-6-methylpyrido[2,3-b]pyrazine is not a standard catalog item from major vendors. This immediately signals to the discerning researcher that a more nuanced sourcing strategy is required than for more common building blocks. The path forward will likely involve either a deep dive into specialized, niche suppliers or, more probably, engaging a custom synthesis provider.
Comparative Analysis of Commercially Available Isomers
While our target compound is elusive, a number of its isomers are commercially available. Understanding these related compounds can provide insights into potential suppliers for custom synthesis and serve as valuable reference standards for analytical method development.
| Compound Name | CAS Number | Potential Suppliers | Notes |
| 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3 | Sigma-Aldrich (discontinued), Chemchart aggregators | The unmethylated parent compound. Historical availability suggests the core scaffold is synthetically accessible.[1][2] |
| 7-Bromo-8-methylpyrido[2,3-b]pyrazine | 116605-69-7 | Lead Sciences, BLDpharm | An isomeric compound. Its availability from reputable suppliers indicates experience with this chemical class.[3][4] |
| 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine | 52333-43-4 | BLDpharm, R&D Chemicals | Another related compound, demonstrating supplier capability in this area. |
A Workflow for Procuring 7-Bromo-6-methylpyrido[2,3-b]pyrazine
Given the lack of direct commercial listings, a logical workflow for procurement is essential. This involves a multi-pronged approach focused on identifying a competent partner for the synthesis and ensuring the final product meets the rigorous quality standards necessary for reliable research.
Caption: A logical workflow for the procurement of a non-catalog research chemical.
Section 2: Synthetic Plausibility and Strategic Considerations
From a Senior Application Scientist's perspective, understanding the likely synthetic route is not merely an academic exercise. It informs the feasibility of the custom synthesis project, potential impurity profiles, and the critical quality control checkpoints. The synthesis of pyrido[2,3-b]pyrazines often involves the condensation of a suitably substituted diaminopyridine with a 1,2-dicarbonyl compound.
For 7-Bromo-6-methylpyrido[2,3-b]pyrazine, a plausible retrosynthetic analysis would disconnect the pyrazine ring, leading back to a brominated and methylated diaminopyridine precursor. The challenge, and a key point of discussion with a custom synthesis partner, will be the regioselective synthesis of this specific diaminopyridine.
Modern synthetic methodologies, such as palladium-catalyzed C-N coupling reactions (e.g., Buchwald-Hartwig amination), have become powerful tools for the synthesis of complex heterocyclic systems and could offer an alternative and efficient route.[5] A custom synthesis provider should be able to propose a viable synthetic route and discuss the potential for isomeric impurities.
Section 3: Rigorous Quality Control and Analytical Characterization
The trustworthiness of any research data hinges on the quality of the starting materials. For a novel compound like 7-Bromo-6-methylpyrido[2,3-b]pyrazine, a comprehensive analytical characterization is non-negotiable. The Certificate of Analysis (CoA) from the synthesis partner is the starting point, but in-house verification is a critical self-validating step.
Essential Analytical Techniques
A suite of analytical methods should be employed to confirm the identity, purity, and integrity of the synthesized compound.
| Analytical Technique | Purpose | Expected Observations for 7-Bromo-6-methylpyrido[2,3-b]pyrazine |
| ¹H NMR Spectroscopy | Structural Elucidation and Purity | Aromatic protons in the pyridopyrazine region, a singlet for the methyl group, and potentially long-range couplings. The integration should be consistent with the proposed structure. |
| ¹³C NMR Spectroscopy | Structural Confirmation | Signals corresponding to all carbon atoms in the molecule, including the quaternary carbons of the fused ring system. |
| Mass Spectrometry (MS) | Molecular Weight Verification | A distinct isotopic pattern for the molecular ion due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution MS (HRMS) should confirm the elemental composition.[6][7] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak under various mobile phase conditions. A purity value (e.g., >95% by peak area) should be determined. |
| Elemental Analysis | Elemental Composition Confirmation | The percentage of C, H, N, and Br should be within ±0.4% of the theoretical values. |
A Generalized Protocol for HPLC Purity Assessment
The following protocol outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the purity analysis of a heterocyclic compound like 7-Bromo-6-methylpyrido[2,3-b]pyrazine. This serves as a template that should be optimized for the specific compound.
Objective: To determine the purity of 7-Bromo-6-methylpyrido[2,3-b]pyrazine by assessing the peak area percentage.
Materials and Reagents:
-
7-Bromo-6-methylpyrido[2,3-b]pyrazine sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in water.
-
Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.
-
Scientist's Note: The choice of acidic modifier is crucial for good peak shape with nitrogen-containing heterocycles.[1]
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., a 1:1 mixture of ACN and water) to a final concentration of ~1 mg/mL. Ensure complete dissolution.
-
-
HPLC Conditions (Starting Point for Optimization):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 25-30 °C
-
UV Detection: 254 nm (or a wavelength determined by a UV scan of the compound)
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Causality Explanation: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected. The initial low organic phase concentration allows for good retention of the main peak, while the ramp to a high organic concentration elutes any less polar impurities.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Section 4: Applications in Research and Drug Development
The true value of 7-Bromo-6-methylpyrido[2,3-b]pyrazine lies in its potential as a versatile building block in drug discovery. The bromine atom at the 7-position is a particularly attractive feature, serving as a versatile handle for introducing molecular diversity through various cross-coupling reactions.
Caption: Cross-coupling reactions enabling diversification of the core scaffold.
This ability to systematically modify the core structure is invaluable for establishing Structure-Activity Relationships (SAR) in a drug discovery program. Researchers can explore how different substituents at the 7-position impact target binding, selectivity, and pharmacokinetic properties. The pyrido[2,3-b]pyrazine scaffold itself has been investigated for a range of biological activities, including as kinase inhibitors and for other therapeutic applications.[3][8] The unique substitution pattern of 7-Bromo-6-methylpyrido[2,3-b]pyrazine offers an opportunity to explore novel chemical space within this important class of compounds.
Conclusion: A Strategic Approach to a High-Value Research Chemical
7-Bromo-6-methylpyrido[2,3-b]pyrazine represents a high-value, yet challenging, research chemical. Its scarcity in commercial catalogs should not be a deterrent but rather a call for a strategic and well-informed approach. By understanding the sourcing landscape, anticipating the need for custom synthesis, and implementing a rigorous, in-house quality control program, researchers can confidently incorporate this promising building block into their discovery programs. The insights gained from exploring the unique chemical space offered by this compound could pave the way for the next generation of innovative therapeutics.
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Chemchart. 7-bromopyrido[2,3-b]pyrazine (52333-42-3). [Link]
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ResearchGate. (PDF) Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging of Monoamine Neurotransmitters and Small Molecule Neuroactive Compounds. [Link]
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Methodological & Application
Application Notes & Protocols for the Buchwald-Hartwig Amination of 7-Bromo-6-methylpyrido[2,3-b]pyrazine
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1][2] Its application in constructing aryl and heteroaryl amines has revolutionized drug discovery and materials science.[3][4] This document provides a detailed guide for the palladium-catalyzed amination of 7-Bromo-6-methylpyrido[2,3-b]pyrazine, a heteroaromatic substrate presenting unique challenges due to its electron-deficient nature and potential for catalyst coordination. We will explore the mechanistic underpinnings, key reaction parameters, and provide a robust, optimized protocol for researchers in medicinal chemistry and process development.
Scientific Principles: Navigating the Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for challenging substrates. The primary steps are:
-
Oxidative Addition: A Pd(0) species inserts into the carbon-bromine bond of the 7-Bromo-6-methylpyrido[2,3-b]pyrazine, forming a Pd(II) complex.[1][6]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.
-
Reductive Elimination: This is often the rate-determining step. The C-N bond is formed as the desired product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.[7]
The efficiency of each step is highly dependent on the choice of ligand, palladium source, base, and solvent.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for Aminating Pyrido[2,3-b]pyrazines
The 7-Bromo-6-methylpyrido[2,3-b]pyrazine substrate presents specific challenges that must be addressed for a successful transformation:
-
Catalyst Inhibition: The pyrazine and pyridine nitrogen atoms are Lewis basic and can coordinate to the palladium center, acting as competitive inhibitors to the desired phosphine ligand and potentially deactivating the catalyst.[8]
-
Substrate Reactivity: The electron-deficient nature of the heteroaromatic ring can make the oxidative addition step more facile, but may slow the final reductive elimination step.
To overcome these hurdles, careful selection of the catalytic system is crucial:
-
Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium pre-catalysts are often more effective.[2][9] These are air- and moisture-stable complexes that readily generate the active Pd(0) species in situ, leading to more reproducible results.
-
Ligands: This is the most critical parameter. For coordinating heterocycles, bulky, electron-rich biarylmonophosphine ligands are the standard.[4][9] Ligands like RuPhos, BrettPhos, or XPhos possess the steric hindrance necessary to discourage substrate inhibition and promote the crucial reductive elimination step.[4][7] Bidentate ligands can also be effective in preventing displacement by the heterocyclic substrate.[1][10]
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine without competing side reactions. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or K₂CO₃ can be employed, often requiring higher temperatures.[1]
-
Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are standard. Toluene is often favored for its ability to azeotropically remove traces of water and for its high boiling point.[2][6]
Protocol Development and Optimization
A systematic approach is recommended to identify the optimal conditions for the amination of 7-Bromo-6-methylpyrido[2,3-b]pyrazine. Below is a representative table of screening conditions that a researcher might explore, leading to an optimized protocol.
Table 1: Reaction Parameter Optimization Screening
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 78 |
| 3 | XPhos Pd G3 (2) | - | NaOtBu (1.5) | Toluene | 100 | 8 | 92 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 75 |
| 5 | RuPhos Pd G3 (2) | - | NaOtBu (1.5) | Toluene | 100 | 8 | 95 |
| 6 | RuPhos Pd G3 (1) | - | NaOtBu (1.5) | Toluene | 100 | 12 | 93 |
Data are representative examples for illustrative purposes.
The screening suggests that a third-generation (G3) pre-catalyst featuring a bulky biarylphosphine ligand like RuPhos or XPhos, combined with a strong base like NaOtBu in toluene, provides the highest efficiency (Entries 3, 5, 6). Using a pre-catalyst offers superior performance over generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃ (Entries 1, 2).
Optimized Experimental Protocol
This protocol is based on the optimized conditions identified in the screening phase (Table 1, Entry 6).
Figure 2: General experimental workflow for the amination protocol.
Materials & Reagents:
-
7-Bromo-6-methylpyrido[2,3-b]pyrazine (1.0 mmol, 1.0 equiv)
-
Amine of choice (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5 mL)
-
Argon gas supply
-
Standard glassware (Schlenk tube, etc.), stir plate, heating block
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-Bromo-6-methylpyrido[2,3-b]pyrazine (1.0 mmol), the chosen amine (1.2 mmol), RuPhos Pd G3 precatalyst (0.01 mmol), and sodium tert-butoxide (1.5 mmol).
-
Scientist's Note: The order of addition for solid reagents is generally not critical, but adding the base last is common practice. Ensure all solids are added under a positive flow of argon if possible, especially if reagents are sensitive.
-
-
Inert Atmosphere: Seal the Schlenk tube with a septum or screw cap. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Scientist's Note: While many modern pre-catalysts are air-stable, establishing an inert atmosphere is crucial for reaction consistency and to prevent oxidative degradation of the active Pd(0) species, maximizing catalyst lifetime and yield.
-
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12 hours.
-
Scientist's Note: Monitor the reaction progress periodically by TLC or LC-MS by taking a small aliquot (under argon) and quenching it in a vial containing wet ethyl acetate and a small amount of silica.
-
-
Workup - Quenching: Once the reaction is complete, remove the tube from the heat and allow it to cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-substituted-6-methylpyrido[2,3-b]pyrazin-7-amine.
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient base.
-
Solution: Ensure the use of an anhydrous solvent and a properly inert atmosphere. Check the quality of the base; NaOtBu can degrade upon exposure to air. Consider using a fresh bottle or a different base like LHMDS.
-
-
Formation of Hydrodehalogenated Byproduct (6-methylpyrido[2,3-b]pyrazine):
-
Cause: A competitive side reaction, β-hydride elimination, can occur from the amido complex, especially if reductive elimination is slow.
-
Solution: Screen different ligands. A bulkier ligand can sterically favor reductive elimination over β-hydride elimination.
-
-
Dark, Insoluble Reaction Mixture:
-
Cause: Palladium black precipitation, indicating catalyst decomposition.
-
Solution: This can be caused by impurities or excessive heat. Ensure high-purity reagents and solvents. A different ligand that better stabilizes the palladium center may be required.
-
References
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (2019, May 22). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023, November 1). RSC Publishing. Retrieved from [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024, February 12). National Institutes of Health. Retrieved from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2022, November 9). National Institutes of Health. Retrieved from [Link]
-
Buchwald-Hartwig Amination Mechanism | Organic Chemistry. (2020, June 13). YouTube. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]
-
Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... (n.d.). ResearchGate. Retrieved from [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023, November 1). National Institutes of Health. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019, August 28). ResearchGate. Retrieved from [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020, August 20). ACS Omega. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021, March 2). ChemRxiv. Retrieved from [Link]
-
[Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1995, October 1). PubMed. Retrieved from [Link]
-
Structure of 7-amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2011, January 1). ResearchGate. Retrieved from [Link]
-
D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. (2023, April 1). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 7-Bromo-6-methylpyrido[2,3-b]pyrazine
Introduction: The Imperative for Novel Kinase Inhibitors and the Promise of the Pyrido[2,3-b]pyrazine Scaffold
The field of oncology has been revolutionized by the advent of targeted therapies, among which kinase inhibitors stand as a pillar of precision medicine. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are central to cellular signaling pathways governing proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2][3] Cyclin-dependent kinases (CDKs), in particular, are critical regulators of the cell cycle, and their aberrant activity is a common feature in numerous malignancies.[4]
The CDK2/Cyclin E complex, for instance, plays a pivotal role in the G1/S phase transition of the cell cycle.[5][6] Its overexpression and hyperactivity are frequently observed in various cancers, including breast and ovarian cancer, and are associated with poor prognosis and resistance to therapy.[7] This underscores the urgent need for the development of potent and selective CDK2 inhibitors.[2][3]
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[8] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for key hydrogen bonding interactions within the kinase hinge region. The starting material, 7-Bromo-6-methylpyrido[2,3-b]pyrazine, offers a versatile platform for the synthesis of diverse libraries of potential kinase inhibitors. The bromine atom at the 7-position serves as a convenient handle for introducing a variety of substituents through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[9][10][11][12][13] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of novel kinase inhibitors derived from 7-Bromo-6-methylpyrido[2,3-b]pyrazine, with a focus on targeting CDK2.
Synthesis of Novel Kinase Inhibitors
The synthetic strategy hinges on the functionalization of the 7-position of the 7-Bromo-6-methylpyrido[2,3-b]pyrazine core. Two powerful and versatile palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, are presented here as exemplary pathways to generate a library of diverse compounds.
General Synthetic Workflow
Caption: General workflow for the synthesis of novel kinase inhibitors.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-6-methylpyrido[2,3-b]pyrazines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 7-Bromo-6-methylpyrido[2,3-b]pyrazine with various arylboronic acids. The conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
7-Bromo-6-methylpyrido[2,3-b]pyrazine
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 7-Bromo-6-methylpyrido[2,3-b]pyrazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.05 mmol) to the flask.
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-16 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 7-aryl-6-methylpyrido[2,3-b]pyrazine.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-6-methylpyrido[2,3-b]pyrazines
This protocol outlines a general procedure for the palladium-catalyzed amination of 7-Bromo-6-methylpyrido[2,3-b]pyrazine with a variety of primary and secondary amines. The choice of ligand and base is crucial and may need to be optimized for specific amine coupling partners.[10][14]
Materials:
-
7-Bromo-6-methylpyrido[2,3-b]pyrazine
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk tube)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Seal the tube, and evacuate and backfill with nitrogen or argon.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
To this solution, add 7-Bromo-6-methylpyrido[2,3-b]pyrazine (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-amino-6-methylpyrido[2,3-b]pyrazine derivative.
Characterization of Synthesized Compounds
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Expected Spectroscopic Data:
| Compound Type | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| 7-Aryl-6-methylpyrido[2,3-b]pyrazine | Aromatic protons in the range of 7.0-9.0 ppm. A singlet for the methyl group around 2.5 ppm. | Aromatic carbons in the range of 110-160 ppm. A signal for the methyl carbon around 15-20 ppm. | Expected [M+H]⁺ peak corresponding to the molecular weight of the product. |
| 7-Amino-6-methylpyrido[2,3-b]pyrazine | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methyl group around 2.4 ppm. A broad singlet for the N-H proton(s). | Aromatic carbons in the range of 100-160 ppm. A signal for the methyl carbon around 15-20 ppm. | Expected [M+H]⁺ peak corresponding to the molecular weight of the product. |
Note: The exact chemical shifts will vary depending on the specific substituents.[15][16][17][18][19]
Biological Evaluation: In Vitro Kinase Inhibition Assay
The synthesized compounds should be evaluated for their ability to inhibit the target kinase, CDK2. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of the compounds.[2]
CDK2 Signaling Pathway in Cancer
Caption: Simplified CDK2/Cyclin E signaling pathway in cancer progression.
Protocol 3: CDK2/Cyclin E Inhibition Assay (ADP-Glo™)
This protocol is adapted for the screening of novel inhibitors against CDK2/Cyclin E.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Histone H1 (as substrate)
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each synthesized inhibitor in 100% DMSO. Create a series of dilutions in kinase assay buffer to achieve the desired final concentrations for the assay.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2.5 µL of the CDK2/Cyclin E enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (Histone H1 and ATP in kinase assay buffer) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
-
Structure-Activity Relationship (SAR) and Data Presentation
The IC₅₀ values obtained from the kinase inhibition assay will allow for the establishment of a preliminary SAR. By comparing the activity of compounds with different substituents at the 7-position, researchers can identify key structural features that contribute to potency and selectivity.
Hypothetical SAR Data:
| Compound ID | R Group (at 7-position) | CDK2 IC₅₀ (nM) |
| Lead-1 | -Phenyl | 520 |
| Lead-2 | -4-Methoxyphenyl | 280 |
| Lead-3 | -3-Chlorophenyl | 750 |
| Lead-4 | -Anilino | 150 |
| Lead-5 | -Morpholino | >10,000 |
This hypothetical data suggests that electron-donating groups on the aryl ring (Lead-2) and the presence of a hydrogen bond donor in the form of an amino group (Lead-4) may be beneficial for CDK2 inhibition.
Safety and Handling
7-Bromo-6-methylpyrido[2,3-b]pyrazine:
-
Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area.
Palladium Catalysts and Phosphine Ligands:
-
Palladium catalysts can be flammable and toxic. Handle in a fume hood.
-
Phosphine ligands are often air-sensitive and toxic. Handle under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for each specific reagent before use.
Conclusion
The 7-Bromo-6-methylpyrido[2,3-b]pyrazine scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting CDK2 for cancer therapy. The synthetic protocols outlined in this guide, utilizing robust and versatile cross-coupling reactions, provide a clear path for the generation of diverse compound libraries. Coupled with a reliable in vitro kinase assay, this approach enables the efficient identification and optimization of lead compounds. The insights gained from SAR studies will be instrumental in guiding the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.
References
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Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Targeting CDK2 in cancer: challenges and opportunities for therapy. (2020). Prof. Elgene Lim. Retrieved January 19, 2026, from [Link] Connie-Johnson-breast-cancer-research/publications/targeting-cdk2-in-cancer-challenges-and-opportunities-for-therapy
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CDK Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 19, 2026, from [Link]
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1H and 13C NMR Spectra of Pyrido[2,3-b]pyrazines and Pyrido[2,3-b]pyrazine-N-oxides. (1997). Scilit. Retrieved January 19, 2026, from [Link]<342::aid-omr81>3.3.co;2-d
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Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019). PubMed. Retrieved January 19, 2026, from [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). PubMed Central. Retrieved January 19, 2026, from [Link]
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The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. (2020). MDPI. Retrieved January 19, 2026, from [Link]
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Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. (2011). PubMed Central. Retrieved January 19, 2026, from [Link]
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). PMC - NIH. Retrieved January 19, 2026, from [Link]
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Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. (2022). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents. (2019). Bentham Science Publisher. Retrieved January 19, 2026, from [Link]
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Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (2016). Pakistan Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
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CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib.. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). NIH. Retrieved January 19, 2026, from [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. (2008). PubMed. Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. (2022). NIH. Retrieved January 19, 2026, from [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Quaternization of pyrido[2,3‐b]pyrazines: 1 H and 13 C NMR Study. (1985). Sci-Hub. Retrieved January 19, 2026, from [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). MDPI. Retrieved January 19, 2026, from [Link]
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Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. (2022). PMC - NIH. Retrieved January 19, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved January 19, 2026, from [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. Retrieved January 19, 2026, from [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. (2021). ChemRxiv. Retrieved January 19, 2026, from [Link]
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1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][2][3] Thiadiazine Derivatives. (2007). PubMed. Retrieved January 19, 2026, from [Link]
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- 4. mdpi.com [mdpi.com]
- 5. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scilit.com [scilit.com]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sci-Hub: are you are robot? [sci-hub.ru]
- 19. 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3, 4-b] [1,3,4] thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Pyrido[2,3-b]pyrazine Core
Introduction: The Pyrido[2,3-b]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The pyrido[2,3-b]pyrazine core is a significant heterocyclic scaffold in the field of drug discovery and development. This nitrogen-rich, bicyclic aromatic system is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. Its unique electronic properties and three-dimensional arrangement of hydrogen bond donors and acceptors allow for potent and selective modulation of various enzymes and receptors.
Derivatives of the pyrido[2,3-b]pyrazine core have demonstrated a remarkable breadth of biological activities, including potent kinase inhibition, antiviral effects, and antagonism of transient receptor potential (TRP) channels. For instance, this scaffold has been instrumental in the development of novel inhibitors for both erlotinib-sensitive and erlotinib-resistant cell lines in non-small cell lung cancer (NSCLC) research[1]. Furthermore, its isosteric relationship with other heterocycles like quinoxalines and naphthyridines has been exploited to fine-tune pharmacokinetic properties and reduce off-target effects, such as hERG inhibition in antiviral drug candidates[2][3]. The strategic derivatization of this core is therefore a critical endeavor for medicinal chemists aiming to generate novel therapeutic agents with improved efficacy and safety profiles.
This guide provides an in-depth overview of key synthetic strategies for the derivatization of the pyrido[2,3-b]pyrazine core, complete with detailed protocols and expert insights to aid researchers in this exciting area of medicinal chemistry.
Strategic Derivatization Pathways
The functionalization of the pyrido[2,3-b]pyrazine core can be broadly approached through two main strategies: modification of a pre-formed core or construction of the core with desired substituents in place. The following sections will detail common and effective methods for achieving a diverse range of derivatives.
Halogenation as a Gateway to Further Functionalization
The introduction of a halogen atom, typically at the 8-position, is a crucial first step for many derivatization strategies. This is often achieved through a deprotometalation-trapping reaction, which provides a regioselective route to a versatile synthetic handle for subsequent cross-coupling reactions.
Protocol 1: Iodination of 2,3-Diphenylpyrido[2,3-b]pyrazine at the C-8 Position [4]
This protocol describes the regioselective iodination of a model pyrido[2,3-b]pyrazine derivative. The use of a mixed lithium-zinc base allows for efficient deprotonation prior to quenching with an iodine source.
Workflow Diagram:
Caption: Workflow for the C-8 iodination of pyrido[2,3-b]pyrazine.
Materials:
-
2,3-Diphenylpyrido[2,3-b]pyrazine
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc Chloride (ZnCl₂)
-
Lithium Chloride (LiCl)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Base: In a flame-dried, argon-purged flask, dissolve LiCl in anhydrous THF. Cool the solution to 0 °C and add solid ZnCl₂. Allow the mixture to warm to room temperature and stir until the solids have dissolved. In a separate flask, prepare a solution of TMP in anhydrous THF and cool to -20 °C. Slowly add n-BuLi and stir for 15 minutes. Add this lithium amide solution to the ZnCl₂·2LiCl solution at room temperature to form the TMP-ZnCl₂·2LiCl base.
-
Deprotometalation: To a solution of 2,3-diphenylpyrido[2,3-b]pyrazine in anhydrous THF at room temperature, add the freshly prepared TMP-ZnCl₂·2LiCl base dropwise. Stir the resulting mixture for 2 hours at room temperature.
-
Iodination: In a separate flask, prepare a solution of iodine in anhydrous THF. Add this iodine solution to the reaction mixture at room temperature and stir for an additional 1 hour.
-
Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution, followed by water. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated aqueous NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane) to afford the desired 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine[4].
| Entry | Starting Material | Product | Yield (%) | Reference |
| 1 | 2,3-Diphenylpyrido[2,3-b]pyrazine | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | 70 | [4] |
Palladium-Catalyzed Cross-Coupling Reactions
The halogenated pyrido[2,3-b]pyrazine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is highly tolerant of various functional groups, making it ideal for late-stage diversification in a synthetic route.
Protocol 2: Suzuki-Miyaura Coupling of 8-Iodopyrido[2,3-b]pyrazine with an Arylboronic Acid [4]
This protocol outlines a general procedure for the palladium-catalyzed coupling of an 8-iodo-pyrido[2,3-b]pyrazine with an arylboronic acid.
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine
-
Arylboronic acid (e.g., 2-thienylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, combine 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine, the arylboronic acid (1.2 equivalents), and Na₂CO₃ (2.0 equivalents).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent and Degassing: Add a mixture of DME and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with saturated aqueous NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of EtOAc in CH₂Cl₂) to yield the desired 8-aryl-substituted pyrido[2,3-b]pyrazine[4].
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | 2-Thienylboronic acid | 2,3-Diphenyl-8-(2-thienyl)pyrido[2,3-b]pyrazine | 75 | [4] |
| 2 | Phenylboronic acid | 2,3,8-Triphenylpyrido[2,3-b]pyrazine | 80 | [4] |
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. This reaction is particularly valuable for introducing diverse amine functionalities onto the pyrido[2,3-b]pyrazine core, which is a common feature in many biologically active molecules.
Protocol 3: Buchwald-Hartwig Amination of a Halogenated Pyrido[2,3-b]pyrazine [5][6]
This protocol provides a general method for the palladium-catalyzed amination of a halogenated pyrido[2,3-b]pyrazine with a primary or secondary amine.
Workflow Diagram:
Caption: General workflow for Buchwald-Hartwig C-N coupling.
Materials:
-
Halogenated pyrido[2,3-b]pyrazine (e.g., 2,3-dichloro-pyrido[2,3-b]pyrazine)
-
Amine (e.g., diphenylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
Water
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the halogenated pyrido[2,3-b]pyrazine, the amine (2.2 equivalents), NaOtBu (2.5 equivalents), Pd₂(dba)₃ (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Solvent and Degassing: Evacuate and backfill the tube with argon (3x). Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the filtrate with water and then with saturated aqueous NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired amino-substituted pyrido[2,3-b]pyrazine[5][6].
| Entry | Amine | Product Example | Yield (%) | Reference |
| 1 | Diphenylamine | N2,N2,N3,N3-tetraphenylpyrido[2,3-b]pyrazine-2,3-diamine | 92 | [5] |
| 2 | Carbazole | 2,3-di(9H-carbazol-9-yl)pyrido[2,3-b]pyrazine | 89 | [5] |
Direct Nucleophilic Aromatic Substitution (SNAr)
In cases where the pyrido[2,3-b]pyrazine ring is sufficiently electron-deficient and contains a good leaving group (like a halogen), direct nucleophilic aromatic substitution (SNAr) can be an effective derivatization strategy. This method is often simpler than transition-metal-catalyzed reactions as it does not require a catalyst.
Protocol 4: Direct Amination of 8-Iodopyrido[2,3-b]pyrazine [4]
This protocol describes the direct substitution of the iodine at the C-8 position with an amine nucleophile.
Workflow Diagram:
Caption: General workflow for SNAr reaction.
Materials:
-
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine
-
Amine nucleophile (e.g., morpholine)
-
Solvent (if the amine is not used as the solvent, e.g., NMP or DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed tube, dissolve 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine in an excess of the amine nucleophile (e.g., morpholine). If the amine is a solid, dissolve both starting materials in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). A base such as K₂CO₃ may be added to scavenge the HI byproduct.
-
Reaction: Heat the mixture to 100-120 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. If a solvent was used, dilute with water and extract with an organic solvent like CH₂Cl₂ or EtOAc. If the amine was used as the solvent, remove the excess amine under reduced pressure, then dissolve the residue in an organic solvent and wash with water.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 8-amino-substituted derivative[4].
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | Morpholine | 4-(2,3-Diphenylpyrido[2,3-b]pyrazin-8-yl)morpholine | 75 | [4] |
| 2 | Benzylamine | N-Benzyl-2,3-diphenylpyrido[2,3-b]pyrazin-8-amine | 80 | [4] |
Future Perspectives: C-H Activation
Direct C-H activation is an emerging and highly attractive strategy for the derivatization of heterocyclic cores. This approach avoids the need for pre-functionalization (e.g., halogenation), thus offering a more atom- and step-economical synthetic route. While specific protocols for the direct C-H activation of the pyrido[2,3-b]pyrazine core are still developing, research on related scaffolds like thienopyrazines has shown promise for palladium-catalyzed direct arylation[7]. Future work in this area will likely focus on identifying catalyst systems that can selectively activate the C-H bonds of the pyrido[2,3-b]pyrazine core, opening up new avenues for rapid library synthesis and the exploration of novel chemical space.
Conclusion
The pyrido[2,3-b]pyrazine core is a versatile scaffold with significant therapeutic potential. The derivatization strategies outlined in this guide—halogenation, palladium-catalyzed cross-coupling, and nucleophilic substitution—provide a robust toolkit for researchers to synthesize a wide array of analogues. By understanding the principles behind these reactions and following the detailed protocols, scientists can effectively explore the structure-activity relationships of this important heterocyclic system, paving the way for the discovery of next-generation therapeutics.
References
-
From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018). Molecules, 23(11), 2936. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances, 13(48), 33835-33852. [Link]
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2024). ChemMedChem. [Link]
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Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-4363. [Link]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2018). European Journal of Medicinal Chemistry, 157, 105-117. [Link]
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The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). Catalysts, 8(1), 28. [Link]
-
Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. (2022). Materials Chemistry Frontiers, 6(8), 1032-1042. [Link]
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Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. (2022). Materials Chemistry Frontiers. [Link]
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- 2. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 6. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 7-Bromo-6-methylpyrido[2,3-b]pyrazine
Introduction: Unlocking the Potential of the Pyrido[2,3-b]pyrazine Core
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to form multiple hydrogen bonds make it a sought-after component in the design of novel therapeutics, particularly in oncology as kinase inhibitors, and in the development of advanced organic electronic materials.[1] The functionalization of this core structure is paramount to exploring its full potential, and palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tool for this purpose.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with a key building block: 7-Bromo-6-methylpyrido[2,3-b]pyrazine . The bromine atom at the 7-position serves as a versatile synthetic handle, allowing for the strategic introduction of a wide array of substituents through the formation of new carbon-carbon and carbon-nitrogen bonds.[2] We will delve into the practical application of several cornerstone cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, providing not just step-by-step protocols but also the underlying scientific rationale for the selection of reagents and reaction conditions.
Synthesis of the Starting Material: 7-Bromo-6-methylpyrido[2,3-b]pyrazine
A reliable and scalable synthesis of the starting material is the essential first step for any drug discovery or material science campaign. The following protocol outlines a common method for the preparation of 7-Bromo-6-methylpyrido[2,3-b]pyrazine, which typically involves the condensation of a substituted diaminopyridine with a 1,2-dicarbonyl compound, followed by bromination.
Protocol: Synthesis of 7-Bromo-6-methylpyrido[2,3-b]pyrazine
Step 1: Synthesis of 6-Methylpyrido[2,3-b]pyrazine
-
To a solution of 5-methyl-2,3-diaminopyridine (1.0 eq) in ethanol, add glyoxal (1.1 eq, 40% in water).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 6-methylpyrido[2,3-b]pyrazine.
Step 2: Bromination
-
Dissolve 6-methylpyrido[2,3-b]pyrazine (1.0 eq) in a suitable solvent such as acetic acid or a mixture of sulfuric acid and water.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 60-80 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into an ice-water slurry and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 7-Bromo-6-methylpyrido[2,3-b]pyrazine.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyrido[2,3-b]pyrazine ring system can influence the reactivity of the 7-bromo substituent in palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is therefore critical for achieving high yields and clean conversions. The following sections provide detailed protocols and insights for key cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-substituted aromatic compounds with high efficiency and functional group tolerance.[3] For an electron-deficient substrate like 7-Bromo-6-methylpyrido[2,3-b]pyrazine, the selection of an appropriate palladium catalyst and base is crucial to facilitate the transmetalation step.
Caption: General workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: In a dry Schlenk flask, combine 7-Bromo-6-methylpyrido[2,3-b]pyrazine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Robust and effective for a wide range of substrates. |
| Ligand | PPh₃, dppf | Provides stability to the palladium center. |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Promotes solubility of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle. |
Heck Reaction: Vinylation of the Pyrido[2,3-b]pyrazine Core
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins.[4] This reaction is particularly useful for introducing vinyl groups, which can serve as versatile handles for further synthetic transformations. For the Heck reaction with 7-Bromo-6-methylpyrido[2,3-b]pyrazine, careful selection of the base and the potential addition of a phosphine ligand are important for catalytic efficiency.
Caption: Simplified catalytic cycle of the Heck reaction.
-
Reaction Setup: To a pressure-rated vial, add 7-Bromo-6-methylpyrido[2,3-b]pyrazine (1.0 eq), the alkene (e.g., methyl acrylate, 1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable solvent such as DMF or NMP.
-
Inert Atmosphere: Seal the vial and purge with an inert gas.
-
Reaction: Heat the mixture to 100-140 °C and stir until the reaction is complete.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Purification: Wash the organic phase with brine, dry, and concentrate. Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Commonly used and effective palladium sources. |
| Ligand | P(o-tolyl)₃, PPh₃ | Can improve catalyst stability and activity. |
| Base | Et₃N, K₂CO₃ | Neutralizes the HBr formed during the reaction. |
| Solvent | DMF, NMP | High-boiling polar aprotic solvents are generally effective. |
| Temperature | 100-140 °C | Higher temperatures are often required for Heck reactions. |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyl-substituted pyrido[2,3-b]pyrazines are valuable intermediates for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems.
-
Reaction Setup: In a Schlenk flask, combine 7-Bromo-6-methylpyrido[2,3-b]pyrazine (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) source (e.g., CuI, 4-10 mol%).
-
Solvent and Base: Add a solvent such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylethylamine, which also serves as a solvent in some cases.
-
Inert Atmosphere: Degas the mixture by bubbling an inert gas through the solution.
-
Reaction: Stir the reaction at room temperature to 60 °C until completion.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A standard and reliable catalyst for Sonogashira couplings. |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Et₃N, DIPEA | Acts as a base and often as a solvent. |
| Solvent | THF, DMF | Good solvents for dissolving the reactants. |
| Temperature | Room Temperature to 60 °C | Milder conditions are often sufficient for this reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[7] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which contain arylamine moieties. For the amination of 7-Bromo-6-methylpyrido[2,3-b]pyrazine, the choice of a bulky, electron-rich phosphine ligand is often key to achieving high catalytic activity. There is precedent for the successful Buchwald-Hartwig amination of a 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, providing a strong basis for this protocol.[8]
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Application Notes and Protocols: Strategic C-N Bond Formation with 7-Bromo-6-methylpyrido[2,3-b]pyrazine for Drug Discovery
Introduction: The Pyrido[2,3-b]pyrazine Scaffold and the Imperative of C-N Cross-Coupling
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous compounds with diverse pharmacological activities. The strategic introduction of nitrogen-based substituents at the C-7 position of 7-Bromo-6-methylpyrido[2,3-b]pyrazine is a critical step in the synthesis of novel drug candidates. This transformation, however, presents unique challenges due to the electron-deficient nature of the pyridopyrazine ring system and the potential for catalyst inhibition by the nitrogen atoms within the heterocycle.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven methodologies for the construction of C-N bonds with 7-Bromo-6-methylpyrido[2,3-b]pyrazine. We will delve into the mechanistic underpinnings of the most effective catalytic systems, offer detailed experimental protocols, and provide a comparative analysis of reaction conditions to empower the rational design of synthetic routes.
Core Methodologies for C-N Bond Formation
Two primary catalytic strategies have proven highly effective for the amination of heteroaryl halides like 7-Bromo-6-methylpyrido[2,3-b]pyrazine: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. The choice between these methodologies is often dictated by the nature of the amine coupling partner, functional group tolerance, and desired reaction conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile and High-Yielding Approach
The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis for its remarkable versatility and broad substrate scope.[1][2] The reaction facilitates the coupling of a wide array of primary and secondary amines with aryl and heteroaryl halides under relatively mild conditions.
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig amination of 7-Bromo-6-methylpyrido[2,3-b]pyrazine hinges on the judicious selection of the palladium catalyst, a sterically bulky and electron-rich phosphine ligand, and a suitable base. The electron-deficient nature of the pyridopyrazine ring can make oxidative addition of the palladium catalyst to the C-Br bond a challenging step. Bulky, electron-rich ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are crucial as they promote the formation of the active monoligated Pd(0) species and accelerate the rates of both oxidative addition and reductive elimination. The choice of base is also critical; it must be strong enough to deprotonate the amine nucleophile without promoting undesirable side reactions.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromo-6-methylpyrido[2,3-b]pyrazine with a Primary Arylamine
This protocol is adapted from established procedures for the amination of similar heteroaryl bromides.[3]
Reagents and Materials:
-
7-Bromo-6-methylpyrido[2,3-b]pyrazine
-
Aryl amine (e.g., Aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 7-Bromo-6-methylpyrido[2,3-b]pyrazine (1.0 equiv), the aryl amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and XPhos (0.04 equiv) in a small amount of anhydrous toluene.
-
Reaction Initiation: Add the catalyst pre-mixture to the Schlenk tube containing the substrates and base.
-
Solvent Addition: Add anhydrous toluene to the reaction mixture to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-6-methylpyrido[2,3-b]pyrazin-7-amine.
Table 1: Comparative Data for Buchwald-Hartwig Amination Conditions
| Parameter | Condition A (Aryl Amines) | Condition B (Aliphatic Amines) | Rationale for Variation |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ or Pd₂(dba)₃ | Both are common and effective Pd(0) sources after in situ reduction. |
| Ligand | XPhos, SPhos, or RuPhos | BrettPhos or tBuXPhos | Ligand choice is critical and depends on the amine's steric and electronic properties. |
| Base | NaOtBu or K₃PO₄ | LHMDS or K₂CO₃ | Stronger, non-nucleophilic bases are often required for less acidic aliphatic amines. |
| Solvent | Toluene or Dioxane | THF or Dioxane | Solvent polarity can influence catalyst solubility and reaction rates. |
| Temperature | 80 - 110 °C | 60 - 100 °C | Milder temperatures may be sufficient for more nucleophilic aliphatic amines. |
| Typical Yield | 70 - 95% | 60 - 85% | Yields are highly substrate-dependent. |
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation: A Classical and Cost-Effective Alternative
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[4] While traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that employ catalytic amounts of copper and various ligands to facilitate the reaction under milder conditions.
Causality Behind Experimental Choices:
Copper-catalyzed aminations are particularly useful for the coupling of aryl halides with nitrogen-containing heterocycles and amides. The reaction typically involves a Cu(I) active species. The choice of ligand, often a diamine or an amino acid, is crucial for stabilizing the copper catalyst and promoting the coupling process. The base plays a similar role to that in the Buchwald-Hartwig reaction, facilitating the formation of the copper-amide intermediate. While generally requiring higher temperatures than palladium-catalyzed systems, the lower cost of copper makes it an attractive alternative, especially for large-scale synthesis.
Detailed Experimental Protocol: Ullmann Condensation of 7-Bromo-6-methylpyrido[2,3-b]pyrazine with a Secondary Aliphatic Amine
This protocol is based on modern Ullmann-type coupling procedures.
Reagents and Materials:
-
7-Bromo-6-methylpyrido[2,3-b]pyrazine
-
Aliphatic amine (e.g., Morpholine)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sealed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a sealable reaction vessel under an inert atmosphere, add 7-Bromo-6-methylpyrido[2,3-b]pyrazine (1.0 equiv), copper(I) iodide (0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (2.0 equiv).
-
Reagent Addition: Add the aliphatic amine (1.5 equiv) and anhydrous DMSO to the vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Table 2: Comparative Data for Ullmann Condensation Conditions
| Parameter | Condition A (Aryl Amines) | Condition B (Aliphatic Amines) | Rationale for Variation |
| Copper Source | CuI or Cu₂O | CuI | Cu(I) salts are generally more effective. |
| Ligand | 1,10-Phenanthroline or DMEDA | L-Proline or N,N'-Dimethylethylenediamine | The choice of ligand is crucial and often substrate-specific. |
| Base | K₃PO₄ or Cs₂CO₃ | K₂CO₃ or Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | DMSO or DMF | Dioxane or DMSO | High-boiling polar aprotic solvents are typically used. |
| Temperature | 110 - 150 °C | 100 - 130 °C | Higher temperatures are generally required compared to palladium catalysis. |
| Typical Yield | 50 - 80% | 40 - 75% | Yields can be more variable than with Buchwald-Hartwig amination. |
Diagram 2: Proposed Mechanism for Ullmann Condensation
Caption: A proposed mechanistic pathway for the Ullmann condensation.
Conclusion and Future Perspectives
The successful synthesis of novel 7-amino-6-methylpyrido[2,3-b]pyrazine derivatives is readily achievable through the strategic application of modern C-N cross-coupling methodologies. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation offer viable pathways, with the former generally providing higher yields and broader substrate scope under milder conditions, while the latter presents a more cost-effective alternative. The detailed protocols and comparative data provided herein serve as a robust starting point for the optimization of these crucial transformations in the pursuit of new therapeutic agents. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of base-metal catalysts and photoredox-mediated approaches, to further expand the synthetic toolbox for drug discovery professionals.
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Wikipedia. (n.d.). Ullmann condensation. [Link]
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Silva, A. M., et al. (2017). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 22(10), 1646. [Link]
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MDPI. (2010). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. [Link]
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ResearchGate. (2017). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... [Link]
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National Center for Biotechnology Information. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
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National Center for Biotechnology Information. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. [Link]
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National Center for Biotechnology Information. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-arylation of Nitrogen Heterocycles. [Link]
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National Center for Biotechnology Information. (2019). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. [Link]
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Application Notes & Protocols: Leveraging 7-Bromo-6-methylpyrido[2,3-b]pyrazine for the Synthesis of Novel Anticancer Agents
Abstract
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2] This document provides a comprehensive guide for utilizing 7-Bromo-6-methylpyrido[2,3-b]pyrazine as a strategic starting material for the synthesis of novel anticancer agents. We delve into the rationale behind synthetic strategies, provide detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions, and outline methodologies for the biological evaluation of the resulting compounds. The protocols are designed to be self-validating, incorporating analytical checkpoints and mechanistic insights to guide researchers from synthesis to preliminary biological characterization.
Introduction: The Strategic Value of the Pyrido[2,3-b]pyrazine Scaffold
The search for targeted cancer therapies has identified protein kinases as a critical class of drug targets. The pyrazine ring and its fused derivatives are prominent pharmacophores in the design of kinase inhibitors, largely due to their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[1] This has led to the development of several pyrazine-based inhibitors that have advanced into clinical trials.[1][3]
7-Bromo-6-methylpyrido[2,3-b]pyrazine is a particularly valuable building block in this context. Its structure possesses two key features:
-
The Pyrido[2,3-b]pyrazine Core: This nitrogen-rich scaffold acts as an excellent bioisostere for other heterocyclic systems and provides multiple points for hydrogen bonding, crucial for target engagement.[2]
-
The 7-Bromo Substituent: The bromine atom at the 7-position is not merely a placeholder; it is a versatile synthetic handle. As a good leaving group, it facilitates a wide range of modern palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of diverse chemical moieties to explore structure-activity relationships (SAR).[2][4]
This guide will focus on leveraging this bromine "handle" to create libraries of novel compounds for anticancer drug discovery.
Synthetic Strategy: Diversification via Palladium-Catalyzed Cross-Coupling
The most robust and versatile method for derivatizing 7-Bromo-6-methylpyrido[2,3-b]pyrazine is through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[4][5]
Rationale for Reaction Selection
-
Suzuki-Miyaura Coupling: This is the preeminent method for forming C-C bonds by coupling the bromo-substrate with an organoboron compound (e.g., a boronic acid or ester).[4][5] Its value lies in the stability, low toxicity, and commercial availability of a vast array of boronic acids. This allows for the introduction of diverse aryl and heteroaryl fragments, which are critical for probing interactions within the ATP-binding pocket of target kinases.[6]
-
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds.[4] In the context of kinase inhibitors, installing specific amine functionalities can introduce crucial hydrogen bond donors or acceptors that interact with the "hinge region" of the kinase, often leading to a significant increase in potency and selectivity.[7]
The general workflow for synthesizing a library of potential anticancer agents from the starting material is depicted below.
Caption: Synthetic workflow for diversification.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The starting material is classified as an irritant and acutely toxic upon oral ingestion.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling 7-Bromo-6-methylpyrido[2,3-b]pyrazine with a representative arylboronic acid.
Materials:
-
7-Bromo-6-methylpyrido[2,3-b]pyrazine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), or DMF
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 7-Bromo-6-methylpyrido[2,3-b]pyrazine (1.0 eq), the selected arylboronic acid (1.2 eq), and the carbonate base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the palladium catalyst is air-sensitive.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1). The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the starting bromide.
-
Reaction Execution: Heat the mixture to 80-120 °C with vigorous stirring. Reaction time can vary from 2 to 24 hours.
-
Monitoring and Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction is indicated by the consumption of the starting material and the appearance of a new, typically less polar, product spot.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes) to yield the pure product.
Protocol 2: Structural Characterization of Synthesized Compounds
Confirming the identity and purity of each synthesized analog is a non-negotiable step.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of the new aryl or heteroaryl group through the appearance of new signals in the aromatic region. The disappearance of the proton signal adjacent to the bromine on the starting material is also indicative.
-
¹³C NMR: Confirms the carbon framework of the new molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final product, matching the calculated value.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence or absence of specific functional groups.[8][9]
Biological Evaluation: From In Vitro Screening to Mechanistic Insights
Once a library of compounds has been synthesized and characterized, the next phase is to assess their anticancer activity.
Caption: Workflow for biological evaluation.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as an effective measure of cell viability and proliferation.[6] It is used to determine the concentration at which a compound inhibits 50% of cell growth (IC50).
Materials:
-
Human cancer cell lines (e.g., NCI-H1975 for NSCLC with EGFR mutations, HepG-2 for liver cancer).[6][10]
-
Normal, non-cancerous cell line (e.g., BEAS-2B) to assess selectivity.[6]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Synthesized compounds dissolved in DMSO (stock solutions).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add these dilutions to the wells, ensuring a final DMSO concentration below 0.5% to avoid solvent toxicity. Include wells with untreated cells (negative control) and a known anticancer drug (e.g., Osimertinib, Cisplatin) as a positive control.[6][10]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation and Interpretation
The results from the cytotoxicity screen should be compiled into a clear, comparative table. This allows for rapid identification of "hit" compounds that are potent (low IC50) and selective (much higher IC50 against normal cells).
| Compound ID | R-Group (at C7) | IC50 (µM) vs. NCI-H1975[6] | IC50 (µM) vs. HepG-2[10] | IC50 (µM) vs. BEAS-2B (Normal)[6] |
| SM-PYR-01 | 4-methoxyphenyl | 5.21 | 8.90 | > 50 |
| SM-PYR-02 | 3,5-difluorophenyl | 0.95 | 2.15 | > 60 |
| SM-PYR-03 | Pyridin-4-yl | 1.10 | 3.40 | > 50 |
| Osimertinib | (Positive Control) | 0.89 | N/A | > 60 |
| Cisplatin | (Positive Control) | N/A | 8.45 | ~10 |
Data presented are hypothetical and for illustrative purposes only.
Follow-up Mechanistic Studies
For compounds that demonstrate high potency and selectivity (e.g., SM-PYR-02 in the table above), further studies are warranted to elucidate their mechanism of action:
-
Kinase Inhibition Assays: If the compounds were designed to target a specific kinase (e.g., EGFR), enzymatic assays are performed to confirm direct inhibition and determine the IC50 against the isolated enzyme.[6]
-
Cell Cycle Analysis: Flow cytometry can determine if the compound induces cell cycle arrest at a particular phase (e.g., G2/M), which is a common mechanism for anticancer drugs.[10]
-
Apoptosis Assays: Techniques like Annexin V/PI staining can confirm if the compound induces programmed cell death (apoptosis), a desirable outcome for an anticancer agent.[6][10]
Conclusion
7-Bromo-6-methylpyrido[2,3-b]pyrazine is a highly valuable and versatile starting material for the discovery of novel anticancer agents. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a reliable and efficient pathway for creating diverse chemical libraries. By combining robust synthetic protocols with systematic biological evaluation, researchers can effectively navigate the early stages of drug discovery, identifying potent and selective lead compounds for further development in the fight against cancer.
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BenchChem (2025). Application Notes and Protocols for the Preparation of Pyrazine-Based Tyrosine Kinase Inhibitors. BenchChem. 1
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Al-Ostoot, F. H., et al. (2023). Novel pyrido[2,3-b][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Institutes of Health (PMC). 6
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Abdel-Magid, A. F. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. 3
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BenchChem. 7-Bromo-8-methylpyrido[2,3-b]pyrazine | CAS 116605-69-7. BenchChem. 2
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Zahra, J. A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. 8
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BenchChem. 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3. BenchChem. 4
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Wang, X., et al. (2018). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. National Institutes of Health. 10
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Zahra, J. A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. 9
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Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. MDPI. 7
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Ilardi, E. A., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. 11
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Guillorit, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. 5
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- 4. benchchem.com [benchchem.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Gram-Scale Synthesis of 7-Bromo-6-methylpyrido[2,3-b]pyrazine
Abstract
This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of 7-Bromo-6-methylpyrido[2,3-b]pyrazine, a key building block in medicinal chemistry and materials science. The described two-step procedure involves the initial condensation of 5-methyl-2,3-diaminopyridine with glyoxal to form 6-methylpyrido[2,3-b]pyrazine, followed by selective electrophilic bromination to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations of the underlying chemical principles, and safety considerations.
Introduction
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] The introduction of a bromine atom onto this core structure, as in 7-Bromo-6-methylpyrido[2,3-b]pyrazine, provides a versatile chemical handle for further molecular elaboration through various cross-coupling reactions.[2][3] This enables the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials.[4][5] This document outlines a reliable and scalable two-step synthesis of this important intermediate.
Synthetic Strategy
The synthesis is designed as a two-step process to ensure high purity and yield of the final product. The overall workflow is depicted in the following diagram:
Figure 1: Overall synthetic workflow for 7-Bromo-6-methylpyrido[2,3-b]pyrazine.
Experimental Protocols
Materials and Instrumentation
| Reagent/Material | Grade | Supplier |
| 5-methyl-2,3-diaminopyridine | ≥98% | Commercially Available |
| Glyoxal (40 wt. % in H₂O) | Reagent | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Sodium Bicarbonate | Reagent | Commercially Available |
| Sodium Sulfate | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Instrumentation:
-
Magnetic stirrer with heating capabilities
-
Reflux condenser and appropriate glassware
-
Rotary evaporator
-
Melting point apparatus
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Step 1: Synthesis of 6-methylpyrido[2,3-b]pyrazine
The formation of the pyrido[2,3-b]pyrazine core is achieved through the condensation of a diamine with an α-dicarbonyl compound.[1] In this step, the vicinal amino groups of 5-methyl-2,3-diaminopyridine react with the two carbonyl groups of glyoxal to form the pyrazine ring fused to the pyridine core.
Figure 2: Workflow for the synthesis of 6-methylpyrido[2,3-b]pyrazine.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-2,3-diaminopyridine (5.0 g, 40.6 mmol).
-
Add anhydrous ethanol (100 mL) and stir until the solid is fully dissolved.
-
To the stirred solution, add 40 wt. % glyoxal in water (6.5 mL, 56.8 mmol) dropwise over 10 minutes at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent in vacuo using a rotary evaporator to obtain a crude solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to yield 6-methylpyrido[2,3-b]pyrazine as a solid.
Expected Yield: 70-80%.
Step 2: Synthesis of 7-Bromo-6-methylpyrido[2,3-b]pyrazine
The bromination of the 6-methylpyrido[2,3-b]pyrazine is an electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic substitution, but the fused pyrazine ring can influence the reactivity. The position para to the methyl group (C7) is activated and is the most likely site for bromination. N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine for this transformation.[6]
Figure 3: Workflow for the bromination of 6-methylpyrido[2,3-b]pyrazine.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 6-methylpyrido[2,3-b]pyrazine (4.0 g, 27.6 mmol) in glacial acetic acid (80 mL).
-
To this solution, add N-bromosuccinimide (5.4 g, 30.3 mmol) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 400 mL of ice-water.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
The product may precipitate as a solid. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to afford pure 7-Bromo-6-methylpyrido[2,3-b]pyrazine.
Expected Yield: 60-75%.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) |
| 6-methylpyrido[2,3-b]pyrazine | C₈H₇N₃ | 145.16 | Off-white to yellow solid | ~150-155 |
| 7-Bromo-6-methylpyrido[2,3-b]pyrazine | C₈H₆BrN₃ | 224.06 | Pale yellow solid | ~160-165 |
Note: The provided melting point for the final product is based on the unmethylated analogue, 7-Bromopyrido[2,3-b]pyrazine, and should be experimentally determined for the synthesized compound.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide is a lachrymator and corrosive. Handle with care.
-
Glacial acetic acid is corrosive and can cause severe burns.
-
Dichloromethane is a suspected carcinogen.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note details a robust and scalable two-step synthesis for 7-Bromo-6-methylpyrido[2,3-b]pyrazine. The procedure utilizes readily available starting materials and standard laboratory techniques, making it accessible for a wide range of chemistry laboratories. The strategic placement of the bromine atom in the final product opens up numerous possibilities for further chemical modifications, underscoring its importance as a valuable intermediate in drug discovery and materials science.
References
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-
ResearchGate. (n.d.). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved January 19, 2026, from [Link]
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Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved January 19, 2026, from [Link]
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RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved January 19, 2026, from [Link]
-
Chemchart. (n.d.). 7-bromopyrido[2,3-b]pyrazine (52333-42-3). Retrieved January 19, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved January 19, 2026, from [Link]
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Lead Sciences. (n.d.). 7-Bromo-8-methylpyrido[2,3-b]pyrazine. Retrieved January 19, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of Step 1. 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (n.d.). 7-Bromo-2,3-dichloro-6-methylpyrido[2,3-b]pyrazine. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). 7-Bromo-5-methyl-pyrrolo[2,3-b]pyrazine. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5- d]pyridazin-4-one and 3-alkyl-2-bromo-3,5-dihydro-imidazo[4,5- d]pyridazin-4-one and their selective elaboration. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2016). Synthesis of novel pyrido[2,3-b]pyrazine derivative evaluated theoretically and electrochemically as a corrosion inhibitor for mild steel in 1M HCl solutions. Retrieved January 19, 2026, from [Link]
-
R&D Chemicals. (n.d.). 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Retrieved January 19, 2026, from [Link]
-
Journal of Heterocyclic Chemistry. (1995). Synthesis of trans-7-hydroxymethyl-2-(2-benz[d]isoxazol-3-yl)octahydro-2H-pyrido[1,2-a]-pyrazine. Retrieved January 19, 2026, from [Link]
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Strategic Diversification of the Pyrido[2,3-b]pyrazine Scaffold: Synthesis of Substituted Analogs from a 7-Bromo Precursor
An Application Guide for Drug Discovery Professionals
Introduction
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the fusion of electron-deficient pyrazine and pyridine rings, make it a cornerstone for developing novel therapeutic agents.[3][4] Derivatives of this scaffold have shown promise as inhibitors of various kinases, including EGFR, making them relevant for oncology research, as well as antagonists for targets like the TRPV1 ion channel for pain treatment.[2][4]
In the quest for novel drug candidates, the ability to rapidly and systematically modify a core scaffold is paramount. This process, known as library synthesis or structure-activity relationship (SAR) exploration, allows researchers to fine-tune a molecule's pharmacological properties. The 7-bromo-pyrido[2,3-b]pyrazine intermediate is an exceptionally valuable starting point for such endeavors. The bromine atom at the 7-position acts as a versatile synthetic handle, facilitating a wide range of palladium-catalyzed cross-coupling reactions to introduce diverse substituents.[1] This allows for the creation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1]
This application note provides a detailed guide for researchers on the strategic use of 7-bromo-pyrido[2,3-b]pyrazine as a precursor for synthesizing substituted analogs. We will delve into the theoretical and practical aspects of three key palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Each section includes a mechanistic overview, detailed experimental protocols, and critical insights to ensure successful synthesis and diversification of this important molecular framework.
The 7-Bromo-pyrido[2,3-b]pyrazine: A Keystone Intermediate
The strategic importance of the 7-bromo-pyrido[2,3-b]pyrazine lies in the reactivity of the C-Br bond. Bromine is an excellent leaving group, making the C7 position susceptible to various transformations that would be difficult to achieve on an unfunctionalized ring.[1] Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose, offering a milder and more versatile alternative to traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions.[1][5]
The workflow below illustrates how the 7-bromo precursor serves as a central hub for generating a library of diverse analogs through different coupling strategies.
Caption: Synthetic utility of 7-bromo-pyrido[2,3-b]pyrazine.
Section 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon single bond by coupling an organohalide with an organoboron species, typically a boronic acid.[6] This reaction is renowned for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids, making it ideal for SAR studies.[7]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium complex.[6][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of the 7-bromo-pyrido[2,3-b]pyrazine, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base (e.g., Na₂CO₃, K₂CO₃) to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the bromide.[8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final 7-aryl-pyrido[2,3-b]pyrazine product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is adapted from established procedures for coupling heteroaryl bromides and can be used as a starting point for optimization.[7][9]
Materials:
-
7-Bromo-pyrido[2,3-b]pyrazine
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ solution)
-
Solvent system (e.g., 1,2-dimethoxyethane (DME) or Toluene/Ethanol/Water mixture)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a Schlenk flask or microwave vial, add 7-bromo-pyrido[2,3-b]pyrazine (1.0 eq.), the desired boronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., DME, 8 mL per 0.5 mmol of substrate) followed by the degassed aqueous base (e.g., 2M Na₂CO₃, 2 mL per 0.5 mmol of substrate).[7]
-
Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS (typically 12-48 hours).[7]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate or chloroform and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure 7-substituted-pyrido[2,3-b]pyrazine.
| Parameter | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice. For challenging substrates, catalysts with more sophisticated ligands like dppf may improve yields. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | A base is essential to activate the boronic acid.[8] Na₂CO₃ is a cost-effective and common choice. Cs₂CO₃ is stronger and can be effective for less reactive partners. |
| Solvent | DME, Toluene, Dioxane | A mixture including water or ethanol is often necessary to dissolve the inorganic base.[7] Thorough degassing is critical to prevent catalyst degradation. |
| Temperature | 80 - 110 °C | Higher temperatures accelerate the reaction but can lead to decomposition of starting materials or products. Microwave heating can significantly reduce reaction times. |
Section 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling an aryl halide with an amine.[10] This reaction has revolutionized medicinal chemistry by providing a general and high-yielding route to aryl amines, which are prevalent in pharmaceuticals.[10] For the 7-bromo-pyrido[2,3-b]pyrazine core, this allows the introduction of primary and secondary amines, significantly expanding the accessible chemical space.
Mechanistic Rationale
The mechanism is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent.[10][11]
-
Oxidative Addition: Pd(0) adds to the 7-bromo-pyrido[2,3-b]pyrazine to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is based on well-established methods for the amination of heteroaryl halides.[12][13][14]
Materials:
-
7-Bromo-pyrido[2,3-b]pyrazine
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP, 4-8 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction setup must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as the catalysts and some reagents are air-sensitive.
-
To an oven-dried Schlenk flask, add the base (e.g., NaOtBu, 1.4 eq.).
-
In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.08 eq.). Dissolve in a small amount of anhydrous solvent and stir for 5-10 minutes to allow for complex formation.
-
To the Schlenk flask containing the base, add the 7-bromo-pyrido[2,3-b]pyrazine (1.0 eq.) and the amine (1.2 eq.).
-
Add the anhydrous, degassed solvent (e.g., Toluene) followed by the pre-formed catalyst solution via syringe.
-
Heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).[13]
-
Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure 7-amino-pyrido[2,3-b]pyrazine.
| Parameter | Recommendation | Rationale & Key Considerations |
| Catalyst System | Pd₂(dba)₃ + Ligand | A combination of a palladium source and a specialized phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, t-BuXPhos) are often required to promote the reductive elimination step.[14] |
| Base | NaOtBu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required. NaOtBu is the most common, but K₃PO₄ can be a milder alternative for sensitive substrates. |
| Solvent | Toluene, Dioxane | Must be anhydrous and oxygen-free to protect the Pd(0) catalyst. |
| Atmosphere | Inert (N₂ or Ar) | Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction. |
Section 3: C-C Bond Formation via Sonogashira Coupling
The Sonogashira reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne.[15] This reaction is the most common method for synthesizing arylalkynes and is invaluable for introducing a linear, rigid alkyne linker into the pyrido[2,3-b]pyrazine scaffold—a common strategy in drug design for probing binding pockets or as a precursor for further transformations.
Mechanistic Rationale
The Sonogashira coupling involves a dual catalytic system with both palladium and copper.[15][16]
-
Palladium Cycle: Similar to the other couplings, the cycle begins with the oxidative addition of Pd(0) to the 7-bromo-pyrido[2,3-b]pyrazine.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is believed to increase the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center, yielding the final product and regenerating the Pd(0) catalyst.
Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol follows the classic conditions for Sonogashira coupling.[5][16]
Materials:
-
7-Bromo-pyrido[2,3-b]pyrazine
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) cocatalyst (e.g., Copper(I) iodide (CuI), 5-10 mol%)
-
Amine Base/Solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Optional co-solvent (e.g., THF, DMF)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a Schlenk flask, add 7-bromo-pyrido[2,3-b]pyrazine (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).
-
Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed amine solvent (e.g., Triethylamine) and any co-solvent (e.g., THF).
-
Add the terminal alkyne (1.5 eq.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid (1-6 hours). Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the amine solvent.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove amine salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the pure 7-alkynyl-pyrido[2,3-b]pyrazine.
| Parameter | Recommendation | Rationale & Key Considerations |
| Catalyst System | PdCl₂(PPh₃)₂ + CuI | This is the classic, reliable catalyst system. The copper(I) cocatalyst is crucial for high yields under mild conditions.[15] |
| Base | Triethylamine, Diisopropylamine | The amine acts as both the base to deprotonate the alkyne and often as the solvent. It also scavenges the HBr formed during the reaction. |
| Solvent | Amine or Amine/THF | For substrates with poor solubility in pure amine, a co-solvent like THF or DMF can be used. Must be anhydrous and degassed. |
| Temperature | Room Temp to 60 °C | Many Sonogashira couplings proceed efficiently at room temperature. Gentle heating may be required for less reactive bromides. |
Conclusion
The 7-bromo-pyrido[2,3-b]pyrazine scaffold is a powerful and versatile platform for the synthesis of diverse chemical libraries. By leveraging robust and well-understood palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can efficiently introduce a wide range of aryl, amino, and alkynyl substituents. The protocols and insights provided in this guide offer a solid foundation for drug development professionals and synthetic chemists to explore the chemical space around this important heterocyclic core, paving the way for the discovery of new and potent therapeutic agents.
References
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-
Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2023). ChemMedChem. NIH. Retrieved January 19, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Novel pyrido[2,3-b][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Medicinal Chemistry. NIH. Retrieved January 19, 2026, from [Link]
-
Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010). Bioorganic & Medicinal Chemistry Letters. PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2018). Bioorganic & Medicinal Chemistry Letters. PubMed. Retrieved January 19, 2026, from [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2021). RSC Medicinal Chemistry. RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances. RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). NIH. Retrieved January 19, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules. NIH. Retrieved January 19, 2026, from [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). Organic Letters. PubMed. Retrieved January 19, 2026, from [Link]
-
[Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1997). Yakugaku Zasshi. PubMed. Retrieved January 19, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. NIH. Retrieved January 19, 2026, from [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). Molecules. NIH. Retrieved January 19, 2026, from [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. PubMed. Retrieved January 19, 2026, from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
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- 3. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Bromo-6-methylpyrido[2,3-b]pyrazine Derivatives
Welcome to the technical support center for the purification of 7-Bromo-6-methylpyrido[2,3-b]pyrazine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, and the bromine atom at the 7-position serves as a crucial synthetic handle for diversification through cross-coupling reactions.[1][2]
Achieving high purity is non-negotiable for ensuring reliable downstream biological data and meeting regulatory standards. This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific challenges you may encounter during the purification of these molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 7-Bromo-6-methylpyrido[2,3-b]pyrazine derivatives?
A1: The impurity profile is intrinsically linked to the synthetic route. For instance, if your synthesis involves a late-stage electrophilic bromination of the 6-methylpyrido[2,3-b]pyrazine core using agents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂), you should anticipate the following impurities:
-
Unreacted Starting Material: The non-brominated 6-methylpyrido[2,3-b]pyrazine.
-
Regioisomers: Bromination might occur at other positions on the heterocyclic ring, although the 7-position is often electronically favored.
-
Di-brominated Byproducts: Over-halogenation can lead to the formation of di-bromo derivatives, which will have a significantly higher molecular weight.[2][3]
If the synthesis involves the cyclization of a pre-brominated diamine precursor, impurities will likely consist of unreacted starting materials and potential side-products from incomplete cyclization or rearrangement.[2]
Q2: How do I select the best primary purification technique for my crude product?
A2: The choice hinges on the physical state of your crude product and the nature of the impurities.
-
For Solid Products: If your crude material is a solid and you have a high-purity reference sample, recrystallization is an excellent and scalable first choice for removing minor impurities.[3] However, if the impurities are structurally very similar (e.g., regioisomers), recrystallization may not be effective.
-
For Oily/Waxy Products or Complex Mixtures: Flash column chromatography is the most robust and versatile method.[3][4] It is highly effective at separating compounds based on polarity differences and is indispensable for removing isomeric byproducts and unreacted starting materials.[3]
Q3: Which analytical techniques are essential for confirming the purity of my final compound?
A3: A multi-technique approach is required for a comprehensive purity assessment.[5]
-
NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural confirmation and purity assessment.[3][5] The absence of signals corresponding to starting materials or known byproducts is a strong indicator of purity.
-
Mass Spectrometry (GC-MS or LC-MS): This technique confirms the molecular weight of your compound.[3] It is particularly useful for detecting the presence of higher molecular weight byproducts like di-brominated species.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the gold standard for quantitative purity analysis, providing a percentage purity value (e.g., >98%).[5]
Table 1: Comparison of Key Purity Assessment Techniques
| Technique | Primary Purpose | Key Advantages | Limitations |
| NMR Spectroscopy | Structural Elucidation & Purity | Provides detailed structural information; can identify and quantify impurities if their signals are resolved.[5] | May not detect baseline impurities or those without protons; requires pure standards for accurate quantification. |
| GC-MS | MW Confirmation & Volatile Impurities | High sensitivity; excellent for separating volatile compounds and confirming molecular weight.[3][5] | Not suitable for non-volatile or thermally labile compounds. |
| HPLC-UV | Quantitative Purity Assessment | Highly accurate for determining percentage purity; applicable to a wide range of compounds.[5] | Requires method development; impurities without a chromophore may not be detected by a UV detector. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 7-Bromo-6-methylpyrido[2,3-b]pyrazine derivatives.
Issue 1: Poor Separation During Column Chromatography (Overlapping Spots/Peaks)
Q: My TLC plate shows spots that are very close together, and my column fractions are all cross-contaminated. What's going wrong?
-
Possible Cause 1: Inappropriate Solvent System. The polarity of your eluent (mobile phase) is not optimized to resolve your target compound from impurities.
-
Solution: The key to good separation is achieving a target Rf value between 0.2 and 0.5 on your analytical TLC plate.[6] If your spots are too high (high Rf), decrease the polarity of the eluent (e.g., increase the hexane content in a hexane/ethyl acetate system).[4] If the spots are too low (low Rf), increase the eluent's polarity.[4] Systematically test different solvent ratios and even different solvent systems (e.g., dichloromethane/methanol) to maximize the separation (ΔRf) between your product and the impurities.[4]
-
-
Possible Cause 2: Column Overloading. You have loaded too much crude material onto the silica gel. The amount of crude product should ideally be 1-5% of the mass of the silica gel.[4]
-
Solution: Reduce the amount of sample loaded onto the column. If you need to purify a large quantity of material, use a column with a larger diameter.[4]
-
-
Possible Cause 3: Poor Column Packing. The presence of air bubbles or channels in the silica bed will lead to uneven flow and poor separation.
-
Solution: Prepare a uniform slurry of silica gel in your starting eluent and pour it into the column carefully.[3] Gently tap the column to ensure the silica packs down evenly and allow it to settle completely before loading your sample.
-
Workflow for Optimizing Column Chromatography ```dot
graph TD { A[Start: Crude Product] --> B{Analyze by TLC in various eluents}; B --> C{Is ΔRf sufficient and is product Rf ~0.3?}; C -- No --> D[Adjust eluent polarity or change solvent system]; D --> B; C -- Yes --> E[Prepare & pack column with selected eluent]; E --> F[Load sample (1-5% of silica mass)]; F --> G[Elute column & collect fractions]; G --> H{Analyze fractions by TLC}; H --> I[Combine pure fractions]; I --> J[Evaporate solvent]; J --> K[Pure Product]; }
Caption: A troubleshooting guide for inducing crystallization.
References
- Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives. (n.d.). BenchChem. Retrieved January 19, 2026.
- 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3. (n.d.). BenchChem. Retrieved January 19, 2026.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem. Retrieved January 19, 2026.
- A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. (n.d.). BenchChem. Retrieved January 19, 2026.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Publishing. Retrieved January 19, 2026.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health. Retrieved January 19, 2026.
- 7-bromopyrido[2,3-b]pyrazine (52333-42-3). (n.d.). Chemchart. Retrieved January 19, 2026.
- Synthesis Pros, what are your best tips for handling certain functional groups or reactions? (2024). Reddit. Retrieved January 19, 2026.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 19, 2026.
- The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. (n.d.). BenchChem. Retrieved January 19, 2026.
- 7-Bromo-8-methylpyrido[2,3-b]pyrazine | CAS 116605-69-7. (n.d.). BenchChem. Retrieved January 19, 2026.
- How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? (2021).
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved January 19, 2026.
Sources
avoiding over-bromination in pyrido[2,3-b]pyrazine synthesis
A specialized resource for researchers, scientists, and drug development professionals focused on the synthesis of pyrido[2,3-b]pyrazines. This guide provides in-depth troubleshooting advice and optimized protocols to address the common challenge of over-bromination, ensuring selective and efficient synthesis.
I. Frequently Asked Questions (FAQs)
Q1: Why is the pyrido[2,3-b]pyrazine core prone to over-bromination?
A: The pyrido[2,3-b]pyrazine ring system contains two nitrogen atoms within its aromatic structure. While the pyridine nitrogen is electron-withdrawing and deactivating, the pyrazine nitrogens, along with the overall π-system, can still be susceptible to electrophilic attack. The initial introduction of a bromine atom, which is an activating group, can make the ring more susceptible to further bromination, leading to di- and tri-substituted byproducts. The challenge lies in controlling the electrophilic aromatic substitution to achieve selective mono-bromination.[1]
Q2: What are the primary consequences of over-bromination in my synthesis?
A: Over-bromination leads to a mixture of products that are often difficult to separate due to their similar polarities. This not only reduces the yield of the desired mono-brominated product but also complicates the purification process, often requiring multiple chromatographic steps. In a drug development context, this can significantly increase costs and timelines.
Q3: Are there any "green" considerations I should be aware of when performing brominations?
A: Yes, from a green chemistry perspective, it's advisable to use the least reactive brominating agent that can effectively carry out the transformation and to avoid large molar excesses of reagents.[2] Reagents with lower mass intensity are preferred.[2] Additionally, organobromides and polybrominated organic compounds can be persistent and bioaccumulative, so minimizing their formation and ensuring proper waste disposal is crucial.[2]
II. Troubleshooting Guide: Navigating Over-bromination
This section provides solutions to specific experimental issues encountered during the bromination of pyrido[2,3-b]pyrazines.
Issue 1: My reaction yields a mixture of mono-, di-, and sometimes tri-brominated products. How can I improve the selectivity for mono-bromination?
Root Cause Analysis:
The formation of multiple brominated species is a classic sign of an overly reactive brominating system or reaction conditions that are too harsh for the substrate. The electron-deficient nature of the pyridine ring generally requires forceful conditions for electrophilic substitution, but this can be counterproductive if not carefully controlled.[3]
Solution Pathway:
-
Reagent Selection: The choice of brominating agent is paramount. Instead of highly reactive sources like molecular bromine (Br₂), consider milder and more selective reagents.
-
N-Bromosuccinimide (NBS): NBS is a widely used reagent that provides a low, steady concentration of electrophilic bromine, which can significantly enhance selectivity.[3][4] It is often the first choice for controlling bromination on electron-rich or sensitive heterocyclic systems.[3]
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This reagent can also be a more selective alternative to Br₂ and is effective for the bromination of pyridine derivatives.
-
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Start with a 1:1 molar ratio of the pyrido[2,3-b]pyrazine substrate to the brominating agent. In some cases, a slight excess of the substrate may be beneficial to consume the brominating agent and minimize over-reaction.
-
Temperature Management: Temperature is a critical parameter for controlling reaction selectivity.[1]
-
Low-Temperature Start: Begin the reaction at a low temperature (e.g., 0 °C or even -78 °C) and allow it to slowly warm to room temperature. This helps to manage the initial exotherm and moderate the reaction rate.
-
Maintain a Stable Temperature: Throughout the reaction, maintain a consistent and controlled temperature. Fluctuations can lead to bursts of reactivity and decreased selectivity.
-
-
Solvent Choice: The solvent can influence the reactivity of the brominating agent.
-
Less Polar Solvents: Consider using less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen.
-
Issue 2: Even with NBS, I'm still observing significant amounts of di-brominated product. What further adjustments can I make?
Root Cause Analysis:
If over-bromination persists even with a milder reagent like NBS, it suggests that the reaction kinetics still favor multiple substitutions. This can be due to the rate of the second bromination being comparable to or faster than the first, especially as the mono-brominated product is formed.
Solution Pathway:
-
Slow Addition of the Brominating Agent: Instead of adding the NBS all at once, dissolve it in the reaction solvent and add it dropwise to the solution of the pyrido[2,3-b]pyrazine substrate over an extended period. This maintains a very low concentration of the brominating agent in the reaction mixture at any given time, favoring the initial mono-bromination over subsequent reactions.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as a significant amount of the desired mono-brominated product has formed and before the di-brominated product becomes the major species.
-
Use of Additives:
-
Acid Scavengers: In some cases, the HBr byproduct of the reaction can catalyze further bromination. The addition of a non-nucleophilic base, like pyridine or 2,6-lutidine, in small amounts can scavenge this HBr. However, care must be taken as the basicity can also influence the reactivity of the substrate.
-
Alternative Brominating Systems: Explore systems like HBr/H₂O₂ in the presence of oleum, which can offer different selectivity profiles.
-
Issue 3: The bromination is very slow, and upon forcing the conditions (e.g., heating), I get a complex mixture of products and starting material decomposition.
Root Cause Analysis:
The pyrido[2,3-b]pyrazine core, due to the influence of the pyridine nitrogen, can be relatively unreactive towards electrophilic aromatic substitution.[5] Forcing the reaction with high temperatures can lead to non-selective reactions and decomposition.
Solution Pathway:
-
Activation of the Brominating Agent:
-
Lewis Acid Catalysis: For less reactive substrates, a catalytic amount of a Lewis acid can be used to activate the brominating agent. However, this must be done cautiously as it can also increase the likelihood of over-bromination. Start with very small amounts and screen different Lewis acids.
-
Brønsted Acid Promotion: In some instances, strong Brønsted acids can promote bromination.
-
-
Modification of the Substrate:
-
N-Oxide Formation: A powerful strategy for activating pyridine rings towards electrophilic substitution is the formation of the corresponding N-oxide.[3] The N-oxide is more electron-rich and can direct the electrophile to specific positions. After bromination, the N-oxide can be deoxygenated.
-
III. Optimized Protocols for Monobromination
Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol is designed for general-purpose selective monobromination of pyrido[2,3-b]pyrazines.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the pyrido[2,3-b]pyrazine substrate (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform (CHCl₃).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous DCM or CHCl₃.
-
Slow Addition: Add the NBS solution dropwise to the cooled substrate solution over a period of 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. If the reaction is sluggish, allow it to slowly warm to room temperature.
-
Quenching: Once the starting material is consumed and the desired mono-brominated product is the major component, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Brominating Agents for Pyrido[2,3-b]pyrazine Synthesis
| Brominating Agent | Abbreviation | Typical Conditions | Selectivity | Notes |
| N-Bromosuccinimide | NBS | 0 °C to RT, DCM or CHCl₃ | Good to Excellent | Preferred for selective monobromination.[3] |
| 1,3-dibromo-5,5-dimethylhydantoin | DBDMH | RT to 50 °C, DCE | Good | Can be a good alternative to NBS. |
| Bromine | Br₂ | -20 °C to RT, AcOH or CCl₄ | Moderate to Poor | Highly reactive, often leads to over-bromination.[2] |
| HBr/H₂O₂/Oleum | - | Elevated temperatures | Variable | Requires careful optimization. |
IV. Visualizing the Process
Electrophilic Bromination Mechanism
The following diagram illustrates the general mechanism for the electrophilic aromatic substitution (bromination) on the pyrido[2,3-b]pyrazine ring system.
Caption: Decision workflow for optimizing monobromination.
V. References
-
Eissen, M., & Lenoir, D. (2008). Electrophilic Bromination of Alkenes: Environmental Health and Safety. Chemistry – A European Journal, 14(32), 9830–9841.
-
Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2024). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
MDPI. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2949.
-
MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 943.
-
National Center for Biotechnology Information. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(13), 3923–3927.
-
National Center for Biotechnology Information. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 33051–33064.
-
Química Orgánica. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]
-
ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-178.
-
ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
-
Royal Society of Chemistry. (2019). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 43(35), 14093-14101.
-
Royal Society of Chemistry. (2023). Novel pyrido[2,3-b]o[6][7]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(11), 2201–2216.
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
Szigetvári, Á., et al. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 11(10), 727-732.
-
WordPress. (2026). Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
-
YouTube. (2021). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing the Buchwald-Hartwig Amination of 7-Bromo-6-methylpyrido[2,3-b]pyrazine
Welcome to the technical support guide for the Buchwald-Hartwig amination of 7-Bromo-6-methylpyrido[2,3-b]pyrazine. This document is designed for researchers, chemists, and drug development professionals who are working with this challenging, electron-deficient heteroaromatic substrate. The inherent properties of the pyridopyrazine core, namely the potential for N-coordination to the palladium center and its electron-withdrawing nature, can lead to common issues such as low reaction yields, catalyst deactivation, and competing side reactions.[1][2]
This guide provides in-depth, field-proven insights in a troubleshooting Q&A format, supplemented with FAQs, detailed protocols, and mechanistic diagrams to help you diagnose problems and systematically improve your reaction outcomes.
Section 1: The Catalytic Cycle - A Visual Guide
Understanding the mechanism is the first step to effective troubleshooting. The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle.[3][4] Each step presents a potential hurdle, especially with a coordinating substrate like 7-Bromo-6-methylpyrido[2,3-b]pyrazine.
Caption: The Buchwald-Hartwig Catalytic Cycle.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures and provides a logical sequence of steps to diagnose and solve the problem.
Q1: My reaction shows no conversion, or the yield is consistently below 20%. Where should I start?
A1: This common issue usually points to a fundamental problem with the catalyst activation or stability. Your substrate, 7-Bromo-6-methylpyrido[2,3-b]pyrazine, is particularly challenging due to the pyrazine nitrogen, which can act as a ligand and poison the palladium catalyst.[1][5]
Troubleshooting Steps:
-
Evaluate the Catalyst System: The choice of ligand is the most critical parameter. For electron-deficient N-heterocycles, standard ligands like dppf or BINAP may be ineffective.[3][6] You need bulky, electron-rich dialkylbiarylphosphine ligands that favor the formation of a monoligated Pd(0) species, which is the active catalyst.[3][7] This steric bulk also shields the palladium center from coordinating to the pyrazine nitrogen.
-
Primary Recommendation: Switch to a second-generation (G2) or third-generation (G3) Buchwald precatalyst. Precatalysts are air- and moisture-stable compounds that efficiently generate the active LPd(0) species in situ, leading to more reproducible results than generating the catalyst from sources like Pd₂(dba)₃.[8]
-
Ligand Choice: Consider ligands like XPhos, SPhos, or RuPhos. These have proven effective for coupling amines with heteroaryl halides.[9]
-
-
Ensure an Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[10][11] Oxidation of the phosphine ligand or the palladium center will completely shut down catalysis.
-
Action: Degas your solvent thoroughly (3 cycles of vacuum/backfill with argon or nitrogen, or sparge with argon for at least 30 minutes). Assemble your reaction in a glovebox or using rigorous Schlenk techniques.
-
-
Check Reagent Purity & Quality:
-
Solvent: Use anhydrous, high-purity solvent. Water can interfere with the base and lead to catalyst decomposition.
-
Base: The most common base, sodium tert-butoxide (NaOtBu), is highly hygroscopic. Use a fresh bottle or powder a sample from a bulk container, weigh it quickly, and add it to the reaction. An old, clumpy bottle of NaOtBu is a frequent cause of reaction failure.
-
Q2: I am observing a significant amount of a byproduct that appears to be the debrominated starting material (6-methylpyrido[2,3-b]pyrazine). How can I prevent this?
A2: This side reaction is known as hydrodehalogenation. It often competes with the desired reductive elimination step, particularly with primary amines or when the catalytic cycle is slow.[2][3]
Troubleshooting Steps:
-
Accelerate Reductive Elimination: The goal is to make the desired C-N bond formation kinetically faster than the hydrodehalogenation pathway.
-
Ligand Choice: Again, bulky, electron-rich ligands are key. Ligands like BrettPhos have been specifically designed to promote reductive elimination and minimize β-hydride elimination, a step that can lead to hydrodehalogenation.[2][12]
-
Amine Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine is standard. A large excess can sometimes promote side reactions.
-
-
Modify Reaction Conditions:
-
Temperature: While higher temperatures often increase reaction rates, they can sometimes favor decomposition pathways. If you are running the reaction at >100 °C, try lowering the temperature to 80-90 °C to see if the ratio of product to byproduct improves.
-
Base Selection: While strong bases like NaOtBu are generally required, switching to a slightly weaker but still potent base like lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes mitigate this issue, especially if your amine is sensitive.[12]
-
Q3: The reaction works, but the yield is moderate (40-60%) and purification is difficult due to multiple byproducts. What's happening?
A3: Moderate yields with a complex product mixture suggest that your catalyst is active but either unstable over the full course of the reaction or that multiple competing pathways are active.
Troubleshooting Steps:
-
Use a Modern Precatalyst: This is the most impactful change you can make. Third-generation (G3) or fourth-generation (G4) Buchwald precatalysts are designed for high stability and activity. They ensure a controlled, rapid generation of the active catalyst, which can prevent the formation of undesirable palladium species that lead to side reactions.[13][14][15]
-
Optimize the Base: The base is not just a proton scavenger; it is intimately involved in the catalytic cycle.
-
Strength vs. Solubility: Strong, hindered alkoxides like NaOtBu are often the most effective. However, inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, especially for base-sensitive substrates, though they may require higher temperatures or different solvents.[16]
-
Agitation: Inorganic bases have poor solubility in common solvents like toluene or dioxane. Ensure vigorous stirring to maintain a good suspension, as poor mixing can lead to low conversion.[17]
-
-
Solvent Choice: Toluene and 1,4-dioxane are the most common solvents. However, the choice can influence catalyst stability and substrate solubility.
-
Consider Alternatives: Solvents like tert-amyl alcohol or CPME can sometimes offer superior performance. Avoid coordinating solvents like DMF, NMP, or pyridine, which will bind to the palladium and inhibit the reaction.[17]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which generation of Buchwald precatalyst is best for my substrate?
A1: For a challenging N-heterocycle, starting with a G3 or G4 precatalyst is highly recommended. For example, XPhos Pd G3 is an excellent starting point. These precatalysts feature a carbazole-based scaffold that allows for clean and efficient activation to the LPd(0) species under mild conditions with a weak base, ensuring a high concentration of the active catalyst at the start of the reaction.[17]
Q2: How do I choose between different bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos)?
A2: While there is no universal rule, there are general guidelines.
-
XPhos: A highly versatile and robust ligand, often a great first choice for heteroaromatic halides.
-
RuPhos: Particularly effective for coupling secondary amines.[12]
-
BrettPhos: Designed to be very effective for coupling primary amines and minimizing hydrodehalogenation side reactions.[2][12] Screening a small set of these ligands is often the most practical approach.
Q3: Can I use a weaker base like potassium carbonate?
A3: It is possible, but often requires higher temperatures and longer reaction times. The deprotonation of the amine-palladium complex is a critical step, and for many amines, a strong base like NaOtBu is necessary to drive the reaction efficiently. Weaker bases may be insufficient, leading to a stalled reaction.
| Table 1: Comparison of Common Bases | |||
| Base | pKa (Conjugate Acid) | Typical Use | Considerations for this Substrate |
| NaOtBu | ~19 | Gold standard, high reactivity | Highly effective but hygroscopic and base-sensitive functional groups may not be tolerated. |
| LiHMDS | ~26 | Good for substrates with acidic protons | Can sometimes reduce side reactions like hydrodehalogenation.[12] |
| K₃PO₄ | ~12.3 (3rd pKa) | Milder conditions, good for some functional groups | Often requires higher temperatures and may be less effective for this challenging substrate.[16] |
| Cs₂CO₃ | ~10.3 (2nd pKa) | Mild, often used in Suzuki couplings | Generally not strong enough for efficient Buchwald-Hartwig amination unless the amine is particularly acidic. |
Section 4: Optimized Experimental Protocol
This protocol provides a robust starting point for the amination of 7-Bromo-6-methylpyrido[2,3-b]pyrazine with a generic secondary amine (e.g., morpholine).
Reagents & Equipment:
-
7-Bromo-6-methylpyrido[2,3-b]pyrazine (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (Sila-synthesis, 2 mol %)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to the substrate)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) line or a glovebox
Procedure:
-
Setup: In a glovebox (preferred) or on a Schlenk line, add the 7-Bromo-6-methylpyrido[2,3-b]pyrazine, XPhos Pd G3, and sodium tert-butoxide to the Schlenk flask.
-
Inert Atmosphere: If using a Schlenk line, seal the flask and perform at least three cycles of evacuating the flask under high vacuum and backfilling with inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the amine.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- Time in Pasuruan, ID. Google Search.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073–14075.
- Selected examples of commercially available palladium(II) precatalysts for cross-coupling reactions.
- Fors, B. P., & Buchwald, S. L. (2009). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 131(36), 12898–12899.
- G3 and G4 Buchwald Prec
- CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. (2014). In New Trends in Cross-Coupling (pp. 228-253). Royal Society of Chemistry.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Amin
- Buchwald–Hartwig amin
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
- The Role of the Base in Buchwald-Hartwig Amination.
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
- Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Insights into the Origin of High Activity and Stability of Catalysts Derived from Bulky, Electron-Rich Monophosphinobiaryl Ligands in the Pd-Catalyzed C−N Bond Formation. Journal of the American Chemical Society, 124(47), 14834–14835.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7385.
- Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
- Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. BenchChem.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021).
- Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine...
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2021). Chemical Reviews, 121(24), 15133–15251.
- Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald–Hartwig Amination. (2020). European Journal of Organic Chemistry, 2020(39), 6205-6210.
- McCann, S. D., Wotal, A. C., & Buchwald, S. L. (2018). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 140(35), 11096–11103.
- Oldenhuis, N. J., Louie, J., & Hartwig, J. F. (2002). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 4(10), 1671–1674.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules, 25(20), 4634.
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stability issues of 7-Bromo-6-methylpyrido[2,3-b]pyrazine under acidic conditions
Introduction: General Stability Profile
7-Bromo-6-methylpyrido[2,3-b]pyrazine is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its role in synthesizing kinase inhibitors and other targeted therapeutics.[1] The pyrido[2,3-b]pyrazine scaffold contains multiple nitrogen atoms, rendering it a privileged structure for interacting with biological targets.[1] However, the inherent electron-deficient nature of this ring system, coupled with the presence of a halogen substituent, introduces specific stability challenges, particularly under acidic conditions.[1][2]
This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help researchers navigate and mitigate the stability issues of 7-Bromo-6-methylpyrido[2,3-b]pyrazine in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My analytical results (HPLC, NMR) show unexpected impurities after working with 7-Bromo-6-methylpyrido[2,3-b]pyrazine in an acidic mobile phase or reaction mixture. What is happening?
A1: You are likely observing acid-catalyzed degradation of the parent compound. The 7-Bromo-6-methylpyrido[2,3-b]pyrazine molecule is known to be susceptible to degradation under acidic conditions.[1] The nitrogen atoms in the fused pyridine and pyrazine rings are basic and can be protonated in the presence of acid. This protonation further increases the electron deficiency of the heterocyclic system, making the C7-Br bond more susceptible to cleavage. An MSDS for the parent 7-Bromopyrido[2,3-b]pyrazine explicitly lists acids as incompatible materials.[3]
Q2: What is the primary degradation product I should be looking for?
A2: The major observed byproduct of degradation in aqueous or protic environments is the de-brominated analog, 6-methylpyrido[2,3-b]pyrazine.[1] Stability tests have shown that significant degradation (up to 25% in water) can occur, leading to the formation of this de-brominated species.[1] This suggests a hydrolytic or reductive debromination pathway is the primary degradation route.
Q3: Can you explain the chemical mechanism behind this acid-catalyzed degradation?
A3: The degradation proceeds via a mechanism initiated by the protonation of one of the ring nitrogens. This is a classic example of how the reactivity of a heterocyclic system is altered by pH.
-
Protonation: In an acidic medium (H₃O⁺), the lone pair of electrons on a ring nitrogen attacks a proton. This makes the entire ring system more electron-poor and activates it towards nucleophilic attack.
-
Nucleophilic Attack & Cleavage: The carbon atom attached to the bromine (C7) becomes highly electrophilic. A nucleophile present in the medium, most commonly water, can attack this position. Halopyrazines are generally more reactive towards nucleophilic displacement than their corresponding halopyridine counterparts.[4] This process ultimately leads to the cleavage of the Carbon-Bromine bond and its replacement, resulting in the de-brominated product.
Below is a diagram illustrating the proposed primary degradation pathway.
Sources
- 1. 7-Bromo-8-methylpyrido[2,3-b]pyrazine|CAS 116605-69-7 [benchchem.com]
- 2. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 3. capotchem.cn [capotchem.cn]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimizing Palladium Catalyst Loading for Reactions with 7-Bromo-6-methylpyrido[2,3-b]pyrazine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 7-Bromo-6-methylpyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these transformations. The pyridopyrazine scaffold is a crucial heterocyclic motif in medicinal chemistry, and successful, efficient coupling reactions are paramount. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common issues and refine your experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
General Catalyst Loading & Reaction Setup
Question 1: I'm starting a new Suzuki-Miyaura or Buchwald-Hartwig reaction with 7-Bromo-6-methylpyrido[2,3-b]pyrazine. What is a good starting palladium catalyst loading?
Answer: For initial screening experiments with a novel and potentially challenging substrate like 7-Bromo-6-methylpyrido[2,3-b]pyrazine, a catalyst loading of 1-5 mol% is a standard and reasonable starting point.[1] A practical initial trial would be in the 2-3 mol% range. This concentration is often sufficient to promote the reaction at a reasonable rate without excessive cost or the need for extensive post-reaction purification to remove residual palladium, which is a significant concern in pharmaceutical applications.[1][2]
The goal of optimization is to identify the lowest catalyst loading that provides a satisfactory yield in an acceptable timeframe.[1] Starting in this range allows for subsequent adjustments—increasing the loading if the reaction is sluggish or decreasing it for cost-effectiveness and sustainability if the initial runs are very efficient.[2][3]
Question 2: My reaction is not proceeding, or the yield is very low. What are the first things I should check?
Answer: When a cross-coupling reaction with 7-Bromo-6-methylpyrido[2,3-b]pyrazine fails, a systematic check of fundamental parameters is crucial. Before extensively modifying the catalyst system, verify the following:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to an inactive Pd(II) species and lead to catalyst deactivation.[1] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the reaction is maintained under a positive pressure of that gas.[4] Solvents should be thoroughly degassed before use by sparging with an inert gas or by several freeze-pump-thaw cycles.[4]
-
Reagent Quality:
-
Solvent: Ensure solvents are anhydrous and of high purity. Water content can interfere with the catalytic cycle, particularly with certain bases and boronic acids.[5] However, in some Suzuki reactions, a small amount of water can be beneficial.[6]
-
Base: The choice and quality of the base are critical. Ensure it is finely powdered for better solubility and reactivity.[7] Some bases are hygroscopic; use freshly opened or properly stored material. The base is essential for the transmetalation step in Suzuki reactions and for the deprotonation of the amine in Buchwald-Hartwig aminations.[8][9][10]
-
Boronic Acid/Ester (for Suzuki): Boronic acids can undergo degradation (protodeboronation), especially at elevated temperatures.[11] Use high-quality boronic acid or a more stable boronate ester (e.g., pinacol esters).
-
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands have not degraded. Many phosphine ligands are air-sensitive. Using air-stable Pd(II) precatalysts (like G3 or G4 palladacycles) can provide more consistent generation of the active Pd(0) species in situ.[1][12]
Catalyst Deactivation and Side Reactions
Question 3: My reaction starts but then stalls, and I observe the formation of palladium black. What is happening and how can I prevent it?
Answer: The formation of palladium black (insoluble, agglomerated Pd(0)) is a classic sign of catalyst deactivation.[1] This occurs when the catalytically active, ligand-stabilized Pd(0) species degrades and aggregates. Several factors can contribute to this:
-
Insufficient Ligand: The ratio of ligand to palladium is critical. A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio. Insufficient ligand leaves the palladium center exposed and prone to aggregation.
-
Ligand Choice: The N-heterocyclic nature of your 7-Bromo-6-methylpyrido[2,3-b]pyrazine substrate can be problematic. The nitrogen atoms in the ring system can act as competing ligands, coordinating to the palladium center and displacing the desired phosphine ligand, leading to catalyst inhibition or deactivation.[13] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this issue.[1][14] These ligands form strong bonds with palladium, making them less susceptible to displacement by the substrate or product.[14]
-
High Temperature: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition. Try to find the minimum temperature required for a reasonable reaction rate.
-
Inefficient Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient, leading to side reactions and decomposition.[3] Using well-defined Pd(II) precatalysts that are designed for easy in situ reduction can lead to cleaner reactions.[3][12]
Mitigation Strategies:
-
Increase the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1).
-
Switch to a bulkier, more electron-donating ligand.
-
Use a more stable, modern palladacycle precatalyst.
-
Screen a range of temperatures to find an optimal balance between reaction rate and catalyst stability.
Question 4: I am observing a significant amount of a side product that appears to be the debrominated starting material (6-methylpyrido[2,3-b]pyrazine). What causes this, and how can I minimize it?
Answer: This side reaction is known as hydrodehalogenation (or protodehalogenation).[4] It occurs when the palladium intermediate, after oxidative addition to the C-Br bond, reacts with a hydride source before the desired cross-coupling step can take place. The resulting palladium-hydride species then reductively eliminates to form the debrominated product.
Potential Hydride Sources and Solutions:
-
Solvents: Alcohols and even ethers like THF can sometimes act as hydride donors, especially at high temperatures.
-
Bases: Amine bases (like triethylamine) are known culprits.[4] Using inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ is generally preferred to avoid this side reaction.[4]
-
Boronic Acid Impurities: Some boronic acids can contain impurities that act as hydride sources. Using highly pure reagents is important.
-
Water: In some cases, water can be involved in pathways leading to hydrodehalogenation. Ensuring anhydrous conditions (if the specific reaction protocol calls for it) can be beneficial.
To minimize this side reaction, ensure you are using an appropriate inorganic base and high-purity, dry solvents. Optimizing the reaction temperature and catalyst loading can also help, as a more efficient catalytic cycle will outcompete the hydrodehalogenation pathway.
Optimizing Catalyst Loading: A Parameter Guide
For a systematic approach to optimizing palladium loading for your specific reaction (e.g., Suzuki or Buchwald-Hartwig) with 7-Bromo-6-methylpyrido[2,3-b]pyrazine, consider screening the following parameters.
| Parameter | Initial Recommendation | Optimization Strategy & Rationale |
| Pd Precatalyst | XPhos Pd G3 or G4 (0.5–2 mol%) | These are air-stable Pd(II) precatalysts that efficiently generate the active Pd(0) species.[12] If cost is a major concern, traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, but may require more optimization of the ligand and reduction conditions.[3][12] |
| Ligand | XPhos, SPhos, or RuPhos (1:1 to 1.2:1 L/Pd) | The electron-rich and sterically hindered nature of these biaryl phosphine ligands helps to stabilize the Pd(0) center, promote oxidative addition, and prevent catalyst deactivation, which is crucial when working with N-heterocyclic substrates.[1][15] |
| Base | K₃PO₄ or Cs₂CO₃ (2–3 equiv.) | These are effective inorganic bases for both Suzuki and Buchwald-Hartwig reactions.[4][7] Cs₂CO₃ is more soluble and often more reactive but also more expensive. K₃PO₄ is a robust, commonly used alternative. Avoid amine bases to minimize hydrodehalogenation.[4] |
| Solvent | 1,4-Dioxane, Toluene, or CPME | These are common, relatively non-polar aprotic solvents for cross-coupling reactions.[16][17] The choice can significantly impact solubility and reaction rate.[16][18][19][20] For Suzuki reactions, a co-solvent of water (e.g., Dioxane/H₂O 10:1) is often required.[7] |
| Temperature | 80–110 °C | This temperature range is typical for cross-coupling with aryl bromides.[7][21] Start at the lower end and increase if the reaction is slow. High temperatures can lead to catalyst decomposition, so finding the minimum effective temperature is key.[22] |
| Concentration | 0.1–0.5 M (relative to limiting reagent) | Reaction kinetics can be concentration-dependent. Very dilute conditions may slow the reaction, while very high concentrations can lead to solubility issues or side reactions.[7] |
Experimental Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting and optimizing your palladium-catalyzed reaction.
Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.
References
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (n.d.). Retrieved January 19, 2026, from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PUBDB. (2021). Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). Retrieved January 19, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). Retrieved January 19, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019). Retrieved January 19, 2026, from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025). Retrieved January 19, 2026, from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Retrieved January 19, 2026, from [Link]
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Poisoning and deactivation of palladium catalysts - SciSpace. (2001). Retrieved January 19, 2026, from [Link]
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12.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Retrieved January 19, 2026, from [Link]
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2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Retrieved January 19, 2026, from [Link]
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Role of palladium catalyst in cross-coupling reactions. (2025). Retrieved January 19, 2026, from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (2021). Retrieved January 19, 2026, from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (2019). Retrieved January 19, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved January 19, 2026, from [Link]
-
Optimization of the Reaction Conditions for C-N Coupling. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved January 19, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Retrieved January 19, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 19, 2026, from [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023). Retrieved January 19, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved January 19, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - York Research Database. (2019). Retrieved January 19, 2026, from [Link]
-
Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective | Request PDF - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved January 19, 2026, from [Link]
-
Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal - Comptes Rendus de l'Académie des Sciences. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved January 19, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved January 19, 2026, from [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig amination - YouTube. (2023). Retrieved January 19, 2026, from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved January 19, 2026, from [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024). Retrieved January 19, 2026, from [Link]
-
Chelating N-heterocyclic carbene ligands in palladium-catalyzed heck-type reactions. (1998). Retrieved January 19, 2026, from [Link]
-
The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
7-Bromo-2,3-dichloro-6-methylpyrido[2,3-b]pyrazine - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved January 19, 2026, from [Link]
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Technical Support Center: Troubleshooting Failed Amination of 7-Bromo-6-methylpyrido[2,3-b]pyrazine
Welcome to the technical support center for the palladium-catalyzed amination of 7-Bromo-6-methylpyrido[2,3-b]pyrazine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific C-N cross-coupling reaction. The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, and successful functionalization is often a critical step in synthesizing target molecules.[1]
The amination of heteroaryl halides, particularly electron-deficient systems like pyridopyrazines, can be challenging.[2][3] Common issues include low to no conversion, catalyst inhibition by the nitrogen-containing substrate, and the formation of undesired side products.[2][3] This document provides a structured, question-and-answer-based approach to diagnose and resolve these common failures, grounded in the established principles of the Buchwald-Hartwig amination reaction.[4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the amination of 7-Bromo-6-methylpyrido[2,3-b]pyrazine. We will proceed through a logical diagnostic workflow, from foundational issues to more nuanced optimizations.
Q1: My reaction shows no conversion, or the conversion is extremely low (<10%). Where do I start?
A1: A complete lack of reactivity typically points to a fundamental problem with one of the core components of the reaction: the catalyst system, the reaction conditions, or the reagents themselves.
Most Likely Culprits & Immediate Actions:
-
Catalyst Inactivity: The active Pd(0) species is either not forming or is being immediately deactivated.
-
Inert Atmosphere is Critical: The reaction is highly sensitive to oxygen, which can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.[5] Ensure your solvent was properly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Use a Precatalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, switch to a modern, air-stable palladium precatalyst (e.g., a G3 or G4 Buchwald Precatalyst).[2][6] These generate the active L-Pd(0) species rapidly and cleanly under mild conditions, leading to more reproducible results.[2]
-
-
Incorrect Base Selection: The base is crucial for the catalytic cycle, primarily to deprotonate the amine-palladium complex.[4][7]
-
Base Strength & Solubility: For aminations, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8] Ensure the base is fresh, anhydrous, and has been stored properly. Clumped or discolored base is a sign of degradation.
-
Solvent Compatibility: In nonpolar solvents like toluene, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[9][10][11]
-
-
Reagent Purity: Impurities can poison the catalyst.
Q2: I'm seeing some product, but the reaction stalls at intermediate conversion. I also see significant side products, primarily the debrominated starting material (6-methylpyrido[2,3-b]pyrazine). What's happening?
A2: Stalled reactions coupled with side product formation suggest a competition between the desired C-N coupling and off-cycle pathways like catalyst deactivation and hydrodehalogenation.
Diagnostic Workflow:
Detailed Explanation:
-
Catalyst Poisoning by the Heterocycle: The nitrogen atoms in your pyrido[2,3-b]pyrazine substrate are Lewis basic and can coordinate to the palladium center, inhibiting catalyst activity.[2][3] This is a very common issue with nitrogen-rich heterocycles.[2]
-
Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, or BrettPhos) are designed to prevent this.[2][12] Their steric bulk creates a "pocket" around the palladium that favors coordination of the aryl bromide over the substrate's nitrogen atoms, facilitating the crucial oxidative addition step.[2]
-
-
Hydrodehalogenation (Protodebromination): This side reaction, where the bromine atom is replaced by hydrogen, competes with the amination pathway.[2] It is often caused by trace amounts of water or other proton sources.[2]
-
Solution:
-
Ensure Anhydrous Conditions: As mentioned in A1, rigorously dry all solvents and reagents.
-
Optimize Base and Temperature: A very strong base and high temperature can sometimes favor hydrodehalogenation. Consider screening a slightly weaker base like K₃PO₄ or Cs₂CO₃, or lowering the reaction temperature by 10-20 °C.[5][12] A more active catalyst system (see point 1) that promotes rapid C-N coupling can outcompete this slower side reaction.[2]
-
-
Q3: The reaction works, but my yields are inconsistent between runs. What causes this variability?
A3: Reproducibility issues often trace back to subtle variations in reaction setup and reagent handling.
Reproducibility Checklist:
-
Atmosphere Control: Are you achieving the same level of inertness every time? A small leak in your manifold or inconsistent degassing can dramatically affect results.
-
Reagent Dispensing: Are you weighing solids (catalyst, ligand, base) in a glovebox or quickly in the air? Hygroscopic bases like NaOtBu can absorb moisture rapidly. Small variations in catalyst loading can have a large impact.
-
Stirring Rate: Is the stirring vigorous enough to keep the heterogeneous mixture (especially the base) well-suspended? Poor mixing can lead to localized concentration gradients and stalled reactions.
-
Heating: Is the reaction vessel heated uniformly? Use an aluminum heating block rather than an oil bath for more consistent temperature control.
FAQs: Deeper Dive into Amination of 7-Bromo-6-methylpyrido[2,3-b]pyrazine
Q: Which specific catalyst/ligand system should I start with?
A: For an electron-deficient, nitrogen-containing heteroaryl bromide like this, a robust system is required. A highly recommended starting point is to use a second-generation (G2) or third-generation (G3) Buchwald precatalyst which already incorporates a highly effective ligand.
| Catalyst System | Recommended Starting Conditions | Rationale |
| XPhos Pd G3 | 1-2 mol% catalyst, NaOtBu (1.5 eq.), Toluene or Dioxane, 90-110 °C | XPhos is a bulky, electron-rich ligand known for its high activity with challenging substrates, including heteroaryl chlorides and bromides. The G3 precatalyst ensures efficient and rapid activation.[2] |
| RuPhos Pd G3 | 1-2 mol% catalyst, NaOtBu (1.5 eq.), Toluene or Dioxane, 90-110 °C | RuPhos is another excellent choice, often effective for coupling secondary amines. It can sometimes offer different selectivity or higher yields when XPhos is suboptimal.[12] |
| BrettPhos Pd G3 | 1-2 mol% catalyst, LHMDS or K₃PO₄ (1.5-2.0 eq.), THF, 60-80 °C | BrettPhos is particularly useful for coupling primary amines and can be effective under weaker base conditions, which can improve functional group tolerance.[12][13] |
Q: What is the role of the solvent? Can I use something other than toluene or dioxane?
A: The solvent choice impacts reagent solubility and catalyst stability.[6][9]
-
Toluene and Dioxane: These are the most common and generally effective solvents. They are relatively nonpolar and do not coordinate strongly to the palladium center.
-
THF: Can be a good choice, especially at lower temperatures.
-
Polar Aprotic Solvents (e.g., DMF, DMAc): These should generally be avoided as a first choice. While they can aid solubility, they can also coordinate to the palladium catalyst, potentially inhibiting its activity.[9][10] Furthermore, at high temperatures, bases like NaOtBu can react with these solvents.
Q: Can I use a primary amine for this reaction? I'm worried about double arylation.
A: Yes, but selectivity can be a challenge. The main issue with primary amines is the potential for a second coupling reaction to form the undesired tertiary diarylamine.[14]
-
Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 - 1.2 equivalents) relative to the aryl bromide.
-
Ligand Choice: Sterically hindered ligands are crucial. The bulk of the ligand helps prevent the already-coupled secondary amine product from re-entering the catalytic cycle. Ligands like CyPFtBu (a Josiphos-type ligand) have been specifically designed to improve selectivity for monoarylation of primary amines.[15]
Standard Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust starting point for the amination of 7-Bromo-6-methylpyrido[2,3-b]pyrazine.
Materials:
-
7-Bromo-6-methylpyrido[2,3-b]pyrazine (1.0 eq)
-
Amine (1.2 eq)
-
XPhos Pd G3 (0.02 eq, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous, degassed toluene (concentration ~0.1 M)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 7-Bromo-6-methylpyrido[2,3-b]pyrazine, XPhos Pd G3, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Through the septum, add the anhydrous, degassed toluene, followed by the amine coupling partner via syringe.
-
Heating: Place the sealed vial in a preheated aluminum block at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Quench the reaction by adding water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Håkansson, M., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12198-12206. Available from: [Link]
-
Kocovský, P., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351-1354. Available from: [Link]
-
Håkansson, M., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Available from: [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available from: [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
Nolan, S. P., et al. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 119(24), 12063-12137. Available from: [Link]
-
Al-Dies, A. A., et al. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 11, 35689-35703. Available from: [Link]
-
Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available from: [Link]
-
Unacademy CSIR NET. (2023). Buchwald-Hartwig amination. YouTube. Available from: [Link]
-
Buchwald, S. L., et al. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1461-1473. Available from: [Link]
-
Buchwald, S. L., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 133(22), 8557-8567. Available from: [Link]
-
Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 640-643. Available from: [Link]
-
Buchwald, S. L., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027-15037. Available from: [Link]
-
ResearchGate. (2018). Amination of Aminopyridines via η6-Coordination Catalysis. Available from: [Link]
-
Royal Society of Chemistry. (2018). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. (2020). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... Available from: [Link]
-
Chemchart. 7-bromopyrido[2,3-b]pyrazine (52333-42-3). Available from: [Link]
-
Lead Sciences. 7-Bromo-8-methylpyrido[2,3-b]pyrazine. Available from: [Link]
-
ResearchGate. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]
-
Buchwald, S. L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. Available from: [Link]
-
Ma, D., et al. (2019). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 24(12), 2298. Available from: [Link]
-
da Silva, A. D., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4983. Available from: [Link]
-
ResearchGate. (2014). nBu4NI-catalyzed intermolecular C-N cross coupling reactions: synthesis of allylic N-heterocycles. Available from: [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Available from: [Link]
-
Royal Society of Chemistry. (2019). Palladium-catalyzed interannular C–H amination of biaryl amines. Available from: [Link]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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removal of palladium catalyst from 7-Bromo-6-methylpyrido[2,3-b]pyrazine reaction
Welcome to the technical support center for palladium catalyst removal from the synthesis of 7-Bromo-6-methylpyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-tested protocols. Our goal is to equip you with the knowledge to efficiently remove residual palladium, ensuring the integrity of your downstream applications and meeting stringent regulatory requirements.
Introduction: The Challenge of Palladium Removal from Nitrogen-Rich Heterocycles
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of complex molecules like 7-Bromo-6-methylpyrido[2,3-b]pyrazine. However, the removal of residual palladium from such nitrogen-containing heterocycles presents a significant challenge. The Lewis basic nitrogen atoms within the pyridopyrazine core can act as strong ligands, forming stable complexes with palladium.[1][2] This chelation can lead to catalyst leaching into the product, making its removal by standard purification techniques difficult.
Regulatory bodies such as the International Council for Harmonisation (ICH) have set strict limits for palladium in active pharmaceutical ingredients (APIs), typically around 10 ppm, due to its potential toxicity.[2][3] Therefore, robust and validated methods for palladium removal are not just a matter of chemical purity but a critical step in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my 7-Bromo-6-methylpyrido[2,3-b]pyrazine reaction?
A1: The difficulty primarily stems from the molecular structure of your product. The two nitrogen atoms in the pyrazine ring and the nitrogen in the pyridine ring of the 7-Bromo-6-methylpyrido[2,3-b]pyrazine scaffold can chelate with palladium species (both Pd(0) and Pd(II)). This forms soluble palladium complexes that are carried through with your product during simple work-up procedures.
Q2: What are the most common methods for palladium removal in this context?
A2: The most effective strategies for removing palladium from nitrogen-rich heterocyclic compounds include:
-
Adsorption: Utilizing solid-supported scavengers with high affinity for palladium, such as functionalized silica or polymers.[1]
-
Activated Carbon Treatment: A cost-effective method, though it can sometimes lead to product loss due to non-specific adsorption.[1]
-
Crystallization: An effective final purification step that can leave palladium impurities behind in the mother liquor.[2]
-
Chromatography: Column chromatography can separate the product from palladium complexes, especially if there's a significant polarity difference.[4][5]
Q3: How do I choose the right palladium scavenger for my reaction?
A3: Selecting the optimal scavenger depends on several factors:
-
The Palladium Species: The oxidation state of the palladium (e.g., Pd(0), Pd(II)) can influence its affinity for different scavengers. Thiol-based scavengers are generally effective for a range of palladium species.[3][6]
-
Product Compatibility: The scavenger should not react with or bind to your 7-Bromo-6-methylpyrido[2,3-b]pyrazine product. Given the presence of basic nitrogens, highly acidic scavengers should be avoided.
-
Solvent System: The efficiency of the scavenger can be solvent-dependent. It's often best to perform scavenging in a solvent in which your product is highly soluble.
-
Cost and Scalability: For larger-scale synthesis, the cost and ease of handling the scavenger are important practical considerations.
Q4: What are acceptable levels of residual palladium in a pharmaceutical intermediate?
A4: For active pharmaceutical ingredients (APIs), regulatory agencies typically require palladium levels to be below 10 ppm.[2] For early-stage intermediates, the target may be less stringent, but it's good practice to minimize palladium content as early as possible to prevent issues in subsequent steps.[7]
Q5: How can I accurately quantify the amount of residual palladium in my sample?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard and most sensitive technique for quantifying trace levels of elemental impurities like palladium in pharmaceutical samples.[8][9] For a more rapid, in-lab assessment during process development, catalysis-based fluorometric methods can also be employed.[9][10]
Troubleshooting Guides
Issue 1: High Palladium Levels (>50 ppm) Persist After Initial Purification (e.g., Filtration, Extraction)
-
Potential Cause 1: Strong Chelation of Palladium by the Product.
-
Explanation: The nitrogen atoms in your 7-Bromo-6-methylpyrido[2,3-b]pyrazine are likely forming stable, soluble complexes with the palladium catalyst.
-
Solution:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or macroporous polystyrene-based scavengers with trimercaptotriazine (TMT) functionality are excellent choices due to the high affinity of sulfur for palladium.[2][11]
-
Optimize Scavenging Conditions: Experiment with the scavenger amount (start with 3-5 molar equivalents relative to the initial palladium catalyst), temperature (room temperature to 40-50°C), and stirring time (2-24 hours).
-
-
-
Potential Cause 2: Inefficient Removal of Heterogeneous Palladium.
-
Explanation: If using a heterogeneous catalyst like Pd/C, fine particles may be passing through standard filter paper.
-
Solution:
-
Issue 2: Significant Product Loss During Palladium Removal
-
Potential Cause 1: Non-specific Adsorption onto the Scavenger or Activated Carbon.
-
Explanation: Your product may have an affinity for the solid support of the scavenger or the surface of the activated carbon, leading to co-adsorption and reduced yield.
-
Solution:
-
Reduce the Amount of Adsorbent: Use the minimum effective amount of scavenger or activated carbon. A screening experiment can help determine the optimal loading.
-
Thoroughly Wash the Solid Support: After filtration, wash the scavenger or carbon cake with several portions of fresh solvent to recover adsorbed product.
-
Screen Different Scavengers: Some scavengers may exhibit less non-specific binding to your product. Test a small panel of scavengers with different backbones (e.g., silica vs. polystyrene).
-
Consider Alternative Purification: If product loss remains high, crystallization may be a more suitable method for your final purification step.
-
-
Issue 3: Inconsistent Palladium Removal Results Between Batches
-
Potential Cause 1: Variability in the Final State of the Palladium Catalyst.
-
Explanation: Slight variations in reaction conditions (temperature, stirring, reaction time) can affect the final form of the palladium (e.g., Pd(0) nanoparticles of different sizes, different Pd(II) species).
-
Solution:
-
Standardize Reaction Work-up: Ensure consistent timing and procedure for quenching the reaction and initiating the palladium removal process.
-
Employ a Broad-Spectrum Scavenger: Use a scavenger known to be effective against multiple forms of palladium, such as thiol- or TMT-based scavengers.[11]
-
-
-
Potential Cause 2: Incomplete Reaction or Presence of Palladium-Binding Side Products.
-
Explanation: Unreacted starting materials or byproducts containing phosphine ligands can compete with the scavenger for binding to palladium.
-
Solution:
-
Ensure Complete Reaction: Monitor the reaction by an appropriate analytical method (e.g., LC-MS, TLC) to ensure full conversion before proceeding to work-up.
-
Consider an Oxidative Work-up: In some cases, a mild oxidative work-up (e.g., with dilute hydrogen peroxide) can help to break down phosphine ligands and make the palladium more accessible to scavengers. This should be approached with caution to avoid degradation of the desired product.
-
-
Visualizations and Data
Decision-Making Workflow for Palladium Removal
Caption: Decision workflow for selecting and implementing a palladium removal strategy.
Table 1: Comparison of Common Palladium Removal Techniques
| Technique | Pros | Cons | Best Suited For |
| Thiol-Functionalized Silica Scavengers | High selectivity for palladium.[1] Easy to handle and remove by filtration. High product recovery. | Higher cost compared to activated carbon. May require optimization of time and temperature. | Capturing soluble palladium species to achieve very low residual levels (<10 ppm). |
| Activated Carbon | Low cost.[1] Effective for a range of palladium species. | Can cause product loss due to non-specific adsorption.[5] Fine particles can be difficult to filter. | Bulk removal of palladium, often as a first-pass purification step. |
| Crystallization | Highly effective for final purification.[2] Can remove other impurities simultaneously. Cost-effective at scale. | Product must be a crystalline solid. May require significant method development. Palladium can sometimes co-crystallize with the product. | Final purification step to achieve high purity and meet regulatory limits. |
| Column Chromatography | Can provide very high purity product.[4] Removes a wide range of impurities. | Can be time-consuming and solvent-intensive. Not always ideal for large-scale production. | Lab-scale purification or when other methods fail to provide the desired purity. |
Experimental Protocols
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger
-
Dissolution: Following the initial reaction work-up, dissolve the crude 7-Bromo-6-methylpyrido[2,3-b]pyrazine product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add 3-5 molar equivalents of a thiol-functionalized silica scavenger (relative to the initial moles of palladium catalyst used).
-
Stirring: Stir the suspension at room temperature for 4-18 hours. Gentle heating to 40°C can sometimes improve the kinetics of scavenging. Monitor the progress by taking small aliquots, filtering, and analyzing for residual palladium if possible.
-
Filtration: Filter the mixture through a Büchner funnel with a medium porosity filter paper to remove the solid-supported scavenger.
-
Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for ICP-MS analysis to quantify the final palladium concentration.[5]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Ethyl Acetate, Toluene).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the suspension at room temperature for 1-4 hours. Longer times may lead to increased product loss.
-
Filtration: Prepare a pad of Celite® (1-2 cm thick) in a Büchner funnel. Filter the mixture through the Celite® pad to remove the activated carbon. The Celite® helps to trap fine carbon particles.
-
Washing: Wash the Celite®/carbon cake with fresh solvent to minimize product loss.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product via ICP-MS.[1][5]
References
-
Koide, K. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. [Link]
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How can I remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. [Link]
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate. [Link]
-
Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1557-1563. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development. ACS Publications. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). ACS Omega. ACS Publications. [Link]
-
How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]
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Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Johnson Matthey Technology Review, 60(4), 277-286. [Link]
-
Metal Scavenger Guide. (n.d.). Biotage. [Link]
-
Your trick to remove residual palladium. (2023, September 19). Reddit. [Link]
- Method of removing palladium. (2005).
-
Parrot, I., et al. (2006). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 2006(19), 3185–3204. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers. RSC Publishing. [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2009). European Journal of Organic Chemistry, 2009(28), 4727-4740. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014). Nature, 516(7531), 343-348. [Link]
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (2022). Nature Communications, 13(1), 1-11. [Link]
-
Preparation of Annulated Nitrogen-Containing Heterocycles via a One-Pot Palladium-Catalyzed Alkylation/Direct Arylation Sequence. (2009). Organic Letters, 11(15), 3426-3429. [Link]
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Technical Support Center: Scale-Up Synthesis of 7-Bromo-6-methylpyrido[2,3-b]pyrazine
Introduction: This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of 7-Bromo-6-methylpyrido[2,3-b]pyrazine. As a key intermediate in pharmaceutical research, robust and scalable synthesis is critical.[1] This document moves beyond a simple protocol, offering a troubleshooting framework and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production. The methodologies described are grounded in established principles of heterocyclic chemistry and process safety.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for the pyrido[2,3-b]pyrazine core?
A1: The most direct and widely adopted method for constructing the pyrido[2,3-b]pyrazine scaffold is the condensation reaction between a substituted 2,3-diaminopyridine and a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl).[2][3][4] This approach efficiently builds the pyrazine ring onto a pre-existing, functionalized pyridine core in a single, high-yielding step.
Q2: How does the "6-methyl" substituent influence the overall synthetic plan?
A2: The methyl group at the 6-position must be incorporated into the pyridine ring before the cyclocondensation step. Therefore, the key starting material is not the commercially common 2,3-diaminopyridine, but rather 6-methyl-2,3-diaminopyridine . The synthesis of this specific diamine becomes the critical first phase of the overall process.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The two main areas of concern are the bromination step and thermal management.
-
Bromination: Using molecular bromine (Br₂) is highly hazardous due to its toxicity, corrosivity, and high reactivity.[5][6][7] On a large scale, controlling the reaction exotherm and managing bromine vapor is critical. Safer alternatives like N-Bromosuccinimide (NBS) are often preferred, but they can also pose thermal hazards if not properly understood.[8]
-
Thermal Runaway: Both the cyclocondensation and bromination steps can be exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A failure to control temperature can lead to side reactions, product degradation, and potentially a dangerous runaway reaction.[9]
Q4: How can I monitor the reaction progress effectively during scale-up?
A4: While Thin Layer Chromatography (TLC) is excellent for initial lab-scale assessment, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for scale-up. They provide quantitative data on the consumption of starting materials and the formation of the product and key impurities. This allows for precise determination of reaction completion and helps in building a consistent process profile.
Proposed Synthetic Workflow & Key Transformations
The synthesis is best approached as a multi-step sequence. The following diagram outlines the logical flow from a commercially available starting material to the final product.
Caption: Proposed synthetic workflow for 7-Bromo-6-methylpyrido[2,3-b]pyrazine.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in Cyclocondensation (Step F)
-
Symptom: HPLC analysis shows significant unreacted 6-methyl-2,3-diaminopyridine after the expected reaction time.
-
Potential Cause 1: pH is not optimal. The condensation reaction is often acid-catalyzed. However, strong acidic conditions can protonate the diamine, reducing its nucleophilicity.
-
Solution: The reaction is typically run in a solvent like ethanol or acetic acid.[10] If using a neutral solvent, add a catalytic amount of a mild acid (e.g., acetic acid). Buffer the reaction if necessary to maintain a mildly acidic pH (4-6).
-
-
Potential Cause 2: Reactivity of the dicarbonyl. Glyoxal is highly reactive but can be unstable. Poly-glyoxal or hydrated forms may not react efficiently.
-
Solution: Use a freshly prepared aqueous solution of glyoxal or a stable equivalent like glyoxal trimer dihydrate. Ensure accurate stoichiometry; a slight excess (1.1-1.2 equivalents) of the dicarbonyl can drive the reaction to completion.
-
-
Potential Cause 3: Air Oxidation. Diaminopyridines, especially when heated, can be susceptible to air oxidation, leading to colored, tarry byproducts.
-
Solution: On a larger scale, ensure the reactor is purged with an inert gas (Nitrogen or Argon) before heating and maintained under a positive pressure throughout the reaction.
-
Issue 2: Poor Regioselectivity and Impurities in Bromination (Step H)
-
Symptom: LC-MS analysis of the crude product shows the desired product along with a significant di-bromo adduct and/or other brominated isomers.
-
Potential Cause 1: Over-bromination. The pyrido[2,3-b]pyrazine ring system is electron-rich and can undergo multiple brominations if conditions are too harsh or the stoichiometry is incorrect.[11]
-
Solution:
-
Use a milder brominating agent: N-Bromosuccinimide (NBS) is generally more selective than liquid Br₂.[11][12]
-
Control Stoichiometry: Use precisely 1.0 to 1.05 equivalents of NBS. For large-scale work, add the NBS portion-wise or as a solution over time to avoid localized high concentrations.
-
Temperature Control: Perform the bromination at a low temperature (e.g., 0-10 °C) to increase selectivity and control the exotherm.[1]
-
-
-
Potential Cause 2: Incorrect Regiochemistry. While bromination is electronically favored at the 7-position (para to the pyridine nitrogen), some substitution could occur at other positions.
-
Solution: The directing effect of the 6-methyl group strongly favors bromination at the adjacent 7-position. This is typically a high-selectivity reaction. If other isomers are observed, it may point to a radical mechanism. Ensure the reaction is run in the dark and consider adding a radical scavenger if the issue persists, although this is uncommon for NBS brominations in polar solvents like DMF.
-
Issue 3: Reaction Stalls or Fails to Initiate
-
Symptom: Reaction monitoring shows little to no conversion of the starting material.
-
Potential Cause 1: Poor quality reagents. Wet solvent (especially for bromination with NBS), or impure starting materials can inhibit the reaction.
-
Solution: Ensure all reagents are of suitable purity and solvents are anhydrous where required. Dry DMF or Acetonitrile are common solvents for NBS bromination.
-
-
Potential Cause 2: Insufficient activation (Bromination). Some electrophilic brominations require an acid catalyst or initiator to start.
-
Solution: While often not necessary with NBS on this electron-rich system, a catalytic amount of a non-nucleophilic acid or a radical initiator (for radical pathways) could be trialed on a small scale if initiation is a persistent problem.
-
Scale-Up Process Parameters & Logic
Scaling up requires careful consideration of reaction parameters and a logical approach to problem-solving.
Table 1: Recommended Starting Parameters for Key Steps
| Parameter | Step F: Cyclocondensation | Step H: Bromination |
| Solvent | Ethanol, Acetic Acid, or a mixture | DMF, Acetonitrile |
| Temperature | 60-80 °C (Reflux) | 0-10 °C |
| Key Reagents | 6-Methyl-2,3-diaminopyridine, Glyoxal (40% in H₂O) | 6-Methylpyrido[2,3-b]pyrazine, NBS |
| Stoichiometry | Glyoxal (1.1 eq.) | NBS (1.05 eq.) |
| Typical Time | 4-12 hours | 2-6 hours |
| Workup | Cool, filter product. Or concentrate and recrystallize. | Quench with Na₂S₂O₃ solution, extract with organic solvent. |
| Scale-Up Note | Maintain inert atmosphere. Monitor exotherm during heating. | Slow, controlled addition of NBS is critical. Monitor internal temperature closely. |
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing common issues during the bromination step.
Caption: A logical troubleshooting workflow for the bromination step.
References
-
Niaz, L., et al. (2020). Recent synthetic methodologies for pyridopyrazines: An update. Taylor & Francis Online. Retrieved from [Link]
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. Arkivoc. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). List of Pyridopyrazine Derivatives. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2016). Bromination. Retrieved from [Link]
-
Zhang, L., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. Retrieved from [Link]
-
De Waele, V., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from [Link]
-
Singh, P., et al. (2018). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone. RSC Advances. Retrieved from [Link]
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Validation & Comparative
The Bromine Advantage: A Comparative Guide to the Cytotoxicity of Brominated vs. Non-Brominated Pyrido[2,3-b]pyrazines
Introduction: The Pyrido[2,3-b]pyrazine Scaffold in Oncology Research
The pyrido[2,3-b]pyrazine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, particularly in the pursuit of novel anticancer agents.[1][2][3] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives of this scaffold have been investigated as inhibitors of key signaling pathways implicated in cancer progression, including those involving protein kinases.[4][5] This guide provides an in-depth, objective comparison of the cytotoxic profiles of brominated versus non-brominated pyrido[2,3-b]pyrazines, supported by experimental data from peer-reviewed literature. We will delve into the rationale behind experimental designs, detail key protocols, and explore the mechanistic underpinnings of their cytotoxic effects.
The Influence of Bromination: A Structural-Activity Relationship Perspective
The introduction of a bromine atom to a pharmacologically active scaffold is a common strategy in medicinal chemistry to enhance potency and modulate physicochemical properties. In the context of heterocyclic anticancer agents, bromination can lead to altered binding affinities, improved target specificity, and modified metabolic stability. The structure-activity relationship (SAR) of pyridine derivatives suggests that the inclusion of halogens can significantly affect their antiproliferative activity.[6]
While direct head-to-head comparative studies for a specific brominated pyrido[2,3-b]pyrazine and its non-brominated counterpart are not extensively available in the current literature, we can infer the potential impact of bromination by examining related studies. For instance, research on quinoxalines, a structurally related class of compounds, has shown that the introduction of bromo groups can enhance inhibitory activity against lung cancer cells. This suggests that the electronegative and bulky nature of the bromine atom may contribute to more favorable interactions with the target protein.
The 7-bromopyrido[2,3-b]pyrazine derivative serves as a versatile intermediate in the synthesis of more complex, functionalized molecules.[7] The bromine atom at this position acts as a convenient handle for introducing various substituents via cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of biological activity.[7]
Comparative Cytotoxicity Data
To illustrate the cytotoxic potential of substituted pyrido[2,3-b]pyrazines, the following table summarizes IC50 values for a series of novel derivatives against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung cancer (NSCLC) cell lines. While these compounds are not simple brominated vs. non-brominated pairs, they highlight the potent anticancer activity that can be achieved with this scaffold.
| Compound | Cell Line | IC50 (µM) |
| 7n | PC9 | 0.09 |
| PC9-ER | 0.15 |
Data extracted from a study on novel pyrido[2,3-b]pyrazines as potential antitumor agents for erlotinib-resistant tumors.[4]
In another study focusing on pyrido[2,3-b][4][8]oxazine-based inhibitors, which share a core structure, compound 7f demonstrated potent activity against multiple NSCLC cell lines:[9]
| Compound | Cell Line | IC50 (µM) |
| 7f | HCC827 | 0.09 |
| NCI-H1975 | 0.89 | |
| A-549 | 1.10 |
These data underscore the sub-micromolar to low micromolar potency of pyrido[2,3-b]pyrazine derivatives, establishing them as a promising class of cytotoxic agents. The challenge remains in systematically evaluating the specific contribution of bromine substitution to this activity.
Mechanisms of Cytotoxicity: Induction of Apoptosis and Cell Cycle Arrest
The cytotoxic effects of many pyrazine-based compounds are mediated through the induction of programmed cell death (apoptosis) and interference with the cell cycle.[10][11] While the precise signaling networks for many novel pyrido[2,3-b]pyrazines are still under investigation, studies on related heterocyclic systems provide valuable insights.[4]
Apoptosis Induction
Pyrido[2,3-d]pyrimidine derivatives, structurally similar to the compounds of interest, have been shown to induce apoptosis in cancer cells.[8][12] This process is often characterized by:
-
Upregulation of pro-apoptotic proteins: An increase in the expression of proteins like Bax.
-
Downregulation of anti-apoptotic proteins: A decrease in the expression of proteins like Bcl-2.
-
Activation of caspases: Triggering of the caspase cascade, a family of proteases that execute apoptosis.
One study on a pyrazine derivative demonstrated its ability to induce apoptosis by increasing the Bax/Bcl-2 ratio and downregulating the anti-apoptotic protein survivin.[10]
Visualizing the Apoptotic Pathway
Caption: Proposed apoptotic pathway induced by pyrido[2,3-b]pyrazine derivatives.
Cell Cycle Arrest
In addition to apoptosis, pyrido[2,3-b]pyrazine analogs and related compounds can exert their cytotoxic effects by halting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. For example, some pyrido[2,3-d]pyrimidine derivatives have been found to cause cell cycle arrest in the G1 phase.[8][12][13] This is often associated with the upregulation of cell cycle inhibitors like p21.[13]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate the cytotoxicity of pyrido[2,3-b]pyrazine derivatives.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., PC9, HCC827, A-549) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (brominated or non-brominated pyrido[2,3-b]pyrazine) in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plates and add 100 µL of media containing the test compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizing the MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
The pyrido[2,3-b]pyrazine scaffold represents a highly promising framework for the development of novel anticancer agents. While the existing literature strongly supports the potent cytotoxicity of its derivatives, a systematic investigation into the role of bromination is warranted. The synthesis and parallel screening of a focused library of brominated and non-brominated pyrido[2,3-b]pyrazine analogs against a diverse panel of cancer cell lines would provide definitive insights into the structure-activity relationship and the true "bromine advantage." Such studies, coupled with detailed mechanistic investigations, will be crucial in guiding the rational design of next-generation pyrido[2,3-b]pyrazine-based cancer therapeutics.
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Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. ([Link])
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Novel pyrido[2,3-b][4][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. ([Link])
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. ([Link])
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. ([Link])
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. ([Link])
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ([Link])
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. ([Link])
-
Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. ([Link])
-
Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d][4][8][9]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest. ([Link])
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ([Link])
-
Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. ([Link])
-
Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents. ([Link])
-
Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. ([Link])
-
An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. ([Link])
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. ([Link])
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An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. ([Link])
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Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. ([Link])
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Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. ([Link])
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). ([Link])
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Carcinogenic activity of the flame retardant, 2,2-bis(bromomethyl)-1,3-propanediol in rodents, and comparison with the carcinogenicity of other NTP brominated chemicals. ([Link])
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for the Functionalization of 7-Bromo-6-methylpyrido[2,3-b]pyrazine
Introduction
In the landscape of modern drug discovery and materials science, the pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif.[1] Its unique electronic properties and ability to engage in critical biological interactions make it a cornerstone for developing novel therapeutics.[2][3] The functionalization of this core, particularly at the 7-position, is a critical step in generating diverse molecular libraries for screening and optimization. The starting material for this endeavor is often 7-Bromo-6-methylpyrido[2,3-b]pyrazine, a versatile building block where the bromine atom serves as a synthetic handle for carbon-carbon bond formation.[1]
Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura and Stille couplings are two of the most powerful and widely adopted methods for aryl-aryl bond formation.[4][5][6] Both reactions offer robust pathways to elaborate the pyridopyrazine core, yet they operate on distinct principles, presenting a unique set of advantages and challenges.
This guide provides an in-depth, objective comparison of the Suzuki and Stille couplings for the specific application of functionalizing 7-Bromo-6-methylpyrido[2,3-b]pyrazine. Drawing from established chemical principles and experimental observations, we will dissect the mechanistic nuances, practical considerations, and expected outcomes of each methodology to empower researchers in making the most informed and effective choice for their synthetic campaigns.
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
At their core, both the Suzuki and Stille reactions proceed through a similar catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The critical distinction lies in the nature of the organometallic reagent used in the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki reaction utilizes an organoboron species, typically a boronic acid or a boronate ester. A key feature of this cycle is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which is essential for the transmetalation step to proceed efficiently.[7][8]
The Stille Catalytic Cycle
The Stille coupling employs an organostannane (organotin) reagent. Unlike the Suzuki reaction, the Stille coupling generally does not require a base for activation. The transmetalation occurs directly between the palladium(II) complex and the neutral organostannane, making the reaction conditions inherently milder from a pH perspective.[5][6][9]
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- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
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A Technical Guide to Alternative Starting Materials for 7-Bromo-6-methylpyrido[2,3-b]pyrazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]pyrazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Among the key intermediates for accessing this privileged structure, 7-Bromo-6-methylpyrido[2,3-b]pyrazine stands out as a versatile building block. Its bromine atom serves as a convenient handle for introducing diverse functionalities through well-established cross-coupling methodologies. However, reliance on a single starting material can limit synthetic flexibility, stifle innovation in scaffold hopping, and present challenges in terms of cost and availability. This guide provides a comprehensive comparison of alternative starting materials and synthetic strategies, offering researchers a broader palette for the design and synthesis of novel therapeutics.
The Incumbent: 7-Bromo-6-methylpyrido[2,3-b]pyrazine
The utility of 7-Bromo-6-methylpyrido[2,3-b]pyrazine lies in its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of aryl, heteroaryl, and amino substituents at the 7-position, a key vector for modulating the pharmacological properties of the resulting compounds.
Caption: Common synthetic routes utilizing 7-Bromo-6-methylpyrido[2,3-b]pyrazine.
While effective, this starting material is not without its drawbacks. The synthesis of the brominated scaffold itself can be multi-stepped, and the cost of brominating agents can be a consideration for large-scale synthesis. Furthermore, the exploration of new chemical space often necessitates moving beyond simple derivatization of a fixed scaffold.
Alternative Starting Materials: A Comparative Analysis
This section details viable alternatives to 7-Bromo-6-methylpyrido[2,3-b]pyrazine, categorized by their strategic approach.
Intra-Scaffold Variation: Other Halogenated Pyrido[2,3-b]pyrazines
A straightforward alternative is to replace the bromine atom with another halogen. The choice of halogen can influence reactivity in cross-coupling reactions and the overall cost of the starting material.
| Starting Material | Relative Reactivity in Cross-Coupling | Potential Advantages | Potential Disadvantages |
| 7-Iodo -6-methylpyrido[2,3-b]pyrazine | I > Br > Cl | Higher reactivity, often allowing for milder reaction conditions. | Generally more expensive and less stable than bromo or chloro derivatives. |
| 7-Bromo -6-methylpyrido[2,3-b]pyrazine | (Reference) | Good balance of reactivity and stability. | Can be more expensive than chloro-derivatives. |
| 7-Chloro -6-methylpyrido[2,3-b]pyrazine | Cl < Br < I | More cost-effective due to the lower cost of chlorinating agents. | Lower reactivity often necessitates more forcing reaction conditions (e.g., stronger bases, higher temperatures, more specialized catalysts).[1][2] |
Experimental Insight: The lower reactivity of chloro-derivatives in Suzuki-Miyaura couplings can sometimes be overcome with the use of more electron-rich and bulky phosphine ligands on the palladium catalyst, which facilitate the oxidative addition step.[1][3]
Scaffold Hopping: Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in drug design to modulate physicochemical and pharmacological properties while maintaining the key binding interactions of the parent molecule. Several heterocyclic scaffolds have emerged as effective bioisosteres of the pyrido[2,3-b]pyrazine core.
2.2.1. Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines
These fused bicyclic systems are particularly relevant in the context of kinase inhibitors, often mimicking the hydrogen bonding patterns of the pyrido[2,3-b]pyrazine scaffold with the hinge region of the kinase.
Caption: Comparison of nitrogen positioning in pyrido[2,3-b]pyrazine and its bioisosteres.
Synthetic Comparison: The synthesis of these bioisosteres often starts from different, more readily available precursors. For example, imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors can be synthesized from commercially available pyridazine starting materials.[4][5] This can offer a more convergent and potentially higher-yielding synthetic route compared to the multi-step synthesis of a functionalized pyrido[2,3-b]pyrazine.
| Scaffold | Typical Starting Materials | Key Synthetic Step | Example Application |
| Pyrido[2,3-b]pyrazine | 5-Bromo-2,3-diaminopyridine, dicarbonyl compound | Condensation, then cross-coupling | p38 Kinase Inhibitors |
| Imidazo[1,2-b]pyridazine | 3-Amino-6-chloropyridazine, α-haloketone | Cyclocondensation | p38 Kinase Inhibitors[4][5] |
Performance Data: In a study on p38 MAP kinase inhibitors, imidazo[1,2-b]pyridazine derivatives demonstrated potent enzymatic and cellular activity, with some compounds showing significant in vivo efficacy in disease models.[4] This highlights that a switch in the core scaffold, and thus the starting materials, can lead to compounds with comparable or even improved biological profiles.
2.2.2. 7-Deazapurines (Pyrrolo[2,3-d]pyrimidines)
The 7-deazapurine scaffold is another well-established bioisostere of purines and related heterocyclic systems in the development of kinase inhibitors. The replacement of the nitrogen at the 7-position with a carbon atom alters the electronic properties of the ring system and provides a new vector for substitution.
Synthetic Considerations: The synthesis of 7-deazapurines often involves the construction of the pyrrole ring onto a pre-existing pyrimidine core. This offers a distinct synthetic approach compared to the condensation methods used for pyrido[2,3-b]pyrazines.
De Novo Synthesis: Building the Core from Simpler Precursors
Instead of starting with a pre-formed halogenated pyrido[2,3-b]pyrazine, an alternative strategy is to construct the desired substituted scaffold from more fundamental building blocks. This approach can be more convergent and allows for greater diversity in the final products.
Multicomponent Synthesis: A powerful method for the de novo synthesis of pyrido[2,3-b]pyrazines is the multicomponent reaction of a 2-aminopyrazine, an aldehyde, and a 1,3-dicarbonyl compound.[6][7] This approach allows for the rapid generation of a library of substituted pyrido[2,3-b]pyrazines from readily available starting materials.
Caption: Multicomponent synthesis of the pyrido[2,3-b]pyrazine core.
Advantages of De Novo Synthesis:
-
Increased Diversity: Allows for the introduction of substituents at multiple positions of the pyrido[2,3-b]pyrazine core in a single step.
-
Convergence: Can be more efficient than linear syntheses that rely on a pre-functionalized starting material.
-
Cost-Effectiveness: Utilizes simpler, often less expensive starting materials.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 7-Chloro-6-methylpyrido[2,3-b]pyrazine
Objective: To demonstrate a typical cross-coupling reaction with a less reactive halo-pyrido[2,3-b]pyrazine.
Materials:
-
7-Chloro-6-methylpyrido[2,3-b]pyrazine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq) or a more advanced catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand)
-
Na₂CO₃ (2.0 eq) or another suitable base
-
Toluene/Water or Dioxane/Water solvent mixture
Procedure:
-
To a reaction vessel, add 7-chloro-6-methylpyrido[2,3-b]pyrazine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Multicomponent Synthesis of a Substituted Pyrido[2,3-b]pyrazine
Objective: To illustrate the de novo synthesis of the pyrido[2,3-b]pyrazine core.[6][7]
Materials:
-
2-Aminopyrazine (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Indane-1,3-dione (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (20 mol%)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-aminopyrazine, the substituted aromatic aldehyde, indane-1,3-dione, and p-TSA in ethanol.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent.
Conclusion and Future Perspectives
While 7-Bromo-6-methylpyrido[2,3-b]pyrazine remains a valuable and widely used starting material, a comprehensive understanding of the available alternatives is crucial for the modern medicinal chemist. The choice of starting material should be a strategic decision based on factors such as the desired final compound, the need for scaffold diversity, the overall synthetic efficiency, and cost.
-
Intra-scaffold modifications , such as the use of 7-chloro-6-methylpyrido[2,3-b]pyrazine, offer a cost-effective alternative, provided the challenges of its lower reactivity can be overcome with optimized reaction conditions.
-
Bioisosteric replacement with scaffolds like imidazo[1,2-a]pyrazines, imidazo[1,2-b]pyridazines, and 7-deazapurines provides a powerful avenue for exploring new chemical space and improving the properties of lead compounds.
-
De novo synthesis through multicomponent reactions represents a highly flexible and convergent approach to generating diverse libraries of pyrido[2,3-b]pyrazines from simple, readily available precursors.
The continued development of novel synthetic methodologies, particularly in the area of C-H activation and late-stage functionalization, will likely further expand the toolkit available to researchers, reducing the reliance on pre-functionalized starting materials and enabling the even more rapid and efficient exploration of the chemical space around the pyrido[2,3-b]pyrazine scaffold and its bioisosteres.
References
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. PubMed.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
- Structure-based Design, Synthesis, and Biological Evaluation of Imidazo[1,2-b]pyridazine-based p38 MAP Kinase Inhibitors.
- Pyridazine Based Inhibitors of p38 MAPK. PubMed.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing.
- Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki–Miyaura cross-coupling for the synthesis of key intermediates of ketoprofen and bifonazole analogues. MDPI.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.
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A Comparative Guide to the Biological Activity of 7-Bromo-6-methylpyrido[2,3-b]pyrazine Derivatives versus Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the relentless pursuit of novel small molecule inhibitors with improved efficacy and the ability to overcome resistance mechanisms is paramount. The pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent kinase inhibition.[1][2] This guide provides an in-depth, objective comparison of the biological activity of 7-Bromo-6-methylpyrido[2,3-b]pyrazine derivatives against established kinase inhibitors, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to offer a comprehensive resource that not only presents data but also explains the scientific rationale behind the experimental design and interpretation of results.
The Rationale for Targeting Kinases with Pyrido[2,3-b]pyrazine Derivatives
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] This has made them a primary focus for the development of targeted therapies. The pyrido[2,3-b]pyrazine core, a heterocyclic aromatic compound, serves as a versatile scaffold for the synthesis of kinase inhibitors. The nitrogen atoms in the pyrazine and pyridine rings can form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a common feature of many kinase inhibitors. The 7-bromo substituent on this scaffold is a strategic chemical handle, allowing for further molecular elaboration through cross-coupling reactions to optimize potency and selectivity.[1]
This guide will focus on the comparative analysis of a representative 7-Bromo-6-methylpyrido[2,3-b]pyrazine derivative, herein referred to as Compound 7n , against well-established inhibitors of two critical cancer-related kinases: Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).
Comparative Analysis of Biological Activity
The efficacy of a kinase inhibitor is primarily assessed by its ability to inhibit the target kinase and to kill cancer cells that are dependent on that kinase. This is often quantified by the half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays.
Targeting the Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] First and second-generation EGFR inhibitors like Gefitinib and Erlotinib have shown significant clinical benefit, but resistance often develops, frequently through a secondary mutation (T790M).[5]
A study on novel pyrido[2,3-b]pyrazine derivatives demonstrated their potential to overcome erlotinib resistance.[6] Compound 7n , a pyrido[2,3-b]pyrazine derivative, exhibited potent activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER, harboring the T790M mutation) NSCLC cell lines.[6]
Table 1: Comparative Cell Viability IC50 Values against EGFR-Dependent NSCLC Cell Lines
| Compound | Target(s) | PC9 (EGFR exon 19 del) IC50 (µM) | PC9-ER (EGFR exon 19 del + T790M) IC50 (µM) | Reference(s) |
| Compound 7n (pyrido[2,3-b]pyrazine derivative) | EGFR | 0.09 | 0.15 | [6] |
| Gefitinib | EGFR | ~0.015-0.05 | >10 | [7][8] |
| Erlotinib | EGFR | 0.007 | >10 | [8][9][10] |
The data clearly indicates that while Gefitinib and Erlotinib are highly potent against the erlotinib-sensitive PC9 cell line, their activity is dramatically reduced in the resistant PC9-ER cell line. In contrast, Compound 7n maintains significant potency against the resistant cell line, highlighting its potential to address acquired resistance to current EGFR-targeted therapies.
Targeting the Phosphoinositide 3-kinase (PI3K) Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[11] Hyperactivation of this pathway is common in many cancers, making PI3K an attractive therapeutic target.[12] Buparlisib (BKM120) and Pictilisib (GDC-0941) are well-characterized pan-PI3K inhibitors that have been evaluated in clinical trials.[13][14] The pyrido[2,3-b]pyrazine scaffold has also been investigated for its ability to inhibit PI3K isozymes.[15]
While direct enzymatic IC50 values for a 7-Bromo-6-methylpyrido[2,3-b]pyrazine derivative against PI3K isoforms are not yet publicly available, the structural similarity to other kinase inhibitors suggests this is a promising area for future investigation. For a meaningful comparison, we present the established inhibitory profiles of Buparlisib and Pictilisib.
Table 2: Enzymatic IC50 Values of Known PI3K Inhibitors
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference(s) |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | [16] |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | [17] |
These values provide a benchmark for the potency that a novel pyrido[2,3-b]pyrazine-based PI3K inhibitor would need to achieve to be considered a viable candidate for further development.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of these inhibitors requires a closer look at the signaling pathways they target.
EGFR Signaling Pathway
EGFR activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival.[4][18] EGFR inhibitors like Gefitinib and Erlotinib act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling.[19][20]
Caption: Simplified EGFR signaling pathway and points of inhibition.
PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is activated by various receptor tyrosine kinases, including EGFR. PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT promotes cell survival and proliferation through various downstream effectors, including mTOR.[11] Pan-PI3K inhibitors like Buparlisib and Pictilisib bind to the ATP-binding site of PI3K, blocking its kinase activity and shutting down this pro-survival pathway.[12][13]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Step-by-step workflow of the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., PC9, PC9-ER) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound 7n, Gefitinib, Erlotinib) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression curve fit.
In Vitro Kinase Inhibition Assay
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on a purified enzyme. A common method is a luminescence-based assay that measures ATP consumption.
Workflow:
Caption: Workflow for a luminescence-based in vitro kinase assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of the purified kinase (e.g., EGFR, PI3Kα), its specific substrate, and ATP in kinase buffer.
-
Compound Plating: Add serial dilutions of the test compound to a 384-well plate.
-
Kinase Addition: Add the kinase to the wells and incubate briefly to allow for compound binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is used to generate a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Conclusion and Future Directions
The 7-Bromo-6-methylpyrido[2,3-b]pyrazine scaffold represents a promising starting point for the development of novel kinase inhibitors. The demonstrated activity of derivatives like Compound 7n against erlotinib-resistant NSCLC cells underscores the potential of this chemical class to address unmet needs in cancer therapy.[6] While direct comparative data against PI3K inhibitors is still emerging, the structural features of the pyrido[2,-b]pyrazine core suggest that potent PI3K inhibitors could be developed from this scaffold.
Future research should focus on:
-
Enzymatic Screening: Evaluating 7-Bromo-6-methylpyrido[2,3-b]pyrazine derivatives against a broad panel of kinases to determine their selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity for specific kinase targets.
-
In Vivo Efficacy: Assessing the anti-tumor activity of lead compounds in animal models of cancer.
By leveraging the versatile chemistry of the pyrido[2,3-b]pyrazine scaffold, researchers are well-positioned to develop the next generation of targeted therapies for cancer and other diseases.
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Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). Bioorganic & Medicinal Chemistry Letters, 23(21), 5829–5834. [Link]
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Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. (2017). Nature Communications, 8, 14683. [Link]
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Phosphoinositide 3-kinase inhibitor. (2023, December 1). In Wikipedia. [Link]
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Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Novel pyrido[2,3-b][3][19]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Medicinal Chemistry, 14(10), 1957–1971. [Link]
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Novel pyrido[2,3-b][3][19]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Medicinal Chemistry, 14(10), 1957–1971. [Link]
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Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). Molecules, 26(21), 6693. [Link]
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Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment. (2015). Annals of Oncology, 26(4), 656–665. [Link]
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PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2019). Cancers, 11(11), 1689. [Link]
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11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. (2019). Molecules, 24(21), 3959. [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Scientific Reports, 13(1), 6825. [Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as dual EGFRWT/EGFRT790M inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1989–2003. [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances, 13(46), 32160–32174. [Link]
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Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. (2022). European Journal of Medicinal Chemistry, 238, 114467. [Link]
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A Researcher's Guide to Validating Kinase Inhibition by 7-Bromo-6-methylpyrido[2,3-b]pyrazine Analogs
The pyrido[2,3-b]pyrazine scaffold is a promising heterocyclic structure in the development of novel kinase inhibitors, which are crucial in treating diseases driven by aberrant kinase signaling, such as cancer.[1] This guide provides a comprehensive framework for researchers and drug development professionals on how to rigorously validate the kinase inhibitory activity of novel analogs based on the 7-Bromo-6-methylpyrido[2,3-b]pyrazine core. We will delve into the essential experimental workflows, from initial biochemical validation to cellular target engagement and biophysical binding confirmation, providing both the "how" and the "why" behind each step.
While specific comparative data for a full series of 7-Bromo-6-methylpyrido[2,3-b]pyrazine analogs is not yet extensively published, we will draw upon established methodologies and data from structurally related compounds, such as pyrido[2,3-d]pyrimidines and other pyrazine-based inhibitors, to illustrate the validation process.[2][3][4] This guide is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and provides a clear path toward identifying promising lead candidates.
The Kinase Inhibition Validation Funnel: A Multi-faceted Approach
Validating a potential kinase inhibitor is not a single experiment but a staged process. Each stage provides a different layer of evidence, moving from a simplified in vitro system to a more physiologically relevant cellular context. This funnel approach ensures that resources are focused on the most promising compounds.
Caption: The kinase inhibitor validation workflow.
Part 1: Biochemical Assays - Quantifying Potency and Selectivity
The first step is to determine if your 7-Bromo-6-methylpyrido[2,3-b]pyrazine analogs directly inhibit the catalytic activity of the target kinase in a purified, cell-free system.[5] The primary readout from these assays is the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%.
A variety of assay formats are available, each with its own advantages.[5] Luminescence-based assays, such as ADP-Glo™, are widely used as they measure the production of ADP, a universal product of kinase reactions, making them adaptable to virtually any kinase.[1][6]
Hypothetical Comparison of 7-Bromo-6-methylpyrido[2,3-b]pyrazine Analogs
Below is a table illustrating the kind of data you would aim to generate. The data is hypothetical but representative of what might be observed for a series of analogs targeting a kinase like EGFR, a known target for related scaffolds.[1][7]
| Compound ID | R1 Group | R2 Group | EGFR IC50 (nM) | Kinase B IC50 (nM) | Selectivity (Fold) |
| Analog 1 | H | H | 50 | >10,000 | >200 |
| Analog 2 | -CH3 | H | 25 | >10,000 | >400 |
| Analog 3 | H | -OCH3 | 150 | 5,000 | 33 |
| Analog 4 | H | -NH2 | 10 | 8,000 | 800 |
This data allows for an initial structure-activity relationship (SAR) assessment. For instance, the hypothetical data above suggests that a small alkyl group at R1 (Analog 2) or an amino group at R2 (Analog 4) enhances potency against EGFR.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the general steps for determining the IC50 of your compounds against a target kinase.
-
Compound Preparation : Serially dilute your 7-Bromo-6-methylpyrido[2,3-b]pyrazine analogs in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
Kinase Reaction : In a 384-well plate, add the kinase, the appropriate substrate, and ATP to initiate the phosphorylation reaction. Add your diluted compounds to the wells. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).[5] Incubate at room temperature for a specified time (e.g., 1 hour).
-
ADP-Glo™ Reagent Addition : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent : Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
-
Data Acquisition : Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Part 2: Cell-Based Assays - Confirming Target Engagement and Cellular Efficacy
A compound that is potent in a biochemical assay may not be effective in a cellular environment due to factors like poor cell permeability or rapid metabolism.[8] Cell-based assays are therefore critical to validate that the inhibitor can access its target within a living cell and exert a biological effect.
A common method is to measure the phosphorylation of a downstream substrate of the target kinase via Western Blotting or a phospho-specific ELISA.[9] If the inhibitor is effective, you should observe a dose-dependent decrease in the phosphorylation of the substrate.
Visualizing a Representative Signaling Pathway
The diagram below illustrates a simplified EGFR signaling pathway, a common target for kinase inhibitors. Validating an inhibitor would involve measuring the phosphorylation status of proteins like MEK or ERK.
Caption: Inhibition of the EGFR signaling pathway.
Experimental Protocol: Western Blot for Phospho-ERK
-
Cell Culture and Treatment : Culture a relevant cancer cell line (e.g., A431 for EGFR) to 70-80% confluency. Treat the cells with varying concentrations of your 7-Bromo-6-methylpyrido[2,3-b]pyrazine analogs for a set time (e.g., 2 hours).
-
Cell Lysis : Wash the cells with cold PBS and then lyse them with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Then, incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection : Add an HRP substrate that produces a chemiluminescent signal and capture the image using a digital imager.
-
Stripping and Re-probing : To confirm equal protein loading, you can strip the membrane and re-probe with an antibody for total ERK.
Part 3: Biophysical Assays - Verifying Direct Binding
To provide definitive evidence that your compound's inhibitory activity is due to direct interaction with the target kinase, biophysical assays are employed.[5] These techniques measure the physical interaction between the inhibitor and the protein.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that can measure the binding affinity (KD) and the kinetics (on- and off-rates) of the interaction.[5]
Hypothetical Structure-Activity Relationship (SAR)
The data from all three validation stages can be integrated to build a comprehensive SAR model.
Caption: A model for SAR-driven optimization.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation : Covalently immobilize the purified target kinase onto the surface of an SPR sensor chip.
-
Compound Injection : Prepare a series of dilutions of your 7-Bromo-6-methylpyrido[2,3-b]pyrazine analog in a suitable running buffer.
-
Binding Measurement : Inject the compound dilutions over the sensor chip surface. Binding of the compound to the immobilized kinase causes a change in the refractive index at the surface, which is detected as a response unit (RU) signal.
-
Data Analysis : The binding data is fit to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Conclusion
The validation of kinase inhibition for a novel series of compounds like 7-Bromo-6-methylpyrido[2,3-b]pyrazine analogs requires a systematic and multi-pronged approach. By progressing promising hits through a funnel of biochemical, cell-based, and biophysical assays, researchers can build a robust data package that clearly defines the potency, selectivity, cellular efficacy, and direct binding properties of their compounds. This rigorous validation is essential for making informed decisions in the complex process of drug discovery and for ultimately identifying new therapeutic agents.
References
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Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. Available from: [Link]
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Gangjee, A., et al. (2011). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 19(2), 941-953. Available from: [Link]
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Thomson Reuters. (2012). Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7595-7599. Available from: [Link]
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Al-Sanea, M. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central, PMC11485930. Available from: [Link]
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Block, M. H., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]
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González-García, E. (2019). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. TDX (Tesis Doctorals en Xarxa). Available from: [Link]
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A Researcher's Guide to Assessing the Metabolic Stability of 7-Bromo-6-methylpyrido[2,3-b]pyrazine Derivatives
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure.[1] Its derivatives have shown promise in targeting various kinases implicated in oncology and inflammatory diseases. Among these, 7-Bromo-6-methylpyrido[2,3-b]pyrazine derivatives represent a key chemical series, where the bromine atom serves as a versatile synthetic handle for generating diverse analogues. However, the ultimate success of any drug candidate hinges not only on its potency but also on its pharmacokinetic profile, a critical component of which is metabolic stability.
This guide provides a comprehensive framework for assessing the metabolic stability of 7-Bromo-6-methylpyrido[2,3-b]pyrazine derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro assays, and compare the anticipated metabolic profile of this chemical series with established kinase inhibitors such as Gefitinib, Erlotinib, and Lapatinib.
The Imperative of Early Metabolic Stability Assessment
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[2] A compound with low metabolic stability is rapidly cleared from the body, leading to a short half-life and potentially insufficient therapeutic exposure. Conversely, a highly stable compound might accumulate, leading to toxicity. Therefore, an optimal metabolic stability profile is crucial for achieving a desirable pharmacokinetic and safety profile.[3] Early in vitro assessment of metabolic stability allows researchers to identify potential liabilities within a chemical series, enabling data-driven structural modifications to enhance drug-like properties.[2]
The primary engines of drug metabolism are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the majority of Phase I oxidative metabolism of xenobiotics.[4][5] Phase II metabolism typically involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.
Experimental Workflow for Assessing Metabolic Stability
A tiered approach is often employed to evaluate the metabolic stability of new chemical entities. This typically begins with high-throughput in vitro assays using liver microsomes, followed by more physiologically relevant systems like hepatocytes.
Caption: A typical workflow for in vitro metabolic stability assessment.
I. Liver Microsomal Stability Assay
This is often the first-line assay due to its simplicity, cost-effectiveness, and high-throughput nature.[6] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[7] This assay primarily assesses Phase I metabolic stability.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the 7-Bromo-6-methylpyrido[2,3-b]pyrazine derivative in DMSO.
-
Liver Microsomes: Use pooled human liver microsomes (HLM) for clinically relevant data. Other species (e.g., rat, mouse, dog) can be used for cross-species comparisons.[8]
-
NADPH Regenerating System: This is crucial to sustain the activity of CYP enzymes. A common system includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).
-
Internal Standard (IS): A structurally similar but chromatographically distinct compound used for normalization during LC-MS/MS analysis.
-
-
Incubation:
-
Pre-warm a suspension of liver microsomes (final concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C.
-
Add the test compound to the microsomal suspension at a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard. This precipitates the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[9]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
-
II. Hepatocyte Stability Assay
Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their cofactors.[8]
Experimental Protocol: Hepatocyte Stability Assay
-
Hepatocyte Culture:
-
Use cryopreserved or fresh primary human hepatocytes.
-
Thaw and plate the hepatocytes in collagen-coated multi-well plates according to the supplier's protocol. Allow the cells to form a monolayer.
-
-
Incubation:
-
Replace the culture medium with fresh, pre-warmed incubation medium.
-
Add the test compound (final concentration typically 1 µM) to the hepatocyte monolayer.
-
Incubate at 37°C in a humidified incubator.
-
Collect aliquots of the incubation medium at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Sample Preparation and Analysis:
-
Follow the same procedure as the microsomal stability assay for reaction termination, sample preparation, and LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate the in vitro half-life and intrinsic clearance as described for the microsomal assay. The CLint will be expressed as µL/min/million cells.
-
III. CYP450 Inhibition Assay
It is crucial to determine if the test compound inhibits specific CYP isoforms, as this can lead to drug-drug interactions (DDIs).[8] This is typically assessed by determining the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Experimental Protocol: CYP450 Inhibition (IC50) Assay
-
Assay System:
-
Use human liver microsomes or recombinant human CYP isoforms.
-
Utilize specific probe substrates for each major CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).
-
-
Incubation:
-
Incubate the microsomes or recombinant enzymes with a range of concentrations of the 7-Bromo-6-methylpyrido[2,3-b]pyrazine derivative and the specific probe substrate.
-
Initiate the reaction with NADPH.
-
-
Analysis:
-
After a set incubation time, terminate the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of inhibition of metabolite formation against the concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Predicted Metabolic Fate of 7-Bromo-6-methylpyrido[2,3-b]pyrazine Derivatives
Based on the chemical structure and common metabolic pathways of N-heterocycles, we can predict the likely metabolic "soft spots" of 7-Bromo-6-methylpyrido[2,3-b]pyrazine derivatives.[10]
Caption: Predicted metabolic pathways for 7-Bromo-6-methylpyrido[2,3-b]pyrazine.
-
Oxidation of the Methyl Group: The methyl group at the 6-position is a likely site for CYP-mediated oxidation to form a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid. This is a common metabolic pathway for alkyl-substituted aromatic rings.
-
Aromatic Hydroxylation: The pyridine and pyrazine rings can undergo CYP-mediated hydroxylation. The position of hydroxylation will be influenced by the electronic properties of the ring system.
-
Metabolism of the Bromo Substituent: While generally more stable than chloro or iodo substituents, the bromo group could potentially undergo dehalogenation, although this is typically a minor pathway.
-
Phase II Conjugation: The hydroxylated metabolites formed in Phase I can undergo glucuronidation or sulfation to form more water-soluble conjugates for excretion.
Comparative Analysis with Marketed Kinase Inhibitors
To provide context for the experimental data obtained for 7-Bromo-6-methylpyrido[2,3-b]pyrazine derivatives, it is instructive to compare it with the known metabolic profiles of structurally related or mechanistically similar drugs. We have selected three well-characterized kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib.
| Compound | Primary Metabolizing CYPs | Major Metabolic Pathways | In Vitro t½ (Human Liver Microsomes) | Key Metabolites |
| Gefitinib | CYP3A4, CYP2D6[11][12] | O-demethylation, oxidation of the morpholine ring, oxidative defluorination[11][13] | Moderate to High | O-desmethyl gefitinib (active)[13] |
| Erlotinib | CYP3A4, CYP1A2[14] | O-demethylation of both methoxy groups, oxidation of the acetylene terminus[15] | Moderate | O-desmethyl erlotinib (active) |
| Lapatinib | CYP3A4, CYP3A5[16][17] | O-dealkylation, N-dealkylation, hydroxylation[17] | Low to Moderate | Multiple oxidative metabolites[16] |
| 7-Bromo-6-methylpyrido[2,3-b]pyrazine (Hypothesized) | Likely CYP1A2, CYP2C, CYP3A families | Oxidation of the methyl group, aromatic hydroxylation | To be determined | Hydroxymethyl and carboxylic acid derivatives |
Data for comparator compounds is compiled from published literature. The metabolic stability of 7-Bromo-6-methylpyrido[2,3-b]pyrazine is yet to be experimentally determined.
The comparison with these established drugs highlights several key considerations for the development of 7-Bromo-6-methylpyrido[2,3-b]pyrazine derivatives:
-
Role of CYP3A4: Given that CYP3A4 is a major metabolizing enzyme for many kinase inhibitors, it is highly probable that it will also play a role in the metabolism of the pyridopyrazine series.[11][14] The CYP inhibition assay will be critical to assess the potential for DDIs.
-
Formation of Active Metabolites: Both Gefitinib and Erlotinib have active metabolites.[13] Metabolite identification studies for the pyridopyrazine derivatives will be essential to determine if any metabolites contribute to the overall efficacy or potential toxicity.
-
Structural Modifications to Enhance Stability: If the initial derivatives show high metabolic clearance, structural modifications can be employed. For instance, blocking the site of metabolism by introducing a fluorine atom on the methyl group (to form a difluoro- or trifluoromethyl group) can significantly enhance metabolic stability.[2]
Conclusion
A thorough assessment of metabolic stability is an indispensable component of the preclinical development of 7-Bromo-6-methylpyrido[2,3-b]pyrazine derivatives. The systematic application of in vitro assays, including liver microsomal and hepatocyte stability, coupled with CYP inhibition and metabolite identification studies, will provide a comprehensive understanding of their metabolic fate. By comparing the emerging data with that of established kinase inhibitors, researchers can make informed decisions to optimize the pharmacokinetic properties of this promising class of compounds, ultimately increasing their potential for clinical success. This guide provides the strategic and technical framework to navigate this critical aspect of drug discovery.
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A Comparative Guide to the In Vitro ADME Properties of Novel Pyrido[2,3-b]pyrazine Derivatives
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Its unique electronic and structural features make it an attractive starting point for the design of novel therapeutics, including kinase inhibitors and antiviral agents.[3][4] However, the successful progression of any drug candidate from discovery to clinical application is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative analysis of the in vitro ADME profiles of a series of hypothetical pyrido[2,3-b]pyrazine derivatives, offering insights into the structure-ADME relationships that govern their drug-like properties. The illustrative data presented herein is based on structure-activity relationship trends observed in published studies on this scaffold.[4][5]
Comparative In Vitro ADME Profiles
The following table summarizes the in vitro ADME data for a series of representative pyrido[2,3-b]pyrazine derivatives. These compounds share a common core, with variations at the R1 and R2 positions, allowing for a systematic evaluation of the impact of these substituents on key ADME parameters.
| Compound | R1-substituent | R2-substituent | Metabolic Stability (HLM, t½ min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) | Plasma Protein Binding (%) |
| PBP-1 | -H | -H | 45 | 8.5 | 75 | 88 |
| PBP-2 | -F | -H | 55 | 9.2 | 68 | 85 |
| PBP-3 | -OCH₃ | -H | 25 | 7.1 | 92 | 92 |
| PBP-4 | -H | -CH₂OH | 62 | 5.3 | 150 | 75 |
| PBP-5 | -H | -COOH | >120 | 1.2 | >200 | 60 |
| PBP-6 | -F | -CH₂OH | 70 | 6.1 | 145 | 72 |
This data is illustrative and intended for comparative purposes based on established medicinal chemistry principles.
Structure-ADME Relationship Insights
Metabolic Stability: The metabolic stability of the pyrido[2,3-b]pyrazine scaffold is significantly influenced by the nature of its substituents. The introduction of a metabolically labile group, such as the methoxy group in PBP-3 , leads to a shorter half-life in human liver microsomes (HLM), suggesting susceptibility to oxidative metabolism. Conversely, the incorporation of a carboxylic acid moiety in PBP-5 results in a marked increase in metabolic stability, likely due to its electron-withdrawing nature and increased polarity, which can reduce its affinity for metabolic enzymes. The addition of a fluorine atom in PBP-2 provides a modest improvement in stability compared to the parent compound PBP-1 , a common strategy in medicinal chemistry to block sites of metabolism.
Permeability: The Caco-2 permeability assay is a reliable indicator of intestinal absorption. The parent compound, PBP-1 , exhibits good permeability. The introduction of polar substituents, particularly the hydroxyl group in PBP-4 and the carboxylic acid in PBP-5 , leads to a decrease in permeability. This is an expected trade-off, as increased polarity, while often beneficial for solubility and metabolic stability, can hinder passive diffusion across cell membranes.
Aqueous Solubility: As anticipated, the introduction of polar functional groups enhances aqueous solubility. The hydroxyl and carboxylic acid moieties in PBP-4 and PBP-5 , respectively, significantly improve solubility compared to the more lipophilic parent compound PBP-1 . This is a critical parameter for ensuring adequate drug concentration at the site of absorption and for the formulation of oral dosage forms.
Plasma Protein Binding: The extent of plasma protein binding can impact a drug's distribution and availability to its target. Generally, more lipophilic compounds tend to exhibit higher plasma protein binding. The introduction of polar groups, as seen in PBP-4 and PBP-5 , reduces the percentage of plasma protein binding, thereby increasing the fraction of unbound drug that is pharmacologically active.
Experimental Methodologies
The following are detailed protocols for the key in vitro ADME assays used to generate the illustrative data in this guide. These protocols represent standard industry practices and are designed to ensure data reliability and reproducibility.
Metabolic Stability in Human Liver Microsomes (HLM)
Scientific Rationale: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver and are major contributors to the metabolism of most drugs. A compound's metabolic stability is a key determinant of its in vivo half-life and oral bioavailability.
Protocol:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and a phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Metabolic Reaction:
-
Add the test compound to the pre-warmed microsome-buffer mixture (final concentration 1 µM).
-
Initiate the reaction by adding a pre-warmed NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), aliquot a portion of the incubation mixture into a separate tube containing a cold stop solution (e.g., acetonitrile with an internal standard) to quench the metabolic reaction.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line is used to calculate the in vitro half-life (t½).
-
Workflow for Metabolic Stability Assay:
Caption: Workflow of the Caco-2 permeability assay.
Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)
Scientific Rationale: The extent to which a drug binds to plasma proteins influences its distribution and clearance. Only the unbound fraction of a drug is free to interact with its target and be eliminated. The Rapid Equilibrium Dialysis (RED) method is a widely used, reliable technique for determining the unbound fraction of a drug in plasma.
Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Spike the test compound into plasma from the desired species (e.g., human, rat) to the desired final concentration.
-
-
Equilibrium Dialysis:
-
Add the plasma sample containing the test compound to one chamber of the RED device insert.
-
Add an equal volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber. The two chambers are separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass through.
-
Incubate the RED plate at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.
-
-
Sampling and Analysis:
-
After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Analyze the concentration of the test compound in both samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of unbound drug using the ratio of the concentration in the buffer chamber (unbound drug) to the concentration in the plasma chamber (total drug).
-
The percentage of bound drug is then calculated as 100% - % unbound.
-
Workflow for Plasma Protein Binding Assay:
Caption: Workflow of the plasma protein binding assay using RED.
Conclusion
The in vitro ADME profiling of pyrido[2,3-b]pyrazine derivatives reveals critical structure-property relationships that are essential for guiding medicinal chemistry efforts. The illustrative data presented in this guide highlights the delicate balance that must be achieved between optimizing for metabolic stability, permeability, solubility, and plasma protein binding. By strategically modifying the substituents on the pyrido[2,3-b]pyrazine core, it is possible to fine-tune the ADME properties of these compounds to enhance their potential as orally bioavailable drug candidates. Early and systematic in vitro ADME assessment, as outlined in this guide, is paramount for the efficient and successful development of novel therapeutics based on this promising scaffold.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Bromo-6-methylpyrido[2,3-b]pyrazine
This guide provides essential, step-by-step procedures for the safe handling and disposal of 7-Bromo-6-methylpyrido[2,3-b]pyrazine. As a brominated heterocyclic compound utilized in synthetic chemistry, particularly in the development of potential therapeutics, its unique structure necessitates a rigorous and informed approach to waste management.[1][2] This document is intended for researchers, scientists, and drug development professionals, aiming to instill a deep understanding of the causality behind these critical safety protocols.
Core Principles: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's inherent risks. While comprehensive toxicological data for 7-Bromo-6-methylpyrido[2,3-b]pyrazine is not fully available, data from close structural analogs and its chemical class provide a strong basis for a precautionary approach.[3]
Known and Inferred Hazards: The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, often explored for kinase inhibitors in oncology research.[1] This implies potential cytotoxic or antineoplastic activity. Therefore, it is prudent to handle this compound and its waste with the same precautions as other cytotoxic agents.[4][5] Based on data for the closely related 7-Bromopyrido[2,3-b]pyrazine, the following hazards are identified:
-
Acute Toxicity: Harmful if swallowed.
-
Irritation: Causes skin and serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[3]
Chemical Reactivity and Decomposition: As a combustible solid, this compound presents specific hazards during thermal decomposition. In the event of a fire or incineration, hazardous decomposition products will be formed, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide (HBr) gas[3]
The generation of acidic HBr gas is a primary concern, necessitating specialized disposal methods to prevent environmental release and equipment corrosion.
Personnel Protection and Engineering Controls: Your First Line of Defense
To mitigate the risks of exposure, a combination of engineering controls and personal protective equipment (PPE) is mandatory. The principle of controlling exposure at the source is paramount.[7]
Engineering Controls:
-
Ventilation: All handling of 7-Bromo-6-methylpyrido[2,3-b]pyrazine, including weighing and preparing solutions, must be conducted in a certified laboratory fume hood or a similar ventilated enclosure to prevent inhalation of dust or aerosols.[6]
-
Designated Areas: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked with warning signs.[4] Eating, drinking, and applying cosmetics are strictly prohibited in this area.[4][7]
Personal Protective Equipment (PPE): The following table summarizes the required PPE. This equipment must be worn at all times when handling the pure compound or its concentrated waste.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Prevents skin contact and absorption. Double-gloving provides additional protection against tears and contamination.[8] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne dust particles causing serious eye irritation.[6] |
| Body Protection | A lab coat, fully buttoned. A disposable gown is recommended when handling larger quantities. | Prevents contamination of personal clothing.[9] |
| Respiratory Protection | For routine handling in a fume hood, no respirator is typically needed. For spills or weighing outside of a hood, a NIOSH-approved P95 or P100 particulate respirator is required.[3] | Protects against inhalation of fine dust particles that can cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol: From Bench to Destruction
The disposal of 7-Bromo-6-methylpyrido[2,3-b]pyrazine is not merely a suggestion but a requirement governed by hazardous waste regulations. Halogenated organic compounds are subject to stringent disposal protocols.[10][11]
Step 1: Waste Segregation
This is the most critical step in the laboratory. Proper segregation prevents dangerous chemical reactions and ensures the waste stream is managed correctly.
-
Designate a specific "Halogenated Organic Solid Waste" container.
-
NEVER mix this compound with non-halogenated waste.[11]
-
NEVER dispose of this compound down the drain. This is illegal and environmentally harmful.[10]
Step 2: Containerization and Labeling
Proper containment is essential for safe storage and transport.
-
Primary Container: Use a high-density polyethylene (HDPE) or glass container that is chemically resistant and has a secure, leak-proof screw cap.[11]
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "7-Bromo-6-methylpyrido[2,3-b]pyrazine"
-
The primary hazards: "Toxic," "Irritant"
-
The date accumulation started.
-
-
Storage: Keep the waste container closed at all times, except when adding waste. Store it in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials like strong oxidizing agents.[12][13]
Step 3: Managing Contaminated Materials
All materials that come into contact with the compound are considered contaminated and must be disposed of as hazardous waste.
-
PPE: Used gloves, disposable gowns, and bench paper should be collected in a sealed, labeled plastic bag and placed in the solid hazardous waste container.[14]
-
Labware: Contaminated glassware should be rinsed with a suitable organic solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste." After rinsing, the glassware can be washed normally.
Step 4: Final Disposal - Incineration
The validated and required method for final disposal is high-temperature incineration.
-
Engage a Licensed Professional Waste Disposal Service: Do not attempt to dispose of this chemical yourself. Your institution's Environmental Health & Safety (EHS) department will coordinate with a licensed contractor.[3]
-
Methodology: The compound must be burned in a chemical incinerator equipped with an afterburner and a scrubber.[3]
-
Causality: The high temperature (~927°C / 1200K) is necessary to ensure the complete destruction of the stable heterocyclic ring structure and to prevent the formation of highly toxic dioxins and furans.[15] The afterburner and scrubber are essential for neutralizing the acidic gases (HBr, NOx) produced during combustion, protecting the environment.[3]
-
Emergency Procedures: Spill Management
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Before attempting any cleanup, don the full PPE suite described in Section 2, including respiratory protection.
-
Contain the Spill: Gently cover the spilled solid with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collect the Material: Carefully sweep or scoop the contained material into the designated "Halogenated Organic Solid Waste" container.[3] Avoid any actions that create dust.[3]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Visualizing the Workflow
The following diagram outlines the complete lifecycle for the management and disposal of 7-Bromo-6-methylpyrido[2,3-b]pyrazine waste.
Caption: Waste Disposal Workflow for 7-Bromo-6-methylpyrido[2,3-b]pyrazine.
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Navigating the Unseen Threat: A Guide to Personal Protective Equipment for 7-Bromo-6-methylpyrido[2,3-b]pyrazine
In the landscape of pharmaceutical research and drug development, novel compounds like 7-Bromo-6-methylpyrido[2,3-b]pyrazine represent both promise and peril. As we venture into the chemical unknown, a robust and meticulously planned safety protocol is not just a regulatory requirement but a scientific imperative. This guide provides an in-depth, experience-driven framework for the safe handling of 7-Bromo-6-methylpyrido[2,3-b]pyrazine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). While comprehensive toxicological data for this specific molecule is not yet available, we can extrapolate from the known hazards of its parent compound, 7-Bromopyrido[2,3-b]pyrazine, and other related halogenated aromatic compounds to establish a rigorous safety margin.
Hazard Assessment: Understanding the Invisible Enemy
The foundational step in any safety protocol is a thorough understanding of the potential hazards. For 7-Bromo-6-methylpyrido[2,3-b]pyrazine, the primary concerns stem from its chemical structure: a brominated pyridopyrazine.
Key Potential Hazards:
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][2]
-
Skin and Eye Irritation: Direct contact can lead to skin irritation, and more severe irritation or damage to the eyes.[2][3][4]
-
Allergic Reactions: Prolonged or repeated exposure may trigger allergic reactions in susceptible individuals.[1]
-
Unknown Toxicological Profile: It is crucial to acknowledge that the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[1] Therefore, it should be handled with the utmost caution, treating it as potentially hazardous.
Combustion Hazards: In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas may be released.[1]
The Shield: Selecting the Right Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving 7-Bromo-6-methylpyrido[2,3-b]pyrazine.
| Operation | Risk of Exposure | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | High (Dust Inhalation) | Chemical-resistant gloves (Nitrile) | Safety glasses with side shields or chemical splash goggles | Fully buttoned laboratory coat | NIOSH-approved N95 respirator or higher in a ventilated enclosure or fume hood |
| Solution Preparation | Moderate (Splashes) | Chemical-resistant gloves (Nitrile) | Chemical splash goggles | Fully buttoned laboratory coat | In a chemical fume hood |
| Running Reactions and Work-up | Moderate to High (Splashes, Vapors) | Chemical-resistant gloves (Nitrile) | Chemical splash goggles and face shield | Chemical-resistant apron over a laboratory coat | In a chemical fume hood |
| Waste Disposal | Moderate (Splashes, Contamination) | Chemical-resistant gloves (Nitrile) | Chemical splash goggles | Fully buttoned laboratory coat | As needed based on the form of the waste |
The Ritual: Donning and Doffing of PPE
The effectiveness of PPE is critically dependent on its correct application and removal. A disciplined approach to donning and doffing is essential to prevent cross-contamination.
Figure 1: Sequential process for donning and doffing Personal Protective Equipment.
Operational Plan: From Receipt to Reaction
A structured operational plan ensures that safety is integrated into every step of the experimental workflow.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
The container should be tightly closed.[6]
Experimental Protocol: A Step-by-Step Guide to Safe Handling
The following protocol outlines the preparation of a stock solution, a common procedure in a research setting.
Figure 2: Workflow for preparing a stock solution of 7-Bromo-6-methylpyrido[2,3-b]pyrazine.
The Aftermath: Decontamination and Disposal
Proper disposal of waste is a critical component of laboratory safety and environmental responsibility.
Decontamination:
-
All surfaces and equipment should be decontaminated after use.
-
Wipe down surfaces with an appropriate solvent and then a cleaning agent.
Disposal Plan:
-
Unused Product: Dispose of as hazardous chemical waste through a licensed disposal company.[1]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated hazardous waste container.
-
Empty Containers: Rinse empty containers with a suitable solvent three times, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Figure 3: Logical flow for the disposal of waste.
Emergency Procedures: Preparing for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][7][8] Remove contaminated clothing. Seek medical advice if irritation persists.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][7][8] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill site.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 7-Bromo-6-methylpyrido[2,3-b]pyrazine, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
-
MSDS of 7-Bromo-pyrido[2,3-b]pyrazine. Available from: [Link]
-
7-bromopyrido[2,3-b]pyrazine (52333-42-3) - Chemchart. Available from: [Link]
-
Preparation of pyridopyrazines through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. Available from: [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available from: [Link]
-
BROMINE - AWS. Available from: [Link]
-
Bromination safety - YouTube. Available from: [Link]
-
SAFETY DATA SHEET - Fisher Scientific (7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][9]oxazine). Available from: [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.be [fishersci.be]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Preparation of pyridopyrazines through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
